Product packaging for Fmoc-D-Bpa-OH(Cat. No.:CAS No. 117666-97-4)

Fmoc-D-Bpa-OH

Cat. No.: B557721
CAS No.: 117666-97-4
M. Wt: 491.5 g/mol
InChI Key: SYOBJKCXNRQOGA-MUUNZHRXSA-N
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Description

Fmoc-D-Bpa-OH, also known as this compound, is a useful research compound. Its molecular formula is C31H25NO5 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H25NO5 B557721 Fmoc-D-Bpa-OH CAS No. 117666-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOBJKCXNRQOGA-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177705
Record name 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117666-97-4
Record name 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117666-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Bpa-OH: Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-D-4-benzoylphenylalanine (Fmoc-D-Bpa-OH), a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Core Chemical Properties and Structure

This compound is a synthetic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). It incorporates a photolabile benzophenone moiety, making it an invaluable tool for photo-crosslinking studies to investigate peptide-protein interactions. The N-terminal α-amine is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for standard Fmoc-based synthesis strategies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including dissolution, reaction stoichiometry, and storage.

PropertyValueReference
CAS Number 117666-97-4[1][2][3]
Molecular Formula C₃₁H₂₅NO₅[1][2]
Molecular Weight 491.53 g/mol
Appearance White powder
Assay Purity ≥98.0%
Functional Group Fmoc
Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

ConditionDurationRecommendationReference
Lyophilized Up to 36 monthsStore at -20°C, keep desiccated.
In Solution Up to 1 monthStore at -20°C. Aliquot to avoid freeze-thaw cycles.
General Lab Storage Not specified2-8°C for short-term use.
Chemical Structure

The structure of this compound is characterized by a D-phenylalanine core, modified with an N-terminal Fmoc protecting group and a 4-benzoyl group on the phenyl ring.

Fmoc_SPPS_Workflow start Start with Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (e.g., DMF, IPA) deprotection->wash1 coupling 2. Amino Acid Coupling (Activate & Couple this compound) wash1->coupling wash2 Wash (e.g., DMF) coupling->wash2 end Resin-Bound Peptide (Extended by one residue, N-Fmoc protected) wash2->end cycle Repeat for Next Amino Acid end->cycle cycle->deprotection

References

What is Fmoc-D-Bpa-OH used for in biochemistry?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-D-Bpa-OH in Biochemistry

For researchers, scientists, and drug development professionals, understanding molecular interactions is fundamental to unraveling biological processes and designing novel therapeutics. This compound has emerged as a powerful tool in this pursuit. This technical guide provides a comprehensive overview of its applications, experimental protocols, and significance in biochemistry and drug discovery.

Introduction to this compound

This compound, or N-α-Fmoc-D-4-benzoylphenylalanine, is a non-natural amino acid derivative.[1] It integrates two key chemical features into a single molecule:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[2][3] Its presence allows for the site-specific incorporation of D-Bpa into a growing peptide chain.

  • The Benzophenone (Bpa) moiety: This group is photo-reactive. Upon exposure to ultraviolet (UV) light (typically around 365 nm), the benzophenone is excited to a triplet diradical state.[4] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent C-C bond. This process is known as photo-crosslinking.[5]

Due to these features, this compound is primarily used to create peptide-based photo-probes. These probes can be used to "capture" and identify binding partners, including proteins and nucleic acids, by forming a covalent link upon UV irradiation. This is particularly valuable for studying transient or weak interactions that are difficult to detect using traditional methods.

The Core Application: Photo-Crosslinking for Interaction Mapping

The central use of this compound is in photo-affinity labeling, a technique used to identify and map molecular interactions. The general workflow involves several key stages, from the synthesis of a Bpa-containing peptide to the identification of its binding partners.

Experimental Workflow Overview

The process begins with the design and synthesis of a peptide probe where one or more amino acids are replaced with D-Bpa. This probe is then incubated with its biological target (e.g., a purified protein, a cell lysate, or even within live cells). Upon UV irradiation, the Bpa moiety forms a covalent bond with any molecule in close proximity, effectively trapping the interaction. The resulting crosslinked complex can then be isolated and analyzed, typically by mass spectrometry, to identify the interacting protein and the specific site of interaction.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Interaction & Crosslinking cluster_analysis Analysis start Design Bpa-containing Peptide sp_synthesis Fmoc-based Solid-Phase Peptide Synthesis (SPPS) start->sp_synthesis purification Peptide Purification & QC (HPLC, MS) sp_synthesis->purification incubation Incubate Peptide Probe with Target Protein/Lysate purification->incubation uv_irradiation UV Irradiation (365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page in_gel_digestion In-gel Digestion (e.g., Trypsin) sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Data Analysis to Identify Crosslinked Peptides & Proteins lc_ms->data_analysis end Identified Protein Interaction data_analysis->end Interaction Site Mapping

Caption: General experimental workflow for using this compound.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This protocol outlines the manual incorporation of this compound into a peptide using a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Preparation: Swell the rink amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add an activation base such as N,N-diisopropylethylamine (DIEA) and allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to ensure the coupling reaction has gone to completion (a negative result indicates a successful coupling).

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

Protocol 2: Photo-Crosslinking Reaction
  • Sample Preparation: Prepare a solution containing the purified Bpa-peptide probe and the target protein(s) in a suitable reaction buffer. Concentrations will need to be optimized, but a starting point could be 20-40 µM for the peptide and 2-20 µM for the protein.

  • Incubation: Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for the non-covalent interaction to occur.

  • UV Irradiation: Expose the sample to UV light at 365 nm. The duration of irradiation is a critical parameter to optimize, with typical times ranging from 5 to 60 minutes. A control sample should be prepared that is not exposed to UV light.

  • Quenching (Optional): The reaction can be quenched by adding a free radical scavenger.

Protocol 3: Analysis of Crosslinked Products
  • SDS-PAGE Analysis: Separate the reaction products using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Successful crosslinking will be indicated by the appearance of a new, higher molecular weight band corresponding to the peptide-protein complex.

  • In-Gel Digestion: Excise the crosslinked band from the gel and perform an in-gel enzymatic digestion, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Kojak, MeroX) to identify the crosslinked peptides. This analysis will reveal the identity of the target protein and the specific amino acid residues at the interaction interface.

Quantitative Data Summary

The efficiency of photo-crosslinking can vary significantly depending on the specific interaction, the position of the Bpa residue, and the experimental conditions. Below are tables summarizing typical quantitative parameters cited in the literature.

ParameterTypical Range/ValueSource(s)
Peptide Concentration 1 - 40 µM
Protein Concentration 1 - 20 µM
UV Wavelength 365 nm
UV Irradiation Time 5 - 60 minutes
Table 1: Typical Reaction Conditions for Bpa-mediated Photo-Crosslinking.
Interaction StudiedCrosslinking EfficiencyConditionsSource
Bpa-P1 peptide with BRD3-BD2~96%40 min UV exposure
Bpa-P2 peptide with BRD3-BD2~78%40 min UV exposure
Halogenated pBpa analogsIncreased yields vs. pBpa10 min UV exposure
Table 2: Examples of Reported Photo-Crosslinking Efficiencies.

Application in Drug Discovery and Development

This compound is a valuable reagent in the pharmaceutical industry for several applications:

  • Target Identification: For drugs discovered through phenotypic screens, the direct cellular target is often unknown. A photo-reactive analogue of the drug molecule can be synthesized using a Bpa-containing linker. This probe can then be used in photo-affinity labeling experiments to "pull down" and identify its direct binding partners in a cellular context.

  • Target Validation: Photo-crosslinking can confirm a direct physical interaction between a drug candidate and its putative target, providing crucial evidence for target validation.

  • Mechanism of Action (MoA) Studies: By incorporating Bpa at various positions within a peptide-based drug or a known ligand, researchers can precisely map the binding site on the target protein. This structural information is invaluable for understanding the MoA and for the rational design of more potent and selective drugs.

drug_discovery_logic cluster_target_id Target Identification & Validation cluster_moa Mechanism of Action (MoA) Studies phenotypic_screen Phenotypic Screen Identifies Bioactive Compound bpa_probe Synthesize Compound Analogue with Bpa (Photo-affinity Probe) phenotypic_screen->bpa_probe pull_down Photo-affinity Labeling in Cell Lysate/Cells bpa_probe->pull_down ms_analysis MS-based Proteomics to Identify Bound Proteins pull_down->ms_analysis target_validation Validate Hits as Direct Targets ms_analysis->target_validation lead_opt Lead Optimization & Drug Development target_validation->lead_opt Identified Target known_target Known Drug Target bpa_peptide Synthesize Peptide/Drug with Bpa at Specific Positions known_target->bpa_peptide crosslinking_moa Crosslinking to Map Drug Binding Site bpa_peptide->crosslinking_moa structural_info Generate Structural Information for Rational Drug Design crosslinking_moa->structural_info structural_info->lead_opt Binding Site Info

Caption: Role of Bpa-based photo-crosslinking in drug discovery.

Conclusion

This compound is a versatile and indispensable building block for chemical biologists and drug discovery scientists. Its utility in creating photo-active peptides enables the covalent capture and identification of molecular interactions that are central to cellular function and disease. By providing a means to elucidate protein-protein interaction networks, identify drug targets, and map binding sites, this photoreactive amino acid derivative continues to advance our understanding of complex biological systems and accelerate the development of new medicines.

References

Fmoc-D-Bpa-OH: A Technical Guide to Photo-Cross-Linking in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Bpa-OH, a critical reagent for elucidating protein-protein interactions through photo-cross-linking. This document details its chemical properties, provides comprehensive experimental protocols for its incorporation into peptides and subsequent photo-cross-linking, and illustrates its application in studying signaling pathways.

Core Compound Data

This compound, chemically known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, is a phenylalanine derivative incorporating a benzophenone moiety. This feature allows for the formation of covalent bonds with interacting proteins upon UV irradiation, effectively "trapping" transient interactions for further analysis.

PropertyValue
CAS Number 117666-97-4
Molecular Formula C₃₁H₂₅NO₅
Molecular Weight 491.53 g/mol

Application in Elucidating Protein-Protein Interactions

The primary application of this compound is in the synthesis of photoreactive peptides. These peptides can be used as probes to identify and map the binding sites of protein-protein interactions, which are fundamental to virtually all cellular processes and are critical targets in drug development. The benzophenone group on the D-Bpa residue is photo-activated by UV light (typically at 365 nm), generating a reactive triplet state that can form a covalent cross-link with adjacent C-H bonds of an interacting protein.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Bpa-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-Bpa residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc protecting group.[3] Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), in DMF. Add DIC (3 eq.) to pre-activate the amino acid for 2-3 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For this compound incorporation: Dissolve this compound (2 eq.) and OxymaPure (2 eq.) in DMF. Add DIC (2 eq.) and pre-activate for 2-3 minutes. Add the solution to the deprotected resin and agitate for 2-4 hours. A longer coupling time is recommended due to the bulky nature of the Bpa side chain.

  • Wash: Wash the resin with DMF (3 times) and DCM (3 times) after each coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Cross-Linking Protocol

This protocol describes a general procedure for photo-cross-linking a Bpa-containing peptide to its target protein.

Materials:

  • Purified Bpa-containing peptide

  • Purified target protein

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM DTT, 0.1% Tween)[5]

  • UV cross-linker (365 nm)

  • SDS-PAGE analysis reagents

Procedure:

  • Incubation: Prepare a mixture of the Bpa-containing peptide and the target protein in the assay buffer. The optimal concentrations will need to be determined empirically, but a starting point could be 20-40 µM peptide and 2-20 µM protein.

  • UV Irradiation: Irradiate the mixture with UV light at 365 nm on ice. The irradiation time can be varied (e.g., 5, 10, 20, 40 minutes) to optimize the cross-linking efficiency.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the cross-linked complex, which will appear as a higher molecular weight band.

Mass Spectrometry Analysis of Cross-Linked Products

Procedure:

  • Sample Preparation: Excise the cross-linked protein band from the SDS-PAGE gel. Perform in-gel digestion, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.

  • Data Analysis: Use specialized software to identify the spectra of cross-linked peptides. This will reveal the specific amino acid residues at the interaction interface.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound to study protein-protein interactions.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Cross-Linking cluster_analysis Analysis spps Solid-Phase Peptide Synthesis (incorporating this compound) purification RP-HPLC Purification spps->purification incubation Incubate Bpa-peptide with Target Protein purification->incubation uv UV Irradiation (365 nm) incubation->uv sds_page SDS-PAGE / Western Blot uv->sds_page ms Mass Spectrometry sds_page->ms identification identification ms->identification Identify Interaction Site

Caption: Workflow for protein interaction studies using a Bpa-containing peptide.

Signaling Pathway: GPCR-Arrestin Interaction

Photo-cross-linking with Bpa-containing ligands has been instrumental in studying the interaction between G protein-coupled receptors (GPCRs) and β-arrestins, a key step in signal transduction desensitization and biased signaling. The following diagram depicts this interaction.

gpcr_arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G Protein gpcr->g_protein Activates grk GRK gpcr->grk Recruits arrestin β-Arrestin gpcr->arrestin Recruits agonist Agonist agonist->gpcr Binds grk->gpcr Phosphorylates arrestin->g_protein Blocks G-protein coupling bpa_peptide Bpa-Peptide Ligand bpa_peptide->gpcr Binds & Cross-links (upon UV irradiation)

Caption: GPCR-Arrestin signaling pathway with Bpa-peptide cross-linking.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Bpa-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-p-benzoyl-phenylalanine) is a non-natural amino acid derivative of significant interest in peptide chemistry and drug development.[1] Its key feature is the benzophenone moiety, which serves as a photo-activatable cross-linking agent.[2] Upon exposure to UV light, the benzophenone group can form covalent bonds with adjacent molecules, making this compound an invaluable tool for studying protein-protein interactions, mapping binding sites, and developing peptide-based therapeutics with enhanced stability and targeted action.[1][3] This guide provides a comprehensive overview of the synthetic pathways, purification strategies, and analytical characterization of this compound.

Synthesis of this compound

Step 1: Synthesis of D-p-benzoyl-phenylalanine (D-Bpa-OH)

The asymmetric synthesis of D-amino acids can be achieved through various methods. One established approach is the alkylation of a chiral glycine enolate equivalent. The following is a generalized protocol based on such principles.

Experimental Protocol: Asymmetric Synthesis of D-Bpa-OH

  • Materials:

    • A suitable chiral auxiliary (e.g., a sultam)

    • Glycine

    • Strong base (e.g., n-butyllithium)

    • 4-Bromobenzyl bromide

    • Grignard reagent precursor (e.g., magnesium turnings)

    • Benzoyl chloride

    • Anhydrous solvents (e.g., THF, diethyl ether)

    • Acid for hydrolysis (e.g., HCl)

  • Procedure:

    • Preparation of the Chiral Auxiliary-Glycine Adduct: The chiral auxiliary is first coupled to glycine to create a chiral glycine enolate precursor.

    • Enolate Formation: The adduct is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to generate the chiral enolate.

    • Asymmetric Alkylation: 4-Bromobenzyl bromide is added to the enolate solution. The reaction is stirred at low temperature for several hours, allowing for the stereoselective alkylation of the glycine moiety.

    • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

    • Introduction of the Benzoyl Group: The purified product is then subjected to a Grignard reaction. The aryl bromide is converted to a Grignard reagent using magnesium turnings in anhydrous diethyl ether. This is followed by the addition of benzoyl chloride to introduce the benzoyl group at the para position of the phenyl ring.

    • Hydrolysis and Chiral Auxiliary Removal: The resulting intermediate is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the carboxylic acid, yielding D-p-benzoyl-phenylalanine (D-Bpa-OH).

    • Purification: The final D-Bpa-OH is purified by recrystallization or column chromatography.

Step 2: Fmoc Protection of D-Bpa-OH

Once the D-Bpa-OH core is synthesized and purified, the α-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.[4]

Experimental Protocol: Fmoc Protection of D-Bpa-OH

  • Materials:

    • D-p-benzoyl-phenylalanine (D-Bpa-OH)

    • 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

    • Base (e.g., sodium bicarbonate, triethylamine)

    • Solvent (e.g., 1,4-dioxane/water mixture, acetone/water mixture)

    • Ethyl acetate

    • Hexane

    • 1 M HCl

  • Procedure:

    • Dissolution: D-Bpa-OH is dissolved in a suitable solvent mixture, such as aqueous sodium bicarbonate or a mixture of dioxane and water.

    • Addition of Fmoc Reagent: Fmoc-OSu or Fmoc-Cl is added to the solution, and the mixture is stirred vigorously at room temperature for several hours.

    • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Work-up: Once the reaction is complete, the mixture is diluted with water and washed with a non-polar organic solvent like hexane to remove unreacted Fmoc reagent and byproducts.

    • Acidification: The aqueous layer is then acidified to a pH of 2-3 with 1 M HCl, causing the this compound to precipitate.

    • Extraction and Drying: The precipitated product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification is a critical step to ensure the high quality of this compound required for peptide synthesis. The primary methods are column chromatography and crystallization.

Column Chromatography

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexane.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the mobile phase with lower polarity.

    • The solution is loaded onto a pre-packed silica gel column.

    • The column is eluted with the mobile phase, gradually increasing the polarity to separate the desired product from impurities.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the pure product are combined, and the solvent is evaporated to yield purified this compound.

Crystallization

Experimental Protocol: Crystallization

  • Solvent System: A suitable solvent system for crystallization is typically a mixture of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble (e.g., ethyl acetate/hexane, dichloromethane/hexane).

  • Procedure:

    • The crude or column-purified this compound is dissolved in a minimal amount of the hot polar solvent.

    • The non-polar solvent is slowly added until the solution becomes slightly turbid.

    • The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.

    • The resulting crystals are collected by filtration, washed with a small amount of the cold non-polar solvent, and dried under vacuum.

Data Presentation

ParameterSynthesis of D-Bpa-OHFmoc ProtectionPurification
Typical Yield Variable (dependent on chiral auxiliary and reaction conditions)> 90%> 85% (from crude)
Purity (by HPLC) > 98%> 95% (crude)> 99%
Appearance White to off-white solidWhite to off-white solidWhite crystalline solid
Molecular Formula C₁₆H₁₅NO₃C₃₁H₂₅NO₅C₃₁H₂₅NO₅
Molecular Weight 269.29 g/mol 491.53 g/mol 491.53 g/mol

Visualization of Workflows

Synthesis_Workflow cluster_step1 Step 1: Synthesis of D-Bpa-OH Core cluster_step2 Step 2: Fmoc Protection Start Start Chiral_Aux_Coupling Coupling of Chiral Auxiliary to Glycine Start->Chiral_Aux_Coupling Enolate_Formation Enolate Formation (-78 °C) Chiral_Aux_Coupling->Enolate_Formation Asymmetric_Alkylation Asymmetric Alkylation with 4-Bromobenzyl bromide Enolate_Formation->Asymmetric_Alkylation Grignard_Reaction Grignard Reaction and Benzoylation Asymmetric_Alkylation->Grignard_Reaction Hydrolysis Acidic Hydrolysis to yield D-Bpa-OH Grignard_Reaction->Hydrolysis Purification_1 Purification of D-Bpa-OH Hydrolysis->Purification_1 Fmoc_Protection Fmoc Protection of D-Bpa-OH (Fmoc-OSu or Fmoc-Cl) Purification_1->Fmoc_Protection Workup_Acidification Aqueous Work-up and Acidification Fmoc_Protection->Workup_Acidification Extraction Extraction of Crude This compound Workup_Acidification->Extraction End End Extraction->End Crude Product

Caption: Synthetic workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal polar solvent Crude_Product->Dissolution Chromatography Silica Gel Column Chromatography Dissolution->Chromatography Option 1 Crystallization Crystallization Dissolution->Crystallization Option 2 Analysis Purity Analysis (HPLC, NMR, MS) Chromatography->Analysis Crystallization->Analysis Pure_Product Pure this compound (>99% Purity) Analysis->Pure_Product

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound require a meticulous multi-step approach, beginning with the challenging asymmetric synthesis of the D-amino acid core, followed by standard and well-established Fmoc protection and purification protocols. The availability of high-purity this compound is crucial for its successful application in solid-phase peptide synthesis and the development of novel photo-reactive peptide probes and therapeutics. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field of drug discovery and peptide science to produce this valuable and versatile building block.

References

A Technical Guide to the Solubility of Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-α-Fmoc-D-4-benzoylphenylalanine (Fmoc-D-Bpa-OH), a photo-activatable amino acid derivative crucial for peptide synthesis and the study of protein-protein interactions. Understanding the solubility of this compound in various solvents is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other biochemical applications. This document offers a compilation of available solubility data, a detailed experimental protocol for determining solubility, and a visualization of its application in the context of an SPPS workflow.

Core Compound Properties

This compound is a derivative of D-phenylalanine that incorporates a benzoylphenyl group on the side chain. This moiety serves as a photo-crosslinker, which upon exposure to UV light, can form covalent bonds with interacting proteins, enabling the capture and identification of binding partners. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, making it ideal for use in modern SPPS protocols.

Solubility of this compound

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of peptide coupling reactions.[1] Poor solubility can lead to incomplete reactions and the generation of deletion sequences, which complicates the purification of the target peptide.[1] The solubility is influenced by the amino acid side chain, the protecting groups, the solvent system, and the temperature.[1]

The bulky and hydrophobic nature of the benzoylphenyl side chain in conjunction with the large Fmoc group suggests good solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1]

Quantitative Solubility Data
SolventConcentrationMolarity (approx.)Conditions
Dimethyl Sulfoxide (DMSO)100 mg/mL[2]203.45 mMUltrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.
Qualitative and Inferred Solubility

While specific quantitative data is limited, based on the general characteristics of Fmoc-amino acids and information on structurally similar compounds, the following qualitative solubility profile can be inferred:

  • N,N-Dimethylformamide (DMF): this compound is expected to have good solubility in DMF, as it is the most common solvent for peptide synthesis and is known to effectively dissolve a wide range of Fmoc-amino acids.

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP is a polar aprotic solvent that is also widely used in SPPS and is expected to be a good solvent for this compound.

  • Dichloromethane (DCM): The solubility in DCM is likely to be lower than in DMF or DMSO due to the polarity of the carboxylic acid.

  • Aqueous Solutions: this compound is poorly soluble in water.

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility in a specific solvent system, it is crucial to determine this empirically. The following protocol outlines a general method for determining the solubility of this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for Analysis:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Evaporate the solvent from the filtered supernatant under a stream of nitrogen or in a vacuum concentrator.

    • Once the solvent is fully evaporated, weigh the vial containing the dried solute to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved this compound (mg) / Volume of supernatant taken (mL)

  • Alternative Analysis (HPLC):

    • As an alternative to gravimetric analysis, the concentration of the filtered supernatant can be determined by High-Performance Liquid Chromatography (HPLC).

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it by HPLC.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound is its incorporation into peptide chains via SPPS. The general workflow for a single coupling cycle in Fmoc-SPPS is depicted below.

SPPS_Workflow Resin Resin with growing peptide chain Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Washing_1 Washing (e.g., DMF) Fmoc_Deprotection->Washing_1 2. Coupling Coupling: This compound + Activating Agent (e.g., HBTU/HATU) Washing_1->Coupling 3. Washing_2 Washing (e.g., DMF) Coupling->Washing_2 4. Cycle_Complete Cycle Complete: Peptide chain extended by one residue Washing_2->Cycle_Complete 5. Repeat Repeat for next amino acid Cycle_Complete->Repeat

Caption: General workflow of an Fmoc-SPPS cycle.

In this process, the adequate solubility of this compound in the coupling solvent (typically DMF) is essential for the reaction to proceed efficiently at the coupling stage (Step 3). If the amino acid derivative is not fully dissolved, the concentration available for the reaction is reduced, leading to lower coupling efficiency.

References

Unveiling the Photoreactive Potential: A Technical Guide to the Photophysical Properties of Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-benzoylphenylalanine (Fmoc-D-Bpa-OH) is a cornerstone photoreactive amino acid analog, widely employed in chemical biology and drug discovery. Its utility lies in the benzophenone moiety, which upon photoactivation, can form covalent crosslinks with neighboring molecules, providing a powerful tool to investigate and map protein-protein and protein-ligand interactions. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a logical workflow for its application in photocrosslinking studies.

Core Photophysical Properties

Data Presentation

Table 1: UV-Visible Absorption Properties

Chromophore/MoleculeAbsorption Maximum (λ_max)Molar Extinction Coefficient (ε)Solvent/ConditionsNotes
Fmoc group ~301 nm~7,800 M⁻¹cm⁻¹AcetonitrileCharacteristic absorbance used for concentration determination in peptide synthesis.
Benzophenone ~252 nm, ~340 nm~18,000 M⁻¹cm⁻¹, <300 M⁻¹cm⁻¹Various organic solventsThe n→π* transition around 340-360 nm is responsible for photoactivation.
p-Benzoyl-L-phenylalanine (pBpa) Not explicitly foundε_max < 300 M⁻¹cm⁻¹Not specifiedThe low molar absorptivity at the activation wavelength necessitates high-intensity light sources for efficient crosslinking.[1]
N-acetyl-p-benzoyl-DL-phenylalanine 258 nm, 332 nm18,000 M⁻¹cm⁻¹, 180 M⁻¹cm⁻¹Isopropyl alcoholProvides an approximation for the benzophenone moiety within a peptide-like backbone.[2]
This compound Not explicitly publishedNot explicitly publishedNot explicitly publishedExpected to show combined absorbance of Fmoc and benzophenone chromophores.

Table 2: Emission and Excited State Properties

Chromophore/MoleculeEmission Maximum (λ_em)Quantum Yield (Φ)Excited State Lifetime (τ)Solvent/ConditionsNotes
Fmoc group ~315 nmNot typically fluorescent in this contextNot typically measured-Fluorescence can be quenched or altered by the Bpa moiety.
Benzophenone Phosphorescence: ~450 nmTriplet Quantum Yield (Φ_T) ≈ 1Varies (μs to ms)Non-polar solventsHighly efficient intersystem crossing to the triplet state. Fluorescence is generally negligible.[3]
p-Benzoyl-L-phenylalanine (pBpa) Not explicitly foundPhotocrosslinking Quantum Yield: 0.05 - 0.4Not explicitly foundNot specifiedThis value reflects the efficiency of the photocrosslinking reaction, not fluorescence.[1]
This compound Not explicitly publishedNot explicitly publishedNot explicitly publishedNot explicitly publishedExpected to be dominated by the phosphorescent properties of the benzophenone moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffer relevant to the application)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 200 nm to 450 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the absorbance of the spectrophotometer.

  • Sample Measurement: Measure the absorbance spectra of each of the diluted solutions of this compound.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max).

    • For each λ_max, plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph.

Fluorescence/Phosphorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Materials:

  • This compound solution (from UV-Vis protocol, typically with an absorbance of ~0.1 at the excitation wavelength)

  • Spectroscopic grade solvent

  • Fluorometer with a pulsed or continuous wave lamp

  • Quartz cuvettes

Methodology:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected emission maximum (for benzophenone, this would be in the phosphorescence region, ~450 nm).

    • Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm). The resulting spectrum will show which wavelengths are most efficient at producing emission.

  • Emission Spectrum:

    • Set the excitation wavelength to the λ_max determined from the absorption spectrum or the excitation spectrum (e.g., ~350 nm for the benzophenone moiety).

    • Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).

  • Data Analysis: Identify the excitation and emission maxima from the respective spectra. Note that for benzophenone derivatives, the dominant emission is likely to be phosphorescence, which may require a spectrometer capable of time-resolved measurements to distinguish from fluorescence.

Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence or phosphorescence quantum yield (Φ) of this compound relative to a known standard.

Materials:

  • This compound solution

  • Quantum yield standard with known Φ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for fluorescence, or a benzophenone standard for phosphorescence).

  • UV-Vis spectrophotometer

  • Fluorometer

Methodology:

  • Solution Preparation: Prepare a series of dilutions for both the this compound and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Excite both the sample and standard solutions at the same wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'Slope' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

Excited State Lifetime Measurement

Objective: To determine the excited state lifetime (τ) of this compound.

Materials:

  • This compound solution

  • Time-Correlated Single Photon Counting (TCSPC) or Laser Flash Photolysis system

  • Pulsed light source (laser or LED) with an appropriate wavelength

Methodology:

  • Instrument Setup: Configure the TCSPC or flash photolysis system according to the manufacturer's instructions. The excitation wavelength should correspond to the absorption of the benzophenone moiety (~350 nm).

  • Data Acquisition:

    • Excite the sample with short pulses of light.

    • Measure the decay of the emission intensity over time.

  • Data Analysis:

    • The decay curve is fitted to an exponential function (or a sum of exponentials).

    • The time constant of the exponential decay represents the excited state lifetime (τ). For benzophenone derivatives, this will likely be a long-lived triplet state, making laser flash photolysis a suitable technique.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_crosslinking Photocrosslinking cluster_analysis Analysis peptide_synthesis Peptide Synthesis with This compound purification Purification & Characterization (HPLC, Mass Spec) peptide_synthesis->purification incubation Incubation with Binding Partner(s) purification->incubation uv_irradiation UV Irradiation (~365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page western_blot Western Blot sds_page->western_blot mass_spec_analysis Mass Spectrometry (Identification of crosslinked products) sds_page->mass_spec_analysis

Caption: Experimental workflow for photocrosslinking using this compound.

photochemical_mechanism cluster_excitation Photoexcitation cluster_reaction Crosslinking Reaction ground_state Benzophenone (S₀) singlet_excited Singlet Excited State (S₁) (n, π) ground_state->singlet_excited hν (~365 nm) triplet_excited Triplet Excited State (T₁) (n, π) singlet_excited->triplet_excited Intersystem Crossing (ISC) (Φ_T ≈ 1) h_abstraction Hydrogen Abstraction from C-H bond triplet_excited->h_abstraction radical_pair Radical Pair Formation h_abstraction->radical_pair covalent_bond Covalent Crosslink radical_pair->covalent_bond

Caption: Photochemical mechanism of benzophenone-mediated crosslinking.

Conclusion

This compound is an indispensable tool for elucidating molecular interactions. While a comprehensive public dataset of its photophysical properties remains to be fully compiled, the well-understood characteristics of its constituent chromophores provide a robust framework for its effective use. The experimental protocols detailed herein offer a clear path for researchers to characterize this and other photoreactive probes, ensuring rigorous and reproducible results in their investigations. The provided workflows illustrate the logical progression from peptide synthesis to the identification of interaction partners, underscoring the versatility and power of this photo-crosslinking amino acid in advancing our understanding of complex biological systems.

References

A Technical Guide to Fmoc-D-Bpa-OH Photo-Crosslinking: Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photo-crosslinking mechanism of Fmoc-D-Bpa-OH, a cornerstone technique in modern chemical biology and drug discovery. We will delve into the core principles of benzophenone-mediated photo-crosslinking, provide detailed experimental protocols for its application, and present quantitative data to inform experimental design. Furthermore, this guide will illustrate the utility of this powerful tool in elucidating complex biological signaling pathways.

The Core Mechanism: Unraveling Covalent Interactions

This compound, or N-α-Fmoc-D-4-benzoylphenylalanine, is a non-natural amino acid that can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The key to its functionality lies in the benzophenone moiety, a highly efficient photo-crosslinker.

Upon irradiation with UV light, typically at a wavelength of 350-365 nm, the benzophenone group undergoes an n-π* transition from the ground state (S₀) to an excited singlet state (S₁). This is rapidly followed by intersystem crossing to a more stable triplet state (T₁), which exists as a diradical.[1][2] This triplet diradical is the reactive species responsible for crosslinking.

The excited benzophenone triplet can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, such as a protein or another peptide. This hydrogen abstraction generates a benzophenone ketyl radical and a carbon-centered radical on the target molecule. Subsequent radical recombination between these two species results in the formation of a stable, covalent carbon-carbon bond, effectively "trapping" the transient interaction.[1]

A key advantage of benzophenone-based crosslinkers is that in the absence of a suitable hydrogen donor, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the overall crosslinking yield.[2]

dot

G cluster_ground_state Ground State (S₀) cluster_excited_states Excited States cluster_reaction Crosslinking Reaction Bpa_S0 This compound (S₀) Bpa_S1 Singlet State (S₁) Bpa_S0->Bpa_S1 UV Photon (350-365 nm) Bpa_T1 Triplet State (T₁) (Diradical) Bpa_S1->Bpa_T1 Intersystem Crossing Bpa_T1->Bpa_S0 Relaxation (No Reaction) H_Abstraction Hydrogen Abstraction Bpa_T1->H_Abstraction Interaction Radical_Pair Radical Pair (Bpa Ketyl + Target Radical) H_Abstraction->Radical_Pair Crosslink Covalent Crosslink Radical_Pair->Crosslink Radical Recombination Target Target Molecule (Protein, Peptide, etc.) Target->H_Abstraction

Caption: Photo-activation and crosslinking mechanism of this compound.

Quantitative Data for Experimental Design

The efficiency of photo-crosslinking is influenced by several factors, including the quantum yield of the photoreaction and the reactivity of the target amino acid residues. The following tables summarize key quantitative data for benzophenone-based photo-crosslinkers. While specific data for the D-enantiomer is limited, the values for the L-enantiomer (p-benzoyl-L-phenylalanine, Bpa) are considered a reliable proxy.

Table 1: Photophysical Properties of p-Benzoyl-phenylalanine (Bpa)

ParameterValueReference(s)
Molar Absorptivity (εmax) < 300 M-1cm-1[2]
Quantum Yield (Φ) 0.05 - 0.4
Excitation Wavelength 350 - 365 nm

Table 2: Relative Reactivity of Amino Acid Residues with Benzophenone

Amino Acid ResidueRelative Reactivity
Methionine (Met) High
Cysteine (Cys) High
Tryptophan (Trp) Moderate
Tyrosine (Tyr) Moderate
Leucine (Leu) Moderate
Isoleucine (Ile) Moderate
Valine (Val) Moderate
Alanine (Ala) Low
Glycine (Gly) Low

Note: Reactivity is influenced by the local environment and accessibility of the C-H bonds.

Experimental Protocols

A successful photo-crosslinking experiment using this compound involves a multi-step workflow, from peptide synthesis to mass spectrometry analysis.

dot

G SPPS 1. Fmoc-SPPS with This compound Purification 2. Peptide Purification (HPLC) SPPS->Purification Incubation 3. Incubation with Target Molecule Purification->Incubation Irradiation 4. UV Irradiation (350-365 nm) Incubation->Irradiation SDS_PAGE 5. SDS-PAGE Analysis Irradiation->SDS_PAGE Digestion 6. In-gel or In-solution Digestion (e.g., Trypsin) SDS_PAGE->Digestion Enrichment 7. Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment MS_Analysis 8. LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis 9. Data Analysis (Identification of Crosslinked Peptides) MS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound photo-crosslinking.

Incorporation of this compound via SPPS

Standard Fmoc solid-phase peptide synthesis protocols can be employed for the incorporation of this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photo-Crosslinking Protocol
  • Sample Preparation: Dissolve the purified Bpa-containing peptide and the target protein in a suitable, non-amine-containing buffer (e.g., HEPES, phosphate buffer) at a pH of 7-8. The optimal concentrations of the peptide and target protein should be determined empirically, but a starting point is a 10- to 100-fold molar excess of the peptide.

  • Incubation: Incubate the mixture for a sufficient time to allow for complex formation (e.g., 30 minutes at room temperature).

  • UV Irradiation: Place the sample in a suitable container (e.g., quartz cuvette, 96-well plate) and irradiate with a UV lamp at 350-365 nm. The irradiation time can range from 10 minutes to 2 hours and should be optimized for the specific system. It is advisable to perform the irradiation on ice to minimize potential sample degradation.

  • Analysis of Crosslinking: The formation of a covalent crosslink can be initially assessed by SDS-PAGE, where a new band corresponding to the molecular weight of the crosslinked complex should be observed.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: The crosslinked protein complex can be excised from an SDS-PAGE gel or processed directly in-solution.

    • In-gel Digestion: Excise the band of interest, destain, reduce with DTT, alkylate with iodoacetamide, and digest with a protease such as trypsin overnight.

    • In-solution Digestion: Reduce, alkylate, and digest the protein mixture directly in solution.

  • Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, enrichment strategies such as strong cation exchange (SCX) or size exclusion chromatography (SEC) can be employed to improve their detection by mass spectrometry.

  • LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap). Employ a data-dependent acquisition method to acquire MS/MS spectra of potential crosslinked peptides.

  • Data Analysis: Use specialized software (e.g., pLink, Xi, MaxLynx) to identify the crosslinked peptides from the complex MS/MS data. These programs are designed to handle the fragmentation patterns of two covalently linked peptides.

Application in Elucidating Signaling Pathways: A Case Study of GPCR-Arrestin Interactions

This compound has been instrumental in mapping the interaction interfaces of G protein-coupled receptors (GPCRs) and their regulatory partners, such as β-arrestins. By incorporating Bpa at various positions within β-arrestin, researchers can identify which residues are in close proximity to the activated GPCR.

dot

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein G Protein Signaling Arrestin β-Arrestin (with Bpa) GPCR->Arrestin Recruitment Crosslink UV-induced Crosslink GPCR->Crosslink Agonist Agonist Agonist->GPCR Binding & Activation Arrestin->Crosslink Downstream Downstream Signaling (e.g., MAPK cascade) Arrestin->Downstream Arrestin-mediated Signaling

Caption: Elucidating GPCR-Arrestin signaling with Bpa crosslinking.

In this example, an agonist binds to and activates a GPCR, leading to the recruitment of β-arrestin containing a Bpa residue. Upon UV irradiation, a covalent crosslink is formed between Bpa and the interacting surface of the GPCR. Subsequent mass spectrometry analysis of the crosslinked complex allows for the precise identification of the interacting residues, providing valuable structural insights into the GPCR-arrestin signaling complex. This information is critical for understanding the molecular basis of GPCR signaling and for the rational design of drugs that can modulate these interactions.

References

Storing and handling Fmoc-D-Bpa-OH powder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Handling of Fmoc-D-Bpa-OH Powder

For researchers, scientists, and drug development professionals utilizing this compound in their work, proper storage and handling are paramount to ensure the integrity of the compound and the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for storing and handling this compound powder, supported by available technical data.

Compound Information

This compound, also known as N-Fmoc-4-benzoyl-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] It is commonly used in solid-phase peptide synthesis (SPPS) to incorporate a photoactivatable benzophenone moiety into peptides.

Chemical Properties:

  • Molecular Formula: C₃₁H₂₅NO₅[2][3][4]

  • Molecular Weight: 491.53 g/mol

  • Appearance: White to off-white solid powder

  • CAS Number: 117666-97-4

Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended temperature and duration is critical to prevent degradation and ensure experimental reproducibility.

Quantitative Storage Data

The following table summarizes the recommended storage conditions for this compound in both solid (powder) and solution forms.

FormStorage TemperatureStorage DurationSource
Powder-20°C3 years
Powder2-8°C2 years
In Solvent-20°C1 month
In Solvent-80°C6 months

It is recommended to store the lyophilized powder in a desiccated environment. When preparing solutions, it is advisable to aliquot them to avoid multiple freeze-thaw cycles, which can lead to degradation.

Handling and Safety

Proper handling procedures are essential to protect researchers from potential hazards and to maintain the purity of the compound.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be used:

  • Eye Protection: Eyeshields or safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A type N95 (US) or equivalent respirator should be used, especially when handling the powder outside of a fume hood to avoid dust inhalation.

  • Skin Protection: A lab coat and closed-toe shoes are recommended.

General Handling Guidelines
  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Keep the container tightly closed when not in use.

  • Avoid sources of ignition as the material is a combustible solid.

Solubility

This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of 100 mg/mL (203.45 mM) can be prepared in DMSO, though ultrasonic assistance may be required. It is noted that DMSO is hygroscopic, and using newly opened DMSO is recommended for optimal solubility.

Experimental Protocols

While a specific, detailed experimental protocol for this compound was not found in the provided search results, it is primarily used in Fmoc solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of an Fmoc-protected amino acid, like this compound, during SPPS.

General Fmoc-SPPS Coupling Protocol
  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent, typically dimethylformamide (DMF), for a minimum of 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done for 5-10 minutes and repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.

  • Coupling:

    • A solution of this compound (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF is prepared.

    • A base, such as N,N-diisopropylethylamine (DIPEA), is added to the amino acid solution.

    • This activation mixture is then added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: The resin is washed again with DMF to remove any unreacted reagents.

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizations

Workflow for Storage and Handling of this compound

G cluster_storage Storage Protocol cluster_handling Handling Protocol receive Receive this compound Powder store_powder Store Powder at -20°C (3 years) or 2-8°C (2 years) in a desiccated environment receive->store_powder prepare_solution Prepare Stock Solution (e.g., in DMSO) store_powder->prepare_solution store_solution Aliquot and Store Solution at -20°C (1 month) or -80°C (6 months) prepare_solution->store_solution use Use in Experiment (e.g., SPPS) store_solution->use ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) fume_hood Handle in a Well-Ventilated Fume Hood ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dissolve->use dispose Dispose of Waste According to Regulations use->dispose

Caption: Workflow for the proper storage and handling of this compound.

Logical Flow for Fmoc-SPPS Coupling

G start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple this compound with Coupling Reagent and Base wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Proceed to Next Amino Acid Cycle wash2->next_cycle next_cycle->deprotection Repeat for sequence end Final Deprotection and Cleavage next_cycle->end

Caption: A simplified logical workflow for a single coupling cycle in Fmoc-SPPS.

References

The Role of the Fmoc Protecting Group in D-Bpa: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the application of D-3-Benzoylphenylalanine (D-Bpa), a photo-activatable unnatural amino acid. This guide provides a comprehensive overview of the synthesis, purification, and utilization of Fmoc-D-Bpa in solid-phase peptide synthesis (SPPS), with a focus on its application in studying protein-protein interactions through photo-crosslinking. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this powerful tool for their investigations.

Introduction to the Fmoc Protecting Group and D-Bpa

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for the sequential addition of amino acids under mild conditions.[1] This protecting group is attached to the alpha-amino group of an amino acid, preventing unwanted reactions during the peptide chain elongation. Its removal is typically achieved with a mild base, such as piperidine, leaving the amino acid ready for the next coupling step.[2]

D-3-Benzoylphenylalanine (D-Bpa) is a non-proteinogenic amino acid that contains a benzophenone moiety. This functional group can be activated by UV light to form a reactive triplet species, which can then covalently crosslink with nearby molecules, making it an invaluable tool for mapping protein-protein interactions in vitro and in vivo.[3] The incorporation of D-Bpa into peptides and proteins allows for the "freezing" of transient interactions, enabling their identification and characterization.

Synthesis and Purification of Fmoc-D-Bpa

The successful incorporation of D-Bpa into a peptide chain via SPPS first requires its N-terminal protection with the Fmoc group. While specific yield data for the synthesis of Fmoc-D-Bpa is not extensively published in tabular format, yields for similar Fmoc-amino acid preparations are generally high, often exceeding 85-95%.[4]

Experimental Protocol: Synthesis of Fmoc-D-Bpa

This protocol outlines a general procedure for the N-protection of D-Bpa with Fmoc-Cl.

Materials:

  • D-3-Benzoylphenylalanine (D-Bpa)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve D-Bpa in a 10% solution of sodium bicarbonate in water.

  • Cool the solution in an ice bath.

  • Separately, dissolve Fmoc-Cl in dioxane.

  • Add the Fmoc-Cl solution dropwise to the D-Bpa solution with vigorous stirring while maintaining the temperature at 0°C.

  • Allow the reaction to stir overnight at room temperature.

  • Quench the reaction with water and extract the aqueous layer with diethyl ether to remove any unreacted Fmoc-Cl.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude Fmoc-D-Bpa.

Purification of Fmoc-D-Bpa

Purification of the crude product is essential to ensure high-quality peptide synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying Fmoc-protected amino acids.[5]

Table 1: Typical HPLC Purification Parameters for Fmoc-Amino Acids

ParameterValue
Column C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 30% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 254 nm and 280 nm

Note: The specific gradient may need to be optimized based on the observed separation of the product from impurities.

The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry. Purity levels for commercially available Fmoc-amino acids are typically greater than 99%.

Incorporation of Fmoc-D-Bpa into Peptides via SPPS

Fmoc-D-Bpa is incorporated into a growing peptide chain using standard solid-phase peptide synthesis protocols. The following sections detail the key steps of the SPPS cycle.

Deprotection of the Fmoc Group

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS. This is typically achieved by treating the resin-bound peptide with a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF). The kinetics of this deprotection are rapid, with half-lives (t₁/₂) for many Fmoc-amino acids being in the range of seconds to a few minutes.

Table 2: Comparative Deprotection Kinetics of Fmoc-Amino Acids

Deprotection ReagentAmino AcidHalf-life (t₁/₂)
20% Piperidine in DMFFmoc-Val~7 seconds
5% Piperazine in DMFFmoc-Val~50 seconds
5% Piperazine + 2% DBU in DMFFmoc-Val~4 seconds

Data adapted from a study on Fmoc-Val, providing a general reference for deprotection rates. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used to accelerate deprotection.

Experimental Protocol: Fmoc Deprotection in SPPS
  • Wash the peptide-resin with DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of the Next Fmoc-Amino Acid

Following deprotection, the next Fmoc-protected amino acid is coupled to the free N-terminus of the peptide chain. This is facilitated by activating the carboxylic acid of the incoming amino acid with a coupling reagent.

Common Coupling Reagents:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole)

Experimental Protocol: Amino Acid Coupling

  • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the solution.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Application of D-Bpa in Photo-Crosslinking Studies

The primary application of incorporating D-Bpa into peptides is for photo-crosslinking studies to identify protein-protein interactions.

Experimental Workflow for Photo-Crosslinking

The following workflow outlines the key steps from peptide synthesis to the identification of crosslinked products.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis of Crosslinked Products SPPS 1. Solid-Phase Peptide Synthesis with Fmoc-D-Bpa Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Purification 3. HPLC Purification of D-Bpa Peptide Cleavage->Purification Characterization 4. Mass Spectrometry Verification Purification->Characterization Incubation 5. Incubation of D-Bpa Peptide with Target Protein(s) Characterization->Incubation UV_Irradiation 6. UV Irradiation (e.g., 365 nm) Incubation->UV_Irradiation SDS_PAGE 7. SDS-PAGE Analysis UV_Irradiation->SDS_PAGE Digestion 8. In-gel or In-solution Proteolytic Digestion SDS_PAGE->Digestion LC_MS 9. LC-MS/MS Analysis of Peptide Fragments Digestion->LC_MS Data_Analysis 10. Identification of Crosslinked Peptides LC_MS->Data_Analysis

Caption: Workflow for a D-Bpa photo-crosslinking experiment.

Signaling Pathway Investigation: The p38 MAPK Pathway

While direct studies using D-Bpa to elucidate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway are emerging, the pathway itself is a prime target for such investigations due to its complex protein-protein interactions. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate various cellular processes, including inflammation, apoptosis, and cell differentiation.

The diagram below illustrates a simplified representation of the p38 MAPK signaling cascade, highlighting potential points of interaction that could be investigated using D-Bpa crosslinking. For instance, a D-Bpa-containing peptide mimic of a substrate could be used to trap its interaction with an upstream kinase.

p38_MAPK_pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2_3 MK2 / MK3 p38->MK2_3 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MK2_3->Cellular_Response Transcription_Factors->Cellular_Response

Caption: A simplified p38 MAPK signaling pathway.

Conclusion

The use of the Fmoc protecting group is integral to the successful application of D-Bpa in modern biochemical research. By enabling the site-specific incorporation of this photo-activatable amino acid into peptides, researchers are equipped with a powerful method to investigate the intricate and often transient world of protein-protein interactions. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to employ this advanced technique in their studies of complex biological systems. The continued application of Fmoc-D-Bpa holds great promise for uncovering novel therapeutic targets and deepening our understanding of cellular signaling networks.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-D-Bpa-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-p-benzoyl-phenylalanine (Fmoc-D-Bpa-OH) is a photoreactive, non-canonical amino acid integral to the study of molecular interactions. When incorporated into a peptide sequence, the benzophenone moiety of D-Bpa can be activated by UV light to form a covalent crosslink with interacting molecules in close proximity. This unique property makes it an invaluable tool for elucidating peptide-protein binding sites, mapping interaction interfaces, and stabilizing transient interactions for further analysis. These application notes provide a comprehensive guide for the successful incorporation of this compound in Fmoc-based solid-phase peptide synthesis (SPPS), including optimized protocols, potential challenges, and applications in studying signaling pathways.

Data Presentation

The successful incorporation of the sterically hindered this compound requires optimized coupling conditions. While exact coupling efficiencies are sequence-dependent, the following tables provide typical parameters and expected outcomes based on best practices for bulky amino acids.

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Resin Rink Amide, Wang, or 2-Chlorotrityl ChlorideStandard resins compatible with Fmoc chemistry. 2-Chlorotrityl chloride resin can minimize diketopiperazine formation for C-terminal acid peptides.
This compound Equivalents 2.0 - 5.0A higher excess is recommended to drive the reaction to completion due to steric hindrance.
Coupling Reagent Equivalents 1.9 - 4.9 (relative to amino acid)Potent coupling reagents are necessary to overcome the steric bulk of D-Bpa.
Base Equivalents 4.0 - 10.0 (e.g., DIPEA)A non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous, peptide-grade DMF or NMPGood solvation of the peptide-resin is essential for efficient coupling.
Coupling Time 2 - 4 hours (or double coupling)Extended reaction time or a second coupling with fresh reagents ensures higher incorporation efficiency.
Temperature Room Temperature (can be increased to 40-50°C with caution)Elevated temperatures can increase reaction rates but may also increase the risk of racemization.

Table 2: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentActivator TypeKey AdvantagesPotential Considerations
HATU Uronium SaltHigh coupling efficiency, fast reaction rates, low racemization potential.Higher cost compared to other reagents.
HCTU Uronium SaltSimilar to HATU in efficiency, often more cost-effective.Can be less effective for extremely difficult couplings compared to HATU.
COMU Uronium SaltVery high coupling efficiency, rapid reactions.Can be more prone to side reactions if not used under optimal conditions.
DIC/OxymaPure® Carbodiimide/AdditiveLow racemization potential, cost-effective.Slower reaction kinetics compared to uronium salts.

Table 3: Typical Peptide Synthesis Yield and Purity

ParameterExpected OutcomeNotes
Crude Peptide Purity >70% (Sequence Dependent)Purity is highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.
Final Peptide Purity (after HPLC) >95% - 99%Achievable with standard reverse-phase HPLC purification protocols.
Overall Yield 10-30% (Sequence Dependent)The overall yield is influenced by the number of amino acids, the efficiency of each step, and losses during purification.

Experimental Protocols

The following are detailed protocols for the key steps in solid-phase peptide synthesis involving this compound.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide).

  • Resin Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-200 mg for a 0.1 mmol scale).

  • Swelling: Place the resin in a reaction vessel and add sufficient DMF or DCM to cover the resin. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Protocol 2: Fmoc Deprotection
  • Solvent Removal: After swelling, drain the solvent from the resin.

  • Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Repeat Deprotection: Drain the piperidine solution and repeat the deprotection step with a fresh 20% piperidine in DMF solution for another 5-10 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and finally with DMF (2-3 times) to ensure complete removal of piperidine.

Protocol 3: Optimized Coupling of this compound
  • Amino Acid and Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Double Coupling (Optional but Recommended): If the ninhydrin test is positive (blue/purple beads) after the initial coupling, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

Protocol 4: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). For peptides containing Trp(Boc), a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and incubate at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 6: Photo-Crosslinking
  • Sample Preparation: Prepare a solution containing the purified D-Bpa-containing peptide and its target protein in a suitable buffer.

  • UV Irradiation: Expose the sample to UV light at a wavelength of approximately 365 nm. The irradiation time will need to be optimized depending on the concentration of the reactants and the specific experimental setup, but typically ranges from 5 to 60 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked species and map the interaction site.

Mandatory Visualization

Experimental Workflow for SPPS with this compound

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling This compound Coupling (HATU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Deprotection & Coupling Cycles Washing2->Repeat For subsequent amino acids Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Crosslinking Photo-Crosslinking (UV light, 365 nm) Analysis->Crosslinking

Caption: Workflow for SPPS with this compound.

Signaling Pathway: CXCL12/CXCR4 Signaling

The CXCL12/CXCR4 signaling axis is a critical pathway involved in numerous physiological processes, including cell migration, proliferation, and survival. It is also implicated in several diseases, such as cancer metastasis and inflammatory disorders. A D-Bpa-containing analog of the natural ligand CXCL12 can be synthesized to map the binding interface with its G protein-coupled receptor (GPCR), CXCR4, and elucidate the structural basis of receptor activation.

CXCR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (or D-Bpa analog) CXCR4 CXCR4 CXCL12->CXCR4 Binding & Activation G_protein Gαi / Gβγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Survival) Ca2_release->Cell_Response MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Akt->Cell_Response MAPK->Cell_Response

Caption: CXCL12/CXCR4 Signaling Pathway.

Application Notes and Protocols: A Detailed Guide to the Solid-Phase Synthesis Coupling of Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the incorporation of the photo-reactive, non-canonical amino acid Fmoc-D-p-benzoyl-phenylalanine (Fmoc-D-Bpa-OH) into peptide sequences using manual Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This compound is a crucial building block for photoaffinity labeling studies, enabling the covalent cross-linking of peptides to their biological targets to investigate molecular interactions. The following protocols are designed for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a visual workflow to ensure successful and reproducible synthesis.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide chain on an insoluble polymer support.[1][2] The Fmoc/tBu strategy is the most prevalent approach, utilizing the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[3][4]

The incorporation of unnatural amino acids, such as p-benzoyl-phenylalanine (Bpa), introduces novel functionalities. Bpa contains a benzophenone moiety that, upon exposure to UV light (~350-360 nm), can form a covalent bond with adjacent C-H bonds, making it an invaluable tool for photoaffinity labeling and identifying peptide-protein interaction partners.[5] Due to its steric bulk, coupling this compound can be challenging and may require optimized conditions compared to standard proteinogenic amino acids. This protocol outlines a robust method using potent activating agents to achieve high coupling efficiency.

The Fmoc-SPPS Cycle: Core Principles

The synthesis proceeds in a cyclical manner, starting from the C-terminus and extending towards the N-terminus. Each cycle involves two primary steps: Fmoc deprotection and amino acid coupling, with extensive washing in between to remove excess reagents and byproducts.

  • Fmoc Deprotection: The Nα-Fmoc protecting group on the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF), to expose a free primary amine.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-amino acid (in this case, this compound) is activated to form a highly reactive intermediate. This activated species then reacts with the free amine on the peptide-resin to form a stable peptide bond. This cycle is repeated until the full peptide sequence is assembled.

Experimental Protocol: this compound Coupling

This protocol details a single coupling cycle for this compound onto a growing peptide chain attached to a solid support (e.g., Rink Amide or Wang resin).

Materials and Reagents
  • Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)

  • Fmoc-D-p-benzoyl-phenylalanine (this compound)

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Monitoring: Ninhydrin test kit (Kaiser Test) reagents

  • Equipment:

    • Solid-phase peptide synthesis reaction vessel with a frit

    • Mechanical shaker or vortexer

    • Source of inert gas (Nitrogen or Argon)

Quantitative Parameters for Coupling

The following table summarizes the recommended molar equivalents and concentrations for the coupling reaction, relative to the initial functional loading capacity of the resin.

Reagent/ComponentMolar Equivalents (eq)SolventNotes
This compound4.0DMFBulky amino acids often require a higher excess to drive the reaction to completion.
HATU3.8DMFA highly efficient coupling reagent suitable for hindered amino acids.
DIPEA8.0DMFActs as an organic base to activate the coupling reagent and neutralize the reaction.
Deprotection SolutionN/A20% Piperidine in DMFUsed for Fmoc removal prior to the coupling step.

Note: These ratios are a robust starting point and may be optimized based on the specific peptide sequence and resin.

Step-by-Step Coupling Procedure

Step 1: Resin Preparation and Fmoc Deprotection

  • Assume the peptide-resin from the previous cycle is in the reaction vessel. If starting, swell the resin in DMF for at least 1 hour.

  • Drain the solvent from the vessel.

  • Add the deprotection solution (20% piperidine in DMF, approx. 10 mL per gram of resin) to the vessel.

  • Shake the mixture for 3 minutes, then drain the solution.

  • Add a fresh aliquot of the deprotection solution and shake for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly by adding and draining the specified solvent:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (3 times)

  • The resin now has a free N-terminal amine and is ready for coupling.

Step 2: this compound Activation and Coupling

  • In a separate vial, dissolve this compound (4.0 eq) and HATU (3.8 eq) in a minimal amount of DMF (e.g., 3-5 mL for a 0.1 mmol scale synthesis).

  • Add DIPEA (8.0 eq) to the vial.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Shake the reaction vessel at room temperature for 2-4 hours. Due to the steric bulk of Bpa, a longer coupling time is recommended. For particularly difficult sequences, coupling at a slightly elevated temperature (e.g., 40°C) or performing a second coupling (double coupling) may be necessary.

Step 3: Post-Coupling Wash and Monitoring

  • After the coupling reaction is complete, drain the solution from the reaction vessel.

  • Wash the resin thoroughly to remove all excess reagents and byproducts:

    • DMF (5 times)

    • DCM (3 times)

    • DMF (3 times)

  • Optional but Recommended: Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Negative Result (beads remain yellow/colorless): Indicates successful coupling (absence of free primary amines). Proceed to the deprotection step for the next amino acid.

    • Positive Result (beads turn deep blue): Indicates incomplete coupling. A recoupling step (repeating Step 2) is required.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a single this compound coupling cycle in SPPS.

SPPS_Fmoc_Bpa_Coupling start Start: Peptide-Resin (Fmoc-Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Step 3: Coupling Reaction (Add to Resin, Shake 2-4h) wash1->coupling activation Step 2: Pre-activation This compound + HATU + DIPEA activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Step 4: Kaiser Test (Check for free amines) wash2->kaiser_test recouple Incomplete: Recouple (Repeat Step 2-3) kaiser_test->recouple Positive next_cycle Complete: Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->coupling

Caption: Workflow for one cycle of this compound coupling in SPPS.

Conclusion

The successful incorporation of this compound is critical for creating peptide-based photoaffinity probes. The protocol provided here, utilizing a potent HATU activation method and extended coupling times, offers a reliable foundation for overcoming the challenges associated with this sterically hindered amino acid. Qualitative monitoring with the Kaiser test is strongly advised to ensure the highest possible purity of the final peptide product. Researchers should consider this protocol a starting point, as minor optimizations may be necessary depending on the properties of the specific peptide sequence being synthesized.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Photo-affinity crosslinking, utilizing photoreactive amino acid analogs, has emerged as a powerful technique to capture both stable and transient PPIs in their native context. One such tool is Fmoc-D-p-benzoylphenylalanine (Fmoc-D-Bpa-OH) , a non-canonical amino acid that can be incorporated into peptides and proteins. Upon exposure to UV light, the benzophenone moiety of Bpa forms a reactive triplet state, which can covalently crosslink with proximal amino acid residues, effectively "trapping" interacting partners. This document provides detailed application notes and experimental protocols for utilizing this compound to elucidate protein-protein interactions.

Principle of Bpa-Mediated Photo-Crosslinking

This compound is a phenylalanine analog containing a photoreactive benzophenone group. It can be incorporated into a peptide of interest via solid-phase peptide synthesis (SPPS) or genetically encoded into a protein in cellular systems. The process of capturing PPIs using Bpa involves three key steps:

  • Incorporation : The Bpa-containing "bait" peptide or protein is synthesized or expressed.

  • Incubation : The bait is allowed to interact with its potential binding partners ("prey").

  • Irradiation : The sample is exposed to UV light (typically ~365 nm), activating the benzophenone group on Bpa. This generates a reactive diradical that can abstract a hydrogen atom from a nearby C-H bond on an interacting protein, forming a covalent crosslink.

  • Analysis : The crosslinked protein complexes are then identified and characterized, most commonly by mass spectrometry, to map the interaction interface.

Data Presentation

The following tables summarize quantitative data derived from studies utilizing Bpa for photo-crosslinking.

Table 1: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

ParameterValueNotes
ResinRink Amide or 2-Chlorotrityl Chloride ResinChoice depends on desired C-terminal functionality (amide or carboxylic acid).
Coupling ReagentHATU/DIPEA or HBTU/DIPEAStandard coupling reagents for Fmoc-SPPS.
This compound Equivalents2-4 eq.Relative to resin loading capacity.
Coupling Time2-4 hoursLonger coupling times may be required for this bulky amino acid.
Deprotection Reagent20% Piperidine in DMFStandard Fmoc deprotection.
Cleavage CocktailReagent L (TFA/TIS/Dithiothreitol/Water)Dithiothreitol is used as a scavenger.[1]
Overall YieldSequence-dependentTypically ranges from 10-30% for purified peptide.

Table 2: Photo-Crosslinking Reaction Parameters

ParameterValueNotes
UV Wavelength365 nmOptimal for excitation of the benzophenone moiety.[2]
Irradiation Time10 - 40 minutesTime may need to be optimized for specific interactions.[3]
Protein Concentration2 - 20 µMDependent on the affinity of the interaction.[3]
Crosslinking EfficiencyVariableCan range from detectable levels to over 90%, highly dependent on the proximity and reactivity of the interacting residues.[3]

Table 3: Mass Spectrometry Analysis of Bpa-Crosslinked Peptides

ParameterMethod/ValueNotes
ProteaseTrypsinMost commonly used for bottom-up proteomics.
EnrichmentSize-Exclusion Chromatography (SEC)Can be used to enrich for higher molecular weight crosslinked species.
MS InstrumentationHigh-Resolution Orbitrap or FT-ICR MSRequired for accurate mass determination of crosslinked peptides.
FragmentationHCD or CIDTo generate fragment ions for peptide sequencing.
Data Analysis SoftwareMeroX, StavroX, KojakSpecialized software for the identification of crosslinked peptides.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Bpa-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating this compound into a peptide sequence.

1. Resin Preparation: a. Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a fritted syringe. b. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (for standard amino acids): a. In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Wash the resin with DMF (3 x 2 mL).

4. Coupling of this compound: a. In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time is recommended due to the steric bulk of Bpa. d. Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step. e. Wash the resin with DMF (3 x 2 mL).

5. Repeat steps 2-4 for each amino acid in the sequence.

6. Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum. b. Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing sensitive residues like Cys or Met, a scavenger cocktail like Reagent L is recommended. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the peptide pellet under vacuum.

7. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: In Vivo Incorporation of Bpa in Mammalian Cells

This protocol is adapted for studying interactions in a cellular context, such as the GPCR-arrestin interaction.

1. Cell Culture and Transfection: a. Culture HEK293T cells in DMEM supplemented with 10% FBS. b. Co-transfect the cells with three plasmids: one expressing the GPCR of interest, one for the β-arrestin variant with an amber (TAG) stop codon at the desired Bpa incorporation site, and a third plasmid encoding the tRNA/aminoacyl-tRNA synthetase pair for Bpa incorporation.

2. Bpa Supplementation: a. 24 hours post-transfection, replace the medium with fresh medium supplemented with 250 µM Bpa.

3. Protein Expression: a. Incubate the cells for an additional 24-48 hours to allow for expression of the Bpa-containing protein.

Protocol 3: Photo-Crosslinking of Protein-Protein Interactions

1. Sample Preparation: a. For in vitro crosslinking, mix the purified Bpa-containing peptide/protein with its potential interacting partner in a suitable buffer (e.g., PBS or HEPES-based buffer) in a quartz cuvette or a UV-transparent plate. b. For in vivo crosslinking, proceed with the cultured cells from Protocol 2. If studying receptor activation, stimulate the cells with an appropriate agonist for a defined period (e.g., 15 minutes) before irradiation.

2. UV Irradiation: a. Place the sample on a cold block or on ice to minimize heat-induced damage. b. Irradiate the sample with a UV lamp at 365 nm for 15-30 minutes. The optimal irradiation time should be determined empirically.

3. Sample Processing: a. For in vitro samples, the reaction can be quenched by adding a reducing agent like DTT. b. For in vivo samples, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Analyze the crosslinked products by SDS-PAGE followed by Western blotting or Coomassie staining. The crosslinked complex will appear as a higher molecular weight band.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis

1. In-Gel Digestion: a. Excise the protein band corresponding to the crosslinked complex from a Coomassie-stained SDS-PAGE gel. b. Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate. c. Reduce the proteins with DTT and alkylate with iodoacetamide. d. Digest the proteins overnight with trypsin at 37°C.

2. Peptide Extraction and Desalting: a. Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes. b. Pool the extracts and dry them in a vacuum centrifuge. c. Desalt the peptides using a C18 StageTip or ZipTip.

3. LC-MS/MS Analysis: a. Resuspend the desalted peptides in a loading buffer (e.g., 0.1% formic acid). b. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer. c. Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.

4. Data Analysis: a. Use specialized software such as MeroX or Kojak to search the MS/MS data against a protein database containing the sequences of the bait and expected prey proteins. b. The software will identify the crosslinked peptides based on their specific fragmentation patterns and mass shifts.

Visualizations

Experimental_Workflow cluster_synthesis Peptide/Protein Preparation cluster_interaction Interaction & Crosslinking cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Incubation Incubation with Interacting Partner(s) SPPS->Incubation InVivo In Vivo Incorporation (e.g., in HEK293T cells) InVivo->Incubation UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE / Western Blot UV_Irradiation->SDS_PAGE MS_Prep In-Gel Digestion & Desalting SDS_PAGE->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Crosslink Identification (e.g., MeroX, Kojak) LC_MS->Data_Analysis

Caption: Experimental workflow for studying protein-protein interactions using Bpa-mediated photo-crosslinking.

GPCR_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (inactive) GPCR_active GPCR (active) GPCR_inactive->GPCR_active Activation G_Protein G-Protein GPCR_active->G_Protein Recruitment GRK GRK GPCR_active->GRK Phosphorylation Arrestin_Bpa β-Arrestin (with Bpa) GPCR_active->Arrestin_Bpa Binding & Crosslinking Agonist Agonist Agonist->GPCR_inactive Binding Downstream_G G-Protein Signaling G_Protein->Downstream_G Activation Downstream_Arr Arrestin Signaling (e.g., MAPK pathway) Arrestin_Bpa->Downstream_Arr Scaffolding

Caption: GPCR-β-Arrestin signaling pathway studied with Bpa crosslinking.

References

Application Notes and Protocols for Photo-Affinity Labeling of Receptors Using Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-D-Bpa-OH for the photo-affinity labeling of receptors. This powerful technique enables the identification and characterization of ligand-receptor interactions, providing invaluable insights for drug discovery and development. The protocols outlined below cover the synthesis of peptide-based photo-affinity probes, their application in labeling cell surface receptors, and the subsequent analysis of labeled proteins.

Introduction to Photo-Affinity Labeling with this compound

Photo-affinity labeling (PAL) is a versatile technique used to covalently capture and identify binding partners of a specific ligand. This is achieved by incorporating a photoreactive moiety into the ligand of interest, which upon activation by UV light, forms a covalent bond with interacting residues on the target protein. This compound (Fmoc-D-p-benzoylphenylalanine) is a key building block for creating peptide-based photo-affinity probes. The benzophenone group on the phenylalanine side chain is the photoreactive element, while the Fmoc protecting group makes it suitable for standard solid-phase peptide synthesis (SPPS). The "D" configuration of the amino acid can be strategically used to explore different binding conformations.

Upon photoactivation, the benzophenone group forms a reactive triplet diradical that can covalently cross-link with nearby amino acid residues of the target receptor. This allows for the "capture" of even transient or low-affinity interactions, which can then be identified and quantified using mass spectrometry-based proteomics.

Data Presentation

The following table represents a mock dataset from a quantitative proteomics experiment using a Bpa-containing peptide probe to identify interacting partners of a hypothetical G-protein coupled receptor (GPCR-X). The data was generated using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by mass spectrometry. This table illustrates how to present such data clearly for comparison.

Protein IDGene NameH/L Ratio (Probe/Control)-log10(p-value)Function
P08100GNAI13.54.2G-protein subunit alpha i1
P63092GNB13.24.0G-protein subunit beta 1
P50148GNGT12.93.8G-protein subunit gamma transducin 1
P27361ARRB14.14.5Beta-arrestin-1
Q15836GRK22.53.5G-protein coupled receptor kinase 2
P42345SRC1.82.9Proto-oncogene tyrosine-protein kinase Src
P29353PIK3R11.52.5Phosphoinositide-3-kinase regulatory subunit 1

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Bpa-Containing Peptide Probe

This protocol outlines the manual synthesis of a peptide probe incorporating this compound using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents to the resin loading), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • To incorporate this compound, use it in the corresponding coupling cycle.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in your peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Photo-Affinity Labeling of Cell Surface Receptors

This protocol describes the labeling of a target receptor on live cells with the synthesized Bpa-containing peptide probe.

Materials:

  • Cells expressing the target receptor

  • Bpa-containing peptide probe

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads (if the probe is biotinylated)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture: Culture the cells expressing the target receptor to an appropriate confluency.

  • Probe Incubation:

    • Wash the cells with cold PBS.

    • Incubate the cells with the Bpa-containing peptide probe at a predetermined concentration (typically in the low micromolar range) in serum-free media for 1-2 hours at 4°C to allow binding to the receptor.

  • UV Cross-linking:

    • Place the cells on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove unbound probe.

    • Lyse the cells with cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated probe-receptor complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Analyze the labeled proteins by Western blotting using an antibody against the target receptor or by silver staining.

    • For identification of unknown interacting partners, the enriched proteins can be subjected to in-gel digestion and analysis by mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be investigated using photo-affinity labeling with this compound derived probes.

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Receptor Labeling cluster_analysis Analysis synthesis Solid-Phase Peptide Synthesis (incorporating this compound) purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization incubation Incubate Probe with Live Cells characterization->incubation uv_crosslinking UV Irradiation (365 nm) incubation->uv_crosslinking lysis Cell Lysis uv_crosslinking->lysis enrichment Enrichment of Labeled Proteins lysis->enrichment sds_page SDS-PAGE enrichment->sds_page mass_spec Mass Spectrometry (Protein ID & Quantification) sds_page->mass_spec

Caption: Experimental workflow for photo-affinity labeling.

gpcr_signaling ligand Bpa-Peptide Ligand gpcr GPCR ligand->gpcr Binding & UV Cross-linking g_protein G-Protein (αβγ) gpcr->g_protein Activation grk GRK gpcr->grk Phosphorylation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling second_messenger->downstream arrestin β-Arrestin arrestin->gpcr internalization Internalization arrestin->internalization grk->arrestin Recruitment

Caption: GPCR signaling and arrestin recruitment.

ras_signaling ligand Bpa-Growth Factor Analog rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & UV Cross-linking grb2 Grb2 rtk->grb2 sos SOS grb2->sos ras_gdp Ras-GDP (inactive) sos->ras_gdp GEF Activity ras_gtp Ras-GTP (active) ras_gdp->ras_gtp raf Raf ras_gtp->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription (Proliferation, Survival) erk->transcription

Caption: Ras/MAPK signaling pathway activation.

Application Notes and Protocols: Fmoc-D-Bpa-OH in the Synthesis of Fluorescent Peptide Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Bpa-OH (N-α-Fmoc-p-benzoyl-D-phenylalanine) is a versatile building block in solid-phase peptide synthesis (SPPS) for the development of sophisticated fluorescent peptide probes. Its benzophenone moiety serves as a potent photo-crosslinker, enabling the covalent capture of transient biomolecular interactions upon UV irradiation. While not intrinsically fluorescent, the strategic incorporation of this compound into a peptide sequence allows for the subsequent attachment of a fluorophore, typically via bioorthogonal "click" chemistry. This dual functionality makes it an invaluable tool for studying protein-protein interactions, receptor-ligand binding, and dynamic cellular processes.

These application notes provide a comprehensive overview of the synthesis and application of fluorescent peptide probes incorporating this compound, with a focus on their use in elucidating G-protein coupled receptor (GPCR) signaling pathways.

Data Presentation

Table 1: Photophysical Properties of a Fluorescently Labeled Peptide Probe
PropertyValue
Peptide Sequence(Hypothetical) Ac-Lys(N3)-Gly-D-Bpa-Arg-NH2
FluorophoreDibenzocyclooctyne (DBCO)-Fluor 488
Excitation Maximum (λex)495 nm
Emission Maximum (λem)520 nm
Quantum Yield (Φ)~0.92 (in PBS)
Extinction Coefficient (ε)~70,000 M⁻¹cm⁻¹
Table 2: Quantitative Analysis of Photo-Crosslinking Efficiency
Target ProteinProbe ConcentrationUV Exposure (365 nm)Crosslinking Efficiency (%)
GPCR X10 µM5 min25 ± 3
GPCR X10 µM15 min65 ± 5
GPCR X20 µM15 min80 ± 4
Negative Control (BSA)20 µM15 min< 2

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified, Bpa-Containing Peptide

This protocol details the manual synthesis of a peptide containing an azide group for subsequent click chemistry and a D-Bpa residue for photo-crosslinking.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and Fmoc-L-Lys(N3)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, incorporating this compound and Fmoc-L-Lys(N3)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude azide-modified peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Protocol 2: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of a fluorophore to the azide-modified peptide synthesized in Protocol 1.

Materials:

  • Azide-modified peptide

  • DBCO-Fluor 488 (or other strained alkyne-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1 mM.

    • Prepare a 10 mM stock solution of DBCO-Fluor 488 in DMSO.

  • Click Reaction:

    • To the peptide solution, add 1.2 equivalents of the DBCO-Fluor 488 stock solution.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the fluorescently labeled peptide from excess fluorophore using reverse-phase HPLC.

  • Characterization: Confirm the final product by mass spectrometry and determine the concentration by UV-Vis spectroscopy.

Protocol 3: Photo-Crosslinking and Analysis of Protein-Protein Interactions

This protocol outlines the use of the fluorescent Bpa-containing peptide probe to study the interaction between a GPCR and its binding partner (e.g., β-arrestin).

Materials:

  • Fluorescent Bpa-peptide probe

  • HEK293 cells expressing the target GPCR and β-arrestin-HA

  • Agonist for the target GPCR

  • UV lamp (365 nm)

  • Lysis buffer

  • Anti-HA antibody for Western blotting

Procedure:

  • Cell Treatment:

    • Plate HEK293 cells expressing the target GPCR and β-arrestin-HA.

    • Treat the cells with the fluorescent Bpa-peptide probe at the desired concentration for 30 minutes.

    • Stimulate the cells with the GPCR agonist for 15 minutes to induce the interaction.

  • Photo-Crosslinking:

    • Expose the cells to UV light (365 nm) for 10-20 minutes on ice to initiate photo-crosslinking.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Analyze the crosslinked complex by in-gel fluorescence to visualize the peptide probe.

    • Perform a Western blot using an anti-HA antibody to confirm the identity of the crosslinked β-arrestin.

Mandatory Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorescent Ligand Fluorescent Ligand GPCR GPCR Fluorescent Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Arrestin β-Arrestin GPCR->Arrestin Binding & Internalization AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation ERK ERK1/2 Arrestin->ERK Activation Experimental_Workflow A 1. SPPS of Azide-Bpa-Peptide B 2. HPLC Purification A->B C 3. Click Chemistry with DBCO-Fluorophore B->C D 4. HPLC Purification of Fluorescent Probe C->D E 5. Cell Incubation & Agonist Stimulation D->E F 6. UV Photo-Crosslinking (365 nm) E->F G 7. Cell Lysis F->G H 8. SDS-PAGE & In-Gel Fluorescence G->H I 9. Western Blot Analysis H->I Logical_Relationship Fmoc_D_Bpa_OH This compound SPPS Solid-Phase Peptide Synthesis Fmoc_D_Bpa_OH->SPPS Photo_Crosslinking Photo-Crosslinking (Benzophenone) SPPS->Photo_Crosslinking Enables Click_Chemistry Click Chemistry (Azide/Alkyne) SPPS->Click_Chemistry Incorporates Reactive Handle Protein_Interaction Protein-Protein Interaction Study Photo_Crosslinking->Protein_Interaction Captures Fluorescent_Probe Fluorescent Peptide Probe Click_Chemistry->Fluorescent_Probe Creates Fluorescent_Probe->Protein_Interaction Visualizes

Application Notes and Protocols for In Vivo Crosslinking with (p-Benzoyl-D-phenylalanine) Derived from Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental workflow for in vivo photo-crosslinking studies utilizing the unnatural amino acid p-benzoyl-D-phenylalanine (D-Bpa). D-Bpa is a powerful tool for capturing transient and stable protein-protein interactions (PPIs) within a cellular context. The synthesis of D-Bpa containing peptides for various applications is often achieved through solid-phase peptide synthesis (SPPS), where Fmoc-D-Bpa-OH serves as a key building block. For in vivo studies involving genetic code expansion, p-benzoyl-L-phenylalanine (pBpa) is commonly used, and the protocols provided are based on this well-established analog. Upon incorporation into a protein of interest, the benzophenone moiety of Bpa can be photo-activated by UV light, leading to the formation of a covalent bond with interacting partners in close proximity. This method allows for the "freezing" of interactions in their native cellular environment, enabling their subsequent identification and characterization.

Data Presentation

Table 1: Quantitative Parameters for In Vivo Crosslinking with p-Benzoyl-phenylalanine (pBpa)
ParameterValueOrganism/Cell TypeReference
pBpa Concentration in Media 1 mMSaccharomyces cerevisiae[1]
UV Irradiation Wavelength 350 - 365 nmGeneral[1][2]
UV Irradiation Time 10 - 30 minutesEscherichia coli, Mammalian Cells[3]
UV Irradiation Energy Not specified (low energy)General[4]
Crosslinking Distance ~3-5 ÅGeneral
Table 2: Comparison of Photo-Crosslinking Amino Acids
Amino AcidActivation WavelengthReactive SpeciesKey FeaturesReference
p-benzoyl-phenylalanine (pBpa)~350-365 nmDiradicalLow energy activation, minimal side reactions with solvent.
p-azidophenylalanine (pAzpa)~254 nmNitreneMore complex crosslinking mechanism, can be a useful alternative to pBpa.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Benzoyl-phenylalanine (pBpa) into a Target Protein in Mammalian Cells

This protocol outlines the general steps for the genetic incorporation of pBpa into a protein of interest in mammalian cells using an expanded genetic code.

Materials:

  • Mammalian cell line of choice (e.g., CHO, HEK293)

  • Expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pBpa (e.g., a variant of E. coli tyrosyl-tRNA synthetase).

  • Expression vector for the corresponding suppressor tRNA (e.g., Bacillus stearothermophilus suppressor tRNA(Tyr)).

  • p-Benzoyl-L-phenylalanine (pBpa)

  • Cell culture medium and reagents

  • Transfection reagent

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture and Transfection:

    • Culture the mammalian cells in the appropriate medium to the desired confluency.

    • Co-transfect the cells with the expression vectors for the target protein (with TAG codon), the pBpa-specific aaRS, and the suppressor tRNA using a suitable transfection reagent.

  • Incorporation of pBpa:

    • After transfection, replace the growth medium with fresh medium supplemented with pBpa. The optimal concentration of pBpa should be determined empirically but typically ranges from 0.5 to 1 mM.

    • Incubate the cells for 24-48 hours to allow for expression of the target protein containing pBpa.

  • In Vivo Photo-Crosslinking:

    • Wash the cells with PBS to remove the culture medium.

    • Expose the cells to UV light at 365 nm. The duration of exposure should be optimized but is often in the range of 10-30 minutes. Perform this step on ice to minimize cellular stress.

    • Control: Include a control plate of cells that are not exposed to UV light.

  • Cell Lysis and Analysis:

    • After UV irradiation, lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

    • The cross-linked protein complexes in the lysate can now be analyzed by various methods, such as:

      • Western Blotting: To detect a shift in the molecular weight of the target protein due to crosslinking with its binding partner(s).

      • Immunoprecipitation (IP): To pull down the target protein and its cross-linked partners, followed by analysis via SDS-PAGE and Western blotting or mass spectrometry.

      • Mass Spectrometry (MS): For the identification of the cross-linked interaction partners.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

While not for direct in vivo incorporation into proteins via genetic expansion, this compound is a crucial reagent for synthesizing peptides containing the D-Bpa photo-crosslinker for various biochemical and biophysical assays.

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA-based)

  • Solvents (DMF, DCM, etc.)

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of this compound (or another Fmoc-amino acid) using a coupling reagent and a base.

    • Add the activated amino acid to the resin to form a peptide bond.

  • Washing: Wash the resin thoroughly to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the Bpa-containing peptide by mass spectrometry.

Mandatory Visualization

Experimental_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_invivo In Vivo Crosslinking spps_start Start with Resin fmoc_deprotect Fmoc Deprotection spps_start->fmoc_deprotect aa_coupling Couple this compound fmoc_deprotect->aa_coupling wash Wash aa_coupling->wash repeat_cycle Repeat for Sequence wash->repeat_cycle repeat_cycle->fmoc_deprotect Next Amino Acid cleave Cleave from Resin repeat_cycle->cleave Final Amino Acid purify Purify Peptide cleave->purify spps_end Bpa-containing Peptide purify->spps_end transfection Co-transfect Cells with: - Target Gene (TAG codon) - Orthogonal aaRS - Suppressor tRNA bpa_incorporation Incubate with pBpa transfection->bpa_incorporation uv_crosslinking UV Irradiation (365 nm) bpa_incorporation->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis analysis Analysis: - Western Blot - IP - Mass Spectrometry cell_lysis->analysis invivo_end Identify PPIs analysis->invivo_end

Caption: Experimental workflows for SPPS and in vivo crosslinking.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Bpa Grb2 with Bpa EGFR->Grb2_Bpa Recruits Crosslinked_Complex EGFR-Grb2 Covalent Complex Grb2_Bpa->EGFR Crosslinks to SOS SOS Grb2_Bpa->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription UV UV Light (365 nm) UV->EGFR UV->Grb2_Bpa

Caption: EGF receptor signaling pathway with photo-crosslinking.

References

Application Notes and Protocols for Fmoc-D-Bpa-OH in Binding Partner Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-D-Bpa-OH (N-α-Fmoc-D-4-benzoylphenylalanine) is a pivotal chemical tool for elucidating molecular interactions within complex biological systems. It is a non-natural amino acid derivative equipped with two key features: a base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group and a photo-activatable benzophenone (Bpa) moiety. The Fmoc group enables its direct use as a building block in standard solid-phase peptide synthesis (SPPS), allowing for the precise, site-specific incorporation of D-Bpa into custom peptide probes.[1][2][3] The D-isomer is often used to create peptides that are more resistant to proteolytic degradation, increasing their stability in biological assays.

Upon exposure to long-wave UV light (typically 350-365 nm), the benzophenone group in the Bpa side chain transitions into a highly reactive triplet diradical.[4][5] This species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent cross-link with an interacting molecule. This "zero-length" cross-linking capability makes Bpa an exceptional tool for covalently capturing transient or weak protein-protein and peptide-protein interactions in their native context, effectively "freezing" the interaction for subsequent identification and analysis by mass spectrometry.

Principle of the Method: Photo-Affinity Labeling

The core principle involves a "bait" peptide containing D-Bpa, which is introduced into a biological system (e.g., cell lysate, purified protein mixture, or live cells). After an incubation period to allow for binding, the system is irradiated with UV light. The photo-activated Bpa covalently cross-links to its binding partner(s) only when they are in very close proximity (within ~3-4 Å). The resulting covalently linked complex can then be isolated and analyzed using proteomic techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify the "prey" protein. The use of isotopically labeled Bpa, such as ¹³C-labeled versions, can further enhance the reliability of identifying the cross-linked products during mass spectrometry analysis.

Application Note: A Workflow for Identifying Novel Binding Partners

This technology is invaluable for drug discovery and chemical biology, enabling researchers to:

  • Identify the direct cellular targets of bioactive peptides.

  • Map the binding interface of a known protein-protein interaction.

  • Discover novel components of protein complexes.

  • Validate computational models of protein interactions.

The general workflow consists of four main stages: probe synthesis, photo-crosslinking, enrichment (optional), and mass spectrometry-based identification.

Stage 1: Design and Synthesis of the D-Bpa-Containing Peptide Probe

The success of the experiment hinges on a well-designed probe. The D-Bpa residue should be strategically placed at a position that is presumed to be at or near the interaction interface but where its bulky benzophenone side chain does not abrogate binding. The peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Stage 2: Photo-Crosslinking

The D-Bpa peptide is incubated with the protein sample (e.g., cell lysate, recombinant protein). After equilibration, the sample is exposed to UV light (365 nm) to induce covalent bond formation between the peptide and its binding partner(s). The duration and intensity of UV exposure often require optimization to maximize cross-linking efficiency while minimizing protein damage.

Stage 3: Sample Preparation and Analysis

Following cross-linking, the sample is typically resolved by SDS-PAGE. A shift in the molecular weight corresponding to the peptide-protein complex indicates a successful cross-linking event. The protein band corresponding to the cross-linked complex is excised, digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.

Stage 4: Mass Spectrometry and Data Analysis

The MS data is analyzed using specialized software that can identify cross-linked peptides. This allows for the precise identification of the interacting protein and, in many cases, the specific residue or region involved in the interaction.

Visualized Workflows and Mechanisms

Workflow_for_Binding_Partner_ID cluster_synthesis Probe Synthesis cluster_experiment Crosslinking Experiment cluster_analysis Identification & Analysis A Design Peptide Sequence B Incorporate this compound via Fmoc-SPPS A->B C Cleave, Purify & Characterize 'Bait' Peptide B->C D Incubate 'Bait' Peptide with Protein Sample ('Prey') C->D E Irradiate with UV Light (365 nm) D->E F Covalent Cross-Link Formation E->F G SDS-PAGE Analysis F->G H In-Gel or In-Solution Proteolytic Digestion G->H I LC-MS/MS Analysis H->I J Bioinformatic Analysis (Identify Cross-Linked Peptides) I->J K Identify Binding Partner ('Prey') & Interaction Site J->K

Caption: Overall workflow for identifying binding partners using a D-Bpa-containing peptide probe.

Caption: Simplified mechanism of benzophenone (Bpa) mediated photo-crosslinking.

Proteomics_Workflow A LC-MS/MS Raw Data B Peak List Generation (e.g., using MsConvert) A->B C Database Search (Specialized Software like MeroX, Kojak) B->C E Identify Peptide-Spectrum Matches (PSMs) C->E D Protein Sequence Database (e.g., UniProt) D->C F Calculate False Discovery Rate (FDR) & Filter PSMs E->F G Validated List of Cross-Linked Peptides F->G H Map Peptides to Proteins G->H I Final List of Identified Binding Partners H->I

Caption: Bioinformatic workflow for the identification of cross-linked peptides from MS data.

Experimental Protocols

Protocol 1: Synthesis of D-Bpa-Containing Peptide Probe via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvent: Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the amino acid for ~2 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For coupling this compound, this step may be extended or performed twice (double coupling) to ensure high efficiency. d. Monitor coupling completion with a Kaiser test. e. After coupling, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., Water/Acetonitrile/TFA mixture) and purify by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: In Vitro Photo-Crosslinking Assay

Materials:

  • Purified D-Bpa-containing peptide probe

  • Protein sample (e.g., purified protein or complex cell lysate)

  • Reaction Buffer: A buffer compatible with protein stability and interaction (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • UV Cross-linker instrument with 365 nm bulbs (e.g., UVP CL-1000L).

  • SDS-PAGE reagents

Procedure:

  • Reaction Setup: In a UV-transparent microplate or microcentrifuge tube, combine the D-Bpa peptide (e.g., 10-50 µM final concentration) and the protein sample (e.g., 1-5 µM for a purified protein, or 1-2 mg/mL for a lysate). Include a no-UV control.

  • Incubation: Incubate the mixture for 20-30 minutes at an appropriate temperature (e.g., 4°C or room temperature) to allow the peptide-protein interaction to reach equilibrium.

  • UV Irradiation: Place the samples on ice in the UV cross-linker. Irradiate with 365 nm UV light for 5-30 minutes. The optimal time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to the sample loading buffer.

  • Analysis: Add SDS-PAGE loading buffer to the samples, boil for 5 minutes, and analyze the results by SDS-PAGE followed by Coomassie staining or Western blotting. A successful cross-link will appear as a new, higher molecular weight band in the UV-treated lane compared to the no-UV control.

Protocol 3: Proteomic Sample Preparation for MS Analysis

Materials:

  • Coomassie-stained gel from Protocol 2

  • Destaining Solution: 50% Methanol, 5% Acetic Acid

  • Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • Extraction Solution: 50% Acetonitrile, 5% Formic Acid

Procedure:

  • Band Excision: Carefully excise the higher molecular weight band corresponding to the cross-linked complex from the Coomassie-stained gel. Also, excise the corresponding region from the no-UV control lane.

  • Destaining: Destain the gel pieces with the destaining solution until clear.

  • Reduction and Alkylation: a. Reduce disulfide bonds by incubating the gel pieces in the reduction solution for 1 hour at 56°C. b. Alkylate cysteine residues by incubating in the alkylation solution for 45 minutes at room temperature in the dark.

  • Digestion: Wash and dehydrate the gel pieces with acetonitrile. Rehydrate with digestion buffer containing trypsin (e.g., 10-20 ng/µL) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using the extraction solution. Pool the extracts and dry them completely in a vacuum centrifuge.

  • Desalting: Resuspend the dried peptides in 0.1% TFA and desalt using a C18 ZipTip or equivalent. Elute the desalted peptides and dry again.

  • LC-MS/MS Analysis: Resuspend the final peptide sample in a solution compatible with the LC-MS/MS system (e.g., 2% Acetonitrile, 0.1% Formic Acid) for analysis.

Data Presentation

Quantitative data from cross-linking mass spectrometry experiments is crucial for assessing the quality and significance of the results.

Table 1: Example Quantitative Summary of a Cross-Linking MS Experiment. This table illustrates typical metrics used to evaluate the success of an identification workflow.

MetricValueDescription
Total MS/MS Spectra250,430Total fragmentation spectra acquired.
Peptide-Spectrum Matches (PSMs)45,890Number of spectra matched to a peptide sequence.
Cross-linked PSMs452Number of spectra identified as containing a cross-link.
Unique Cross-linked Peptides195Number of non-redundant cross-linked peptide pairs.
Identified Proteins85Number of unique proteins identified via cross-links.
PSM False Discovery Rate (FDR)< 1%Statistical measure of confidence in the peptide identifications.

Table 2: Representative Output of Identified Binding Partners. This table shows a simplified, hypothetical list of identified proteins that were cross-linked to the D-Bpa peptide probe.

Identified Protein (Prey)UniProt IDProtein Score# Unique Cross-linked PeptidesNotes
Kinase Subunit AlphaP0C5M1245.65Expected binding partner
Scaffold Protein 14-3-3P31946188.23Novel interactor
Heat Shock Protein 90P07900150.42Potential novel interactor
Tubulin Beta ChainP0743745.11Possible non-specific binder

References

Application Notes and Protocols: Site-Specific Incorporation of Fmoc-D-Bpa-OH into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating protein structure, function, and interactions. This technology enables the introduction of novel chemical functionalities, such as photo-crosslinkers, fluorescent probes, and post-translational modifications, at precise locations within a protein of interest. One such UAA, D-p-benzoyl-L-phenylalanine (D-Bpa), is a photo-reactive amino acid that, upon exposure to UV light, forms a covalent bond with nearby molecules, making it an invaluable tool for mapping protein-protein interactions.

These application notes provide a detailed overview and experimental protocols for the site-specific incorporation of D-Bpa into proteins in both E. coli and mammalian cells using the amber stop codon suppression system. While the commercially available form is often Fmoc-D-Bpa-OH, it is important to note that for cellular incorporation, the Fmoc protecting group must be removed. The protocols provided herein assume the use of D-Bpa in the cell culture medium.

Principle of Amber Suppression for UAA Incorporation

The genetic code is expanded to include a UAA by repurposing the amber stop codon (UAG). This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair. This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs. The engineered aaRS is specific for the UAA (in this case, D-Bpa) and charges the suppressor tRNA, which recognizes the UAG codon. When a gene of interest is mutated to contain a UAG codon at a specific site, the ribosome incorporates the UAA at that position instead of terminating translation, resulting in a full-length protein containing the UAA.[1][2][3][4][5]

Key Applications

  • Mapping Protein-Protein Interactions: D-Bpa is a zero-length photo-crosslinker, meaning it forms a direct covalent bond with interacting partners upon UV activation. This allows for the precise identification of direct binding partners, including transient or weak interactions that are often difficult to capture with other methods.

  • Structural Biology: The distance constraints provided by crosslinking can be used to model the three-dimensional structure of protein complexes.

  • Drug Discovery: Identifying the binding site of a small molecule or therapeutic protein is crucial for drug development. D-Bpa can be incorporated into a target protein to map the binding interface of a drug candidate.

Quantitative Data on Incorporation Efficiency

Protein TargetExpression SystemSite of Incorporation (Amber Codon Position)D-Bpa Concentration in MediumIncorporation Efficiency (%)Method of QuantificationReference
Example: Protein XE. coli BL21(DE3)Residue 551 mMReported ValueMass Spectrometry[Citation]
Example: Protein YHEK293T CellsResidue 120200 µMReported ValueFluorescence Assay[Citation]

Note: Incorporation efficiencies for UAAs can range from a few percent to over 90% depending on the system and optimization.

Experimental Protocols

Workflow for Site-Specific Incorporation and Interaction Analysis

G cluster_0 Plasmid Preparation cluster_1 Protein Expression cluster_2 Photo-Crosslinking & Analysis A Mutagenesis of Target Gene (Introduce TAG codon) C Co-transformation into E. coli or Mammalian Cells A->C B pEVOL Plasmid (aaRS for D-Bpa & tRNA_CUA) B->C D Cell Culture with D-Bpa C->D E Induction of Protein Expression D->E F Cell Lysis & Protein Purification E->F G UV Crosslinking (365 nm) F->G H SDS-PAGE Analysis G->H I Immunoprecipitation of Crosslinked Complexes G->I J In-gel Digestion I->J K Mass Spectrometry (LC-MS/MS) J->K L Data Analysis & Interaction Partner Identification K->L G A Protein Sample with Incorporated D-Bpa B UV Irradiation (365 nm) A->B C Covalent Crosslinking B->C D Immunoprecipitation of Bait Protein C->D E Elution of Crosslinked Complexes D->E F SDS-PAGE Separation E->F G In-Gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Identification of Interactors H->I

References

Troubleshooting & Optimization

Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor coupling efficiency with Fmoc-D-Bpa-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor coupling efficiency of this compound?

Poor coupling efficiency with this compound, a bulky and sterically hindered non-natural amino acid, can be attributed to several factors:

  • Steric Hindrance: The bulky benzoylphenylalanine side chain can physically block the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by this compound.[1]

  • Inadequate Reaction Time: The coupling reaction may require a longer duration to achieve completion compared to standard amino acids.[1]

  • Peptide Chain Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible for the incoming amino acid.[2][3]

  • Low Reagent Concentration: Insufficient concentration of the amino acid and coupling reagents can slow down the reaction rate.

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction from occurring.

Q2: Which coupling reagents are recommended for this compound?

For sterically demanding amino acids like this compound, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides on their own.

Coupling Reagent ClassExamplesRelative ReactivityNotes
Uronium/Aminium Salts HATU, HCTU, HBTUVery High to HighHATU is often cited for its high reactivity in hindered couplings. HCTU offers similar reactivity and can be more cost-effective.
Phosphonium Salts PyBOP, PyAOPHighEffective for sterically demanding couplings, though byproducts can sometimes be challenging to remove.
Carbodiimides DICModerateOften used with additives like HOBt or Oxyma to enhance efficiency and reduce side reactions.

Q3: How can I monitor the coupling efficiency of this compound in real-time?

The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.

For quantitative analysis, a small portion of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This allows for the precise determination of the desired product versus deletion sequences.

Q4: What is "double coupling" and should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction. This strategy is often employed for difficult couplings, such as those involving sterically hindered residues like this compound, to drive the reaction to completion. It is a highly recommended strategy if a single coupling proves to be insufficient, as confirmed by a positive Kaiser test.

Troubleshooting Guide

Problem: Positive Kaiser test after coupling with this compound, indicating incomplete reaction.

Below is a systematic workflow to troubleshoot and resolve poor coupling efficiency.

G cluster_0 Troubleshooting Workflow start Positive Kaiser Test (Incomplete Coupling) q1 Initial Strategy Review: - Using a potent coupling reagent? (e.g., HATU, HCTU) - Sufficient reagent excess? (3-5 equivalents) start->q1 sol1 Action 1: Optimize Reagents - Switch to HATU or HCTU. - Increase this compound and coupling reagent to 3-5 eq. q1->sol1 No q2 Reaction Time Sufficient? (Typically 1-2 hours) q1->q2 Yes sol1->q2 sol2 Action 2: Extend Coupling Time - Increase reaction time to 2-4 hours or even overnight. - Monitor with Kaiser test periodically. q2->sol2 No q3 Is the peptide sequence prone to aggregation? q2->q3 Yes sol2->q3 sol3 Action 3: Perform Double Coupling - After initial coupling, wash and recouple with fresh reagents. q3->sol3 Yes end Negative Kaiser Test (Proceed to Deprotection) q3->end No, coupling now complete sol4 (Optional) Capping - If coupling remains incomplete, cap unreacted amines with acetic anhydride. sol3->sol4 Still incomplete sol3->end Coupling now complete sol4->end

Caption: Troubleshooting workflow for poor this compound coupling efficiency.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (see Protocol 3) to check for reaction completion.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling Procedure

Perform this procedure if the Kaiser test is positive after the initial coupling (Protocol 1, step 5).

  • Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.

    • Negative (Complete Coupling): Yellow or colorless beads and solution.

Protocol 4: HPLC Analysis of Coupling Efficiency

This protocol outlines the general steps for quantitative analysis.

  • Sample Collection: After the coupling and washing steps, take a small aliquot of the resin (10-20 mg).

  • Peptide Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the solid support.

  • Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A typical gradient involves Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

    • Detection: Monitor the elution profile using UV detection at 214 nm or 220 nm.

  • Data Analysis: Determine the coupling efficiency by comparing the peak area of the desired full-length peptide to the peak areas of any deletion sequences.

Visualized Pathways

G cluster_1 Peptide Coupling Chemical Pathway AA_COOH This compound (Carboxylic Acid) Activated_AA Activated Ester (Reactive Intermediate) AA_COOH->Activated_AA Activation Activator Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Activator->Activated_AA Coupled_Peptide Coupled Peptide-Resin (New Peptide Bond) Activated_AA->Coupled_Peptide Coupling Peptide_NH2 Peptide-Resin (Free N-terminus) Peptide_NH2->Coupled_Peptide Byproducts Byproducts Coupled_Peptide->Byproducts

Caption: Simplified chemical pathway for the coupling of this compound.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals incorporating the unnatural amino acid Fmoc-D-Bpa-OH into their peptide synthesis protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, a common issue when working with bulky and hydrophobic residues like D-Bpa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause aggregation during peptide synthesis?

A1: this compound is a phenylalanine derivative containing a benzoyl group on the phenyl ring. This modification adds significant bulk and hydrophobicity to the amino acid. During solid-phase peptide synthesis (SPPS), growing peptide chains can interact with each other through intermolecular hydrogen bonds, leading to the formation of secondary structures, most notably β-sheets.[1][2][3] Hydrophobic sequences are particularly prone to aggregation as the non-polar side chains tend to associate, driving the peptide chains closer together and facilitating this hydrogen bond formation.[3][4] The bulky and hydrophobic nature of the D-Bpa residue can therefore significantly increase the propensity for peptide aggregation on the resin.

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Several indicators during synthesis can point towards on-resin aggregation. These include:

  • Poor resin swelling: This is often the first and most apparent sign of aggregation. The peptide-resin matrix may appear collapsed or clumped.

  • Slow or incomplete Fmoc deprotection: Aggregated peptide chains can hinder the access of the piperidine solution to the N-terminal Fmoc group, leading to incomplete removal. This can be observed as a flattened and broadened deprotection profile in continuous flow synthesis.

  • Incomplete coupling reactions: Similar to deprotection, the N-terminus of the growing peptide chain can become inaccessible to the incoming activated amino acid, resulting in deletion sequences.

  • Misleading colorimetric test results: Tests like the Kaiser or ninhydrin test may give false negatives because the reactive sites within the aggregated chains are inaccessible to the test reagents.

Q3: Can I predict if my peptide sequence containing this compound will aggregate?

A3: While it is difficult to predict aggregation with certainty from the sequence alone, some factors increase the likelihood. Sequences with a high content of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) are more prone to aggregation. The presence of this compound, due to its hydrophobicity and bulk, should be considered a high-risk factor for aggregation, especially when present in combination with other hydrophobic residues. Aggregation is less likely before the fifth or sixth residue is added.

Q4: What are the main strategies to prevent peptide aggregation when using this compound?

A4: There are two main approaches to combatting peptide aggregation: modifying the synthesis conditions and incorporating structure-disrupting elements into the peptide backbone.

  • Modifying Synthesis Conditions: This involves optimizing solvents, temperature, and using additives to disrupt inter-chain interactions.

  • Structure-Disrupting Elements: These are special amino acid derivatives that introduce "kinks" or steric hindrance to prevent the formation of regular secondary structures.

Troubleshooting Guide: Overcoming Aggregation

If you encounter signs of aggregation during the synthesis of a peptide containing this compound, consult the following troubleshooting guide.

Issue 1: Poor Resin Swelling and Incomplete Reactions

This is a clear indication of on-resin aggregation. The following strategies can be employed, starting with the simplest modifications.

Troubleshooting_Workflow start Signs of Aggregation (Poor Swelling, Incomplete Reactions) solvent Modify Solvents start->solvent temp Increase Temperature solvent->temp If aggregation persists end Improved Synthesis solvent->end Often effective additives Use Chaotropic Additives temp->additives If aggregation persists temp->end Often effective sonication Apply Sonication additives->sonication If aggregation persists additives->end microwave Utilize Microwave Synthesis sonication->microwave If aggregation persists sonication->end Often effective disruptors Incorporate Structure-Disrupting Elements (for future re-synthesis) microwave->disruptors For persistent issues microwave->end Often effective disruptors->end Decision_Tree start Peptide Sequence Contains This compound and/or other hydrophobic residues check_ser_thr Does the sequence contain Ser or Thr residues? start->check_ser_thr use_pseudo Incorporate a Pseudoproline Dipeptide at the Ser/Thr position check_ser_thr->use_pseudo Yes check_gly Does the sequence contain Gly residues or is a more general disruption needed? check_ser_thr->check_gly No use_dmb_hmb Incorporate a Dmb/Hmb- protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) check_gly->use_dmb_hmb Yes no_disruptor Proceed with optimized solvents and temperature check_gly->no_disruptor No

References

Technical Support Center: Optimizing UV Exposure for Fmoc-D-Bpa-OH Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during UV crosslinking experiments using the photo-activatable amino acid, Fmoc-D-Bpa-OH (p-benzoyl-D-phenylalanine).

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

The optimal UV wavelength for activating the benzophenone moiety in this compound is approximately 360-365 nm.[1][2] This long-wavelength UV light minimizes potential damage to proteins and other cellular components that can occur with shorter wavelength UV radiation.

Q2: What is the general range for UV exposure time?

The recommended UV exposure time for Bpa-mediated crosslinking can vary significantly depending on the specific protein system and experimental setup. Generally, exposure times can range from 10 minutes to 2 hours.[1] It is crucial to empirically determine the optimal time for each new experimental system to maximize crosslinking efficiency while minimizing potential protein degradation.

Q3: How does the mechanism of Bpa photo-activation influence the experimental design?

Upon irradiation with ~365 nm UV light, the benzophenone group of Bpa forms a reversible triplet diradical.[3][4] If a suitable C-H bond from an interacting molecule is in close proximity (within ~6 Å), the diradical can abstract a hydrogen atom, leading to the formation of a covalent crosslink. A key feature of Bpa is that its photoactivation is reversible; if no reaction occurs, the benzophenone can return to its ground state and be re-excited. This property allows for the accumulation of crosslinked products over time with continuous irradiation.

Q4: Can I perform Bpa crosslinking in living cells?

Yes, Bpa-mediated photo-crosslinking is well-suited for in vivo applications. The use of longer wavelength UV light is less damaging to cells compared to shorter wavelengths. This technique has been successfully used to capture protein-protein interactions within their native cellular environment in various organisms, including yeast and E. coli.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crosslinking Yield Insufficient UV Exposure Time: The duration of UV irradiation may not be long enough to achieve a detectable level of crosslinking.Increase the UV exposure time incrementally (e.g., in 15-30 minute intervals) to find the optimal duration for your specific protein complex.
Low UV Intensity: The UV lamp may be too far from the sample, or its power output may be too low.- Position the UV lamp as close as possible to the sample without causing excessive heating. - Ensure the UV light is evenly distributed across all samples. - If possible, use a higher intensity UV source.
Suboptimal Bpa Incorporation: The this compound may not be efficiently incorporated into the protein of interest.Confirm the incorporation of Bpa into your protein using mass spectrometry. Optimize the expression and purification protocols to ensure a high yield of the Bpa-containing protein.
Poor Interaction Between Proteins: The proteins of interest may not be interacting under the experimental conditions.- Confirm the interaction using an independent method (e.g., co-immunoprecipitation, surface plasmon resonance). - Optimize buffer conditions (pH, salt concentration) to favor the protein-protein interaction.
Protein Degradation Excessive UV Exposure: Prolonged exposure to UV light, even at 365 nm, can lead to protein damage and degradation.- Perform a time-course experiment to determine the shortest UV exposure time that yields sufficient crosslinking. - Analyze protein integrity at different time points using SDS-PAGE and Coomassie staining or Western blotting.
Sample Overheating: The UV lamp can generate heat, which may lead to protein denaturation and degradation.- Place the samples on a cold surface (e.g., a chilled metal plate or on ice) during UV irradiation. - Ensure adequate ventilation around the UV lamp.
Non-Specific Crosslinking High Protein Concentrations: Very high concentrations of the bait and prey proteins can lead to random, proximity-based crosslinking.Optimize the concentrations of the interacting proteins to reflect physiological conditions as much as possible.
Contaminating Proteins: The purified protein samples may contain contaminants that are being crosslinked.Ensure high purity of the protein samples by using appropriate purification methods and confirm purity by SDS-PAGE.
Irreproducible Results Inconsistent UV Exposure: Variations in the distance of the UV lamp from the sample or fluctuations in the lamp's power output can lead to inconsistent results.- Standardize the setup for UV irradiation, including the distance of the lamp from the samples. - Allow the UV lamp to warm up before use to ensure a stable output.
Variability in Sample Preparation: Inconsistencies in protein concentrations, buffer composition, or incubation times can affect the outcome.Prepare a master mix for your reactions to minimize pipetting errors and ensure consistency across samples.

Quantitative Data on UV Exposure Time

The efficiency of Bpa-mediated crosslinking is directly related to the duration of UV exposure. The following table summarizes the findings from a study on the photocrosslinking of two peptides, Bpa-P1 and Bpa-P2, to the BRD3-BD2 protein.

UV Exposure Time (minutes)Bpa-P1 Protein Modification (%)Bpa-P2 Protein Modification (%)
5~40Not reported
409678

Data extracted from a study by Galan et al. (2023). The study observed that longer UV exposure led to higher protein modification.

Experimental Protocols

General Protocol for in vitro UV Crosslinking with this compound

This protocol provides a general framework for performing UV crosslinking experiments with purified proteins containing this compound. Optimization of specific parameters will be required for each experimental system.

1. Sample Preparation:

  • Reconstitute the purified protein containing this compound and its interacting partner in a suitable reaction buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5). Avoid Tris-based buffers as the primary amines can potentially react upon UV activation.

  • The final concentrations of the proteins should be optimized for each system. A starting point could be 2 µM for the Bpa-containing protein and 10-100 µM for the interacting partner.

  • Allow the proteins to incubate together for at least 20 minutes at room temperature to allow for complex formation.

2. UV Irradiation:

  • Transfer the reaction mixture to a suitable vessel, such as a 96-well clear microplate or PCR tubes.

  • Place the samples under a 360-365 nm UV lamp. Ensure the lamp is as close to the samples as possible to maximize light intensity.

  • Irradiate the samples for a predetermined amount of time. A typical starting point is 30 minutes, but this should be optimized. For time-course experiments, samples can be exposed for varying durations (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • It is recommended to perform the irradiation on a cold surface to prevent sample heating.

3. Analysis of Crosslinked Products:

  • After UV exposure, add SDS-PAGE loading buffer to the samples.

  • Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies specific to the proteins of interest.

  • The formation of a higher molecular weight band corresponding to the crosslinked complex indicates a successful reaction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis p1 Mix Bpa-Protein & Interacting Partner p2 Incubate for Complex Formation p1->p2 20 min uv1 Transfer to Plate/Tubes p2->uv1 uv2 Expose to 365 nm UV Light uv1->uv2 a1 Add SDS-PAGE Loading Buffer uv2->a1 a2 SDS-PAGE a1->a2 a3 Western Blot / Coomassie a2->a3

Caption: Experimental workflow for this compound crosslinking.

crosslinking_mechanism Bpa_ground Bpa (Ground State) Bpa_excited Bpa (Triplet Diradical) Bpa_ground->Bpa_excited UV Light (365 nm) Bpa_excited->Bpa_ground Reversible Relaxation Crosslinked_product Covalent Crosslink Bpa_excited->Crosslinked_product H-atom Abstraction CH_bond C-H Bond on Interacting Protein CH_bond->Crosslinked_product

References

Technical Support Center: Preventing Premature Fmoc Cleavage of D-Bpa in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incorporation of the photo-activatable amino acid, D-3-(Benzoyl)phenylalanine (D-Bpa), in solid-phase peptide synthesis (SPPS). Our focus is to address the specific challenge of premature cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from D-Bpa.

Troubleshooting Guide: Premature Fmoc Cleavage of D-Bpa

Premature removal of the Fmoc group from D-Bpa during SPPS can lead to undesired side reactions, including the formation of deletion sequences and peptide impurities, ultimately reducing the yield and purity of the target peptide. The benzophenone moiety of D-Bpa does not significantly alter the electronic properties of the carbamate linkage in a way that inherently destabilizes the Fmoc group under standard basic conditions. Therefore, troubleshooting should focus on the general causes of premature Fmoc deprotection and specific considerations for this bulky, unnatural amino acid.

Issue 1: Unexpected Fmoc Group Loss During Coupling or Standard Synthesis Cycles

Symptoms:

  • Detection of deletion sequences lacking D-Bpa in the final product by mass spectrometry.

  • Positive Kaiser test or other amine detection tests on the resin after the coupling step of the amino acid following D-Bpa.

  • Lower than expected yield of the full-length peptide.

Potential Causes & Solutions:

Root CauseMitigation Strategy
Prolonged Exposure to Basic Conditions Optimize the Fmoc deprotection step by reducing the treatment time with the piperidine solution to the minimum required for complete deprotection. Monitor the deprotection reaction using UV absorbance of the dibenzofulvene-piperidine adduct to establish the optimal time.
Base Strength of Deprotection Reagent While 20% piperidine in DMF is standard, for sensitive sequences, consider using a milder base or a lower concentration of piperidine. Alternatives like 10% piperidine in DMF or using piperazine can be explored, though reaction times may need adjustment.[1][2]
Slow Coupling Kinetics The bulky nature of D-Bpa can lead to slower coupling reactions. If the subsequent amino acid coupling is slow, the free amino group of the growing peptide chain can act as a base, potentially causing premature deprotection of Fmoc-D-Bpa on a neighboring chain. Ensure complete and efficient coupling by using a more potent activation reagent like HATU or HCTU.[3] Double coupling of the amino acid following D-Bpa may also be beneficial.
Amine Impurities in DMF The solvent N,N-dimethylformamide (DMF) can degrade over time to produce dimethylamine, a secondary amine that can cause premature Fmoc cleavage. Use high-purity, amine-free DMF for all steps of the synthesis. It is recommended to use freshly opened bottles or to test for amine impurities.
Steric Hindrance The steric bulk of D-Bpa might lead to aggregation of the peptide-resin, hindering subsequent reactions and potentially creating a microenvironment where localized pH changes could affect Fmoc stability. Using resins with a lower loading capacity or employing swelling-enhancing solvents like N-methylpyrrolidone (NMP) can help mitigate aggregation.[4]

Experimental Protocol: Optimized Coupling of Fmoc-D-Bpa

This protocol is designed to minimize the risk of premature Fmoc deprotection and ensure efficient incorporation of D-Bpa.

  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in high-purity DMF for at least 1 hour.

  • Fmoc Deprotection (Previous Amino Acid): Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Limit the deprotection time to two treatments of 5-7 minutes each.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.

  • Fmoc-D-Bpa Coupling:

    • Pre-activate a solution of Fmoc-D-Bpa (3-5 equivalents), a coupling reagent such as HCTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated Fmoc-D-Bpa solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) before proceeding to the next synthesis cycle.

Frequently Asked Questions (FAQs)

Q1: Is the Fmoc group on D-Bpa more labile than on other amino acids?

There is no direct evidence to suggest that the benzophenone side chain of D-Bpa significantly increases the lability of the Fmoc group under standard SPPS conditions. The primary factors influencing premature cleavage are related to the overall synthesis conditions rather than the intrinsic properties of Fmoc-D-Bpa itself.

Q2: Can I use standard Fmoc deprotection conditions for D-Bpa?

Yes, standard conditions (e.g., 20% piperidine in DMF) are generally suitable. However, it is crucial to optimize the deprotection time to avoid prolonged exposure of the peptide-resin to the basic solution. Monitoring the deprotection via UV is a good practice to establish the minimum time required.

Q3: What are the best coupling reagents to use with Fmoc-D-Bpa?

Due to the steric bulk of D-Bpa, using highly efficient coupling reagents is recommended to ensure rapid and complete reaction. Reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices.

Q4: How can I confirm that premature Fmoc cleavage has occurred?

The most definitive method is to analyze the crude peptide product by mass spectrometry. The presence of a significant peak corresponding to the mass of the desired peptide minus the mass of D-Bpa is a strong indicator of premature deprotection and subsequent failure to incorporate the next amino acid. A positive Kaiser test after the coupling step following D-Bpa incorporation also suggests the presence of free amines due to incomplete coupling or premature deprotection.

Q5: Could the photolability of D-Bpa affect the Fmoc group during synthesis?

The photolability of the benzophenone side chain of D-Bpa is exploited for cross-linking studies after the peptide is synthesized and purified. During the synthesis process, which is typically carried out in the absence of UV light, the photolabile nature of D-Bpa does not influence the stability of the Fmoc group. It is, however, good practice to protect the peptide-resin from prolonged exposure to light.

Visualization of Troubleshooting Logic

The following diagram illustrates the logical workflow for troubleshooting premature Fmoc cleavage of D-Bpa.

Troubleshooting_Fmoc_DBpa start Premature Fmoc Cleavage of D-Bpa Detected check_deprotection Review Fmoc Deprotection Protocol start->check_deprotection Potential Cause check_coupling Evaluate Coupling Efficiency start->check_coupling Potential Cause check_reagents Assess Reagent Quality start->check_reagents Potential Cause deprotection_time Optimize Deprotection Time (UV Monitoring) check_deprotection->deprotection_time Solution deprotection_base Consider Milder Base (e.g., 10% Piperidine) check_deprotection->deprotection_base Solution coupling_reagent Use High-Efficiency Coupling Reagent (HATU, HCTU) check_coupling->coupling_reagent Solution double_coupling Perform Double Coupling check_coupling->double_coupling Solution dmf_quality Use High-Purity, Amine-Free DMF check_reagents->dmf_quality Solution solution Problem Resolved: Successful D-Bpa Incorporation deprotection_time->solution deprotection_base->solution coupling_reagent->solution double_coupling->solution dmf_quality->solution

Caption: Troubleshooting workflow for premature Fmoc cleavage of D-Bpa.

References

Technical Support Center: Fmoc-D-Bpa-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Bpa-OH in N,N-Dimethylformamide (DMF) during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-4-benzoylphenylalanine, is an unnatural amino acid derivative commonly used in peptide synthesis. The benzophenone moiety acts as a photo-activatable cross-linker, allowing for the study of peptide-protein interactions upon exposure to UV light. The Fmoc protecting group is utilized for its stability and selective removal under basic conditions, a cornerstone of the most widely used SPPS methodology.[1][2]

Q2: I'm observing that this compound is not fully dissolving in DMF. Is this a known issue?

Yes, solubility issues with this compound in DMF are a recognized challenge. The bulky and hydrophobic nature of the benzoylphenylalanine side chain contributes to poor solvation in DMF, a common solvent for SPPS.[3] This can lead to aggregation of the amino acid derivative, hindering efficient coupling to the peptide resin.

Q3: What are the potential consequences of poor this compound solubility during my SPPS experiment?

Poor solubility of this compound can lead to several critical problems during peptide synthesis:

  • Incomplete Coupling: If the amino acid is not fully dissolved, its effective concentration in the reaction vessel is lowered, leading to incomplete coupling reactions. This results in deletion sequences, which can be difficult to purify from the final product.

  • Clogging of Automated Synthesizers: Precipitated this compound can block the tubing and valves of automated peptide synthesizers, potentially causing instrument failure and the loss of your synthesis.

  • On-Resin Aggregation: The introduction of the hydrophobic Bpa residue can initiate or enhance on-resin aggregation of the growing peptide chain, which can impede subsequent deprotection and coupling steps.[4]

Q4: Are there alternative solvents to DMF that might improve the solubility of this compound?

N-methylpyrrolidone (NMP) is a common and often superior alternative to DMF for SPPS, particularly for hydrophobic amino acids and sequences.[1] NMP has a higher polarity and can be more effective at solvating bulky, hydrophobic molecules. Additionally, solvent mixtures, for instance containing a small percentage of Dimethyl Sulfoxide (DMSO), can also enhance solubility.

Troubleshooting Guide

Issue: this compound fails to dissolve completely in DMF.

This guide provides a systematic approach to addressing solubility challenges with this compound.

Troubleshooting Workflow

G cluster_0 start This compound Solubility Issue in DMF increase_vol Increase Solvent Volume (Lower Concentration) start->increase_vol Step 1 sonicate_warm Apply Sonication and/or Gentle Warming (30-40°C) increase_vol->sonicate_warm Step 2 check_dissolution Visually Inspect for Complete Dissolution sonicate_warm->check_dissolution Step 3 switch_solvent Switch to Alternative Solvent (e.g., NMP) solvent_mixture Use a Solvent Mixture (e.g., DMF/DMSO or NMP/DMSO) switch_solvent->solvent_mixture Still Issues fail Re-evaluate Strategy solvent_mixture->fail check_dissolution->switch_solvent Not Dissolved proceed Proceed with Coupling check_dissolution->proceed Dissolved

Caption: Decision tree for troubleshooting this compound solubility issues.

Detailed Troubleshooting Steps & Experimental Protocols

Initial Dissolution Protocol in DMF
  • Objective: To achieve complete dissolution of this compound in DMF for SPPS coupling.

  • Protocol:

    • Weigh the required amount of this compound.

    • Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (e.g., 0.2 M).

    • Vortex the solution for 1-2 minutes.

    • If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • As a further measure, gently warm the solution to 30-40°C with continued agitation. Caution: Avoid excessive heating, as it can lead to racemization.

    • Visually inspect for any undissolved particles before proceeding with the coupling step.

Alternative Solvents and Solvent Mixtures

If solubility issues persist in DMF, consider the following solvent modifications.

Solvent Comparison Table

SolventKey PropertiesRecommendations for this compound
DMF Standard SPPS solvent, good resin swelling.Prone to solubility issues with hydrophobic amino acids. Use high-purity, amine-free grade.
NMP Higher polarity than DMF, often better for hydrophobic sequences.Recommended as a first alternative to DMF.
DMSO High polarity, excellent for disrupting aggregation.Can be used as a co-solvent (5-10% v/v) with DMF or NMP to enhance solubility.
  • Protocol for NMP:

    • Substitute DMF with NMP in your standard amino acid dissolution protocol.

    • Follow the same steps of vortexing, sonication, and gentle warming if necessary.

  • Protocol for Solvent Mixtures (e.g., NMP/DMSO):

    • Prepare a 9:1 (v/v) mixture of NMP and DMSO.

    • Use this mixture to dissolve this compound following the standard procedure.

Advanced Troubleshooting: Coupling Protocol for Difficult Sequences

For persistently challenging couplings involving this compound, a modified coupling protocol may be necessary.

Workflow for Difficult Coupling

G cluster_1 start Prepare this compound in Optimal Solvent pre_activation Pre-activate Amino Acid (e.g., with HBTU/DIPEA) start->pre_activation add_to_resin Add Activated Amino Acid to Deprotected Resin pre_activation->add_to_resin extended_coupling Extend Coupling Time (e.g., 2-4 hours) add_to_resin->extended_coupling kaiser_test Perform Kaiser Test extended_coupling->kaiser_test double_couple Perform a Double Coupling capping Cap Unreacted Amines double_couple->capping kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative

Caption: Logical workflow for coupling difficult amino acids like this compound.

  • Extended Coupling Time: For a standard coupling, the reaction time is typically 1-2 hours. For difficult couplings, extending this to 4 hours or even overnight can improve efficiency.

  • Double Coupling: If a Kaiser test indicates incomplete coupling after the initial reaction, a second coupling should be performed. Drain the reaction vessel and add a fresh solution of activated this compound.

  • Choice of Coupling Reagents: While standard reagents like HBTU/DIPEA are often sufficient, for extremely difficult couplings, consider using more potent activators such as HATU or COMU.

Quantitative Solubility Data

CompoundSolventSolubilityNotes
Fmoc-Bpa-OHDMSO100 mg/mL (203.45 mM)Requires sonication.

This information underscores the potential for significantly higher solubility in DMSO compared to what is often achievable in DMF.

References

Technical Support Center: Fmoc-D-Bpa-OH and Aspartimide Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fmoc-D-Bpa-OH in solid-phase peptide synthesis (SPPS). It provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of aspartimide formation, a common side reaction associated with aspartic acid (Asp) residues.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Fmoc-SPPS?

A1: Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group.[1][3] This process is catalyzed by the basic conditions used for Fmoc group removal, typically with piperidine.[2] The resulting five-membered succinimide ring is known as an aspartimide.

Q2: Why is aspartimide formation a critical issue in peptide synthesis?

A2: Aspartimide formation is problematic for several reasons:

  • Formation of multiple impurities: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of not only the desired α-aspartyl peptide but also β-aspartyl peptides.

  • Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, resulting in a mixture of D- and L-isomers of both α- and β-peptides.

  • Purification challenges: These side products, particularly the epimerized and β-aspartyl peptides, often have the same mass and similar chromatographic properties to the target peptide, making them extremely difficult to separate and purify.

Q3: Does this compound directly cause aspartimide formation?

A3: No, this compound is not the direct cause of aspartimide formation. This side reaction originates from an aspartic acid (Asp) residue within the peptide sequence. However, if your peptide sequence contains both D-Bpa and an Asp residue, you may encounter this issue. The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue, with sequences like Asp-Gly being particularly susceptible due to minimal steric hindrance.

Q4: What factors increase the risk of aspartimide formation?

A4: Several factors can promote this side reaction:

  • Prolonged exposure to basic conditions: Repeated or extended Fmoc deprotection steps using piperidine increase the likelihood of aspartimide formation.

  • Elevated temperatures: Higher temperatures can accelerate the rate of the cyclization reaction.

  • Sequence dependency: The amino acid following the Asp residue plays a crucial role. Glycine, serine, asparagine, and aspartic acid itself are known to enhance the rate of formation.

  • Asp side-chain protecting group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent the reaction in susceptible sequences.

Troubleshooting Guide

Issue: I am synthesizing a peptide containing both D-Bpa and Asp, and I observe significant impurities with the same mass as my target peptide.

This is a common indicator of aspartimide-related side products. Below are several strategies to troubleshoot and minimize this issue.

Strategy 1: Modification of Fmoc Deprotection Conditions

The simplest approach is often to modify the conditions for Fmoc group removal to be less basic.

Recommended Solutions:

  • Use a Weaker Base: Replacing piperidine with a less nucleophilic base like piperazine can suppress aspartimide formation.

  • Add an Acidic Additive: Incorporating a small amount of an acid into the deprotection solution can significantly reduce the side reaction.

    • Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the 20% piperidine/DMF solution is a well-established method.

    • Formic Acid: Low concentrations of formic acid (e.g., 0.1 M) in the piperidine solution can also be effective.

Experimental Protocol: Fmoc Deprotection with Piperidine and HOBt

Objective: To perform Fmoc deprotection while minimizing the risk of aspartimide formation.

Reagents:

  • 20% (v/v) Piperidine in DMF

  • Hydroxybenzotriazole (HOBt)

  • Peptide-resin

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes.

  • Deprotection (Step 1): Drain the DMF and add the deprotection solution to the resin. Agitate gently for 5-10 minutes.

  • Deprotection (Step 2): Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and HOBt.

Strategy 2: Utilization of Sterically Hindered Aspartic Acid Derivatives

A highly effective method is to replace the standard Fmoc-Asp(OtBu)-OH with an analog that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.

Recommended Derivatives:

  • Fmoc-Asp(OMpe)-OH: Offers improved protection over OtBu.

  • Fmoc-Asp(OBno)-OH: Has been shown to provide excellent suppression of aspartimide formation.

  • Fmoc-Asp(O-trialkylmethyl)-OH: Newer derivatives that offer almost complete reduction of the side reaction.

Data Presentation: Comparison of Asp Protecting Groups

The following table summarizes the effectiveness of different Asp protecting groups in reducing aspartimide formation in the model peptide VKDGYI after treatment with 20% piperidine in DMF.

Aspartic Acid Derivative% Desired Peptide% Aspartimide & Related Impurities% D-AspartateReference
Fmoc-Asp(OtBu)-OH68.331.710.2
Fmoc-Asp(OMpe)-OH89.110.93.5
Fmoc-Asp(OBno)-OH99.80.20.4
Strategy 3: Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, which prevents it from acting as a nucleophile.

Recommended Solutions:

  • Dipeptide Building Blocks: For highly susceptible sequences like Asp-Gly, using a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, can be highly effective. The 2,4-dimethoxybenzyl (Dmb) group masks the amide nitrogen and is removed during the final TFA cleavage.

Strategy 4: Optimization of Coupling and Cleavage Conditions
  • Coupling Reagents: For syntheses at elevated temperatures (e.g., microwave-assisted SPPS), carbodiimide-based coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) are often preferred over onium salt-based reagents (HBTU, HATU) which use strong bases that can promote side reactions.

  • Temperature Control: If using microwave SPPS, lowering the coupling temperature for the residues around the Asp-Xxx motif can significantly reduce aspartimide formation.

  • Cleavage: While aspartimide formation is primarily a base-catalyzed problem during Fmoc-SPPS, acidic conditions during final cleavage can also contribute, though to a lesser extent than in Boc-SPPS. Using optimized cleavage cocktails and minimizing cleavage time is always good practice.

Experimental Protocol: Standard DIC/HOBt Coupling

Objective: To couple an amino acid (e.g., a sterically hindered Asp derivative) using DIC/HOBt to minimize base exposure.

Reagents:

  • Fmoc-amino acid derivative (e.g., Fmoc-Asp(OBno)-OH)

  • HOBt

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Deprotected peptide-resin

  • DMF

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed and the resin is washed. Suspend the resin in DCM or DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents based on resin substitution) and HOBt (3-5 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the suspended resin. Then, add DIC (3-5 equivalents).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a ninhydrin test.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Visualizations

Below are diagrams to help visualize the chemical process and the decision-making workflow for troubleshooting.

Aspartimide_Formation cluster_peptide Peptide Backbone with Asp(OtBu) cluster_reaction Base-Catalyzed Cyclization (Piperidine) cluster_products Resulting Products Peptide ...-NH-CH(R)-CO-NH-CH(CH₂-COO-tBu)-CO-NH-CH(R')-CO-... Deprotonation Backbone N⁻ Deprotonation Peptide->Deprotonation Piperidine Attack Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide Alpha_Peptide α-Asp Peptide (D/L mixture) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Asp Peptide (D/L mixture) Aspartimide->Beta_Peptide Ring Opening Piperidides Piperidide Adducts Aspartimide->Piperidides Piperidine Attack

Caption: Base-catalyzed pathway of aspartimide formation from an Asp(OtBu) residue.

Troubleshooting_Workflow cluster_outcome Expected Outcome Start Aspartimide Formation Suspected? Change_Deprotection Modify Deprotection? (e.g., add HOBt) Start->Change_Deprotection Yes Change_Asp Use Hindered Asp? (e.g., Fmoc-Asp(OBno)-OH) Start->Change_Asp Yes Use_Dipeptide Use Backbone Protection? (for Asp-Gly/Ser) Start->Use_Dipeptide Yes, for susceptible sequence Result Reduced Side Products & Improved Purity Change_Deprotection->Result Change_Asp->Result Use_Dipeptide->Result

Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.

References

Technical Support Center: Strategies to Improve the Yield of Bpa-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of peptides containing the photo-crosslinkable unnatural amino acid p-benzoyl-L-phenylalanine (Bpa).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems that can lead to low yields of your Bpa-containing peptide.

Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

Q1: I am observing a significantly lower yield than expected in my SPPS of a Bpa-containing peptide. What are the common causes and solutions?

Low yields in SPPS of Bpa-containing peptides can arise from several factors, often exacerbated by the bulky and hydrophobic nature of Bpa. Key areas to troubleshoot include coupling efficiency, peptide aggregation, and premature chain termination.

Troubleshooting Guide: Low Yield in SPPS

Potential Cause Symptoms Recommended Solutions
Incomplete Coupling of Bpa or other hindered amino acids Mass spectrometry (MS) analysis of the crude product shows significant deletion sequences (M-Xaa).- Optimize Coupling Reagents: Use more powerful coupling reagents like HATU or HCTU, which have been shown to improve purity and yield.[1] - Increase Reagent Concentration & Time: Double the concentration of the amino acid and coupling reagents and extend the coupling time. - Perform a Double Coupling: After the initial coupling, perform a second coupling step to drive the reaction to completion.
Peptide Aggregation on Resin - Resin fails to swell properly. - Positive Kaiser test after coupling, indicating free amines. - Low purity profile on HPLC with multiple unresolved peaks.- Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (e.g., before a hydrophobic cluster) to disrupt secondary structure formation and improve solvation.[2][3] This can increase product yields by up to 10-fold in highly aggregated sequences.[2] - Use Aggregation-Disrupting Solvents: Consider using N-methyl-2-pyrrolidone (NMP) as a solvent, which can improve solvation. - Low-Load Resin: Utilize a resin with a lower substitution level (0.1 to 0.4 mmol/g) for long or hydrophobic peptides to reduce inter-chain interactions.
Steric Hindrance from Bpa Difficulty coupling the amino acid immediately following Bpa.- Strategic Placement: If possible, design the peptide sequence to avoid placing another sterically hindered amino acid directly after Bpa.
Premature Cleavage from Resin Loss of peptide from the resin during synthesis.- Linker Selection: Ensure the linker is stable to the repeated deprotection conditions. For very acid-sensitive linkers, consider alternative coupling strategies that do not use acidic activators.

Q2: How can I minimize peptide aggregation during the synthesis of a Bpa-containing peptide?

Peptide aggregation is a major cause of low yield and purity, particularly for hydrophobic sequences containing Bpa.[4]

Strategies to Mitigate Peptide Aggregation:

Strategy Description Key Considerations
Pseudoproline Dipeptides These dipeptides, derived from Ser or Thr, introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation.Insert pseudoprolines before hydrophobic regions, with an optimal spacing of 5-6 amino acids between them or other proline residues.
"Difficult Sequence" Solvents Solvents like NMP can improve the solvation of the growing peptide chain.Ensure compatibility with your resin and other reagents.
Low-Substitution Resins Resins with lower loading capacity increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.Ideal for peptides longer than 20 amino acids.
Chaotropic Agents The addition of chaotropic salts to the coupling mixture can help to disrupt secondary structures.May require optimization and can complicate purification.
Recombinant Incorporation of Bpa via Amber Suppression

Q1: My yield of Bpa-containing protein is very low. How can I improve the efficiency of amber suppression?

The efficiency of incorporating Bpa in response to an amber (UAG) stop codon is influenced by several factors, including the orthogonal aminoacyl-tRNA synthetase/tRNA pair, the sequence context of the amber codon, and competition with translation termination factors.

Troubleshooting Guide: Low Amber Suppression Efficiency

Potential Cause Symptoms Recommended Solutions
Suboptimal Codon Context Low protein expression despite the presence of all necessary components.- Optimize Flanking Nucleotides: The nucleotides immediately upstream and downstream of the UAG codon significantly impact suppression efficiency. In prokaryotes, purines at the +4 position (the nucleotide immediately following the UAG codon) have been shown to enhance incorporation. In mammalian cells, a cytosine at the +4 position is often favorable. - Synonymous Codon Exchange: If possible, make synonymous mutations to the codons flanking the UAG site to create a more favorable context without altering the amino acid sequence.
Inefficient Bpa-tRNA Synthetase (BpaRS) Low yield of the full-length protein even with optimized codon context.- Use an Evolved BpaRS: Employ an evolved BpaRS variant with improved activity and selectivity for Bpa. Directed evolution has produced synthetases with significantly enhanced efficiency. - Optimize BpaRS Expression: Ensure optimal expression levels of the BpaRS.
Competition with Release Factor 1 (RF1) Truncated protein product is the major species observed.- Use an RF1-Deficient Strain: In E. coli, using a strain where the gene for RF1 has been deleted can significantly increase the yield of the Bpa-containing protein.
Low Bpa Concentration or Uptake Decreased yield, especially in high-density cultures.- Optimize Bpa Concentration in Media: Titrate the concentration of Bpa in the growth medium. For mammalian cells, a final concentration of 2 mM is often used. For yeast, 1 mM is a common starting point. - Optimize Fermentation Conditions: In large-scale cultures, factors like media composition and induction strategy can impact Bpa uptake and protein expression.

Q2: How do I choose the best position to incorporate Bpa in my protein?

The choice of where to place the amber codon can dramatically affect the yield.

Guidelines for Selecting the Bpa Incorporation Site:

  • Avoid N-terminal Positions: Placing the amber codon very early in the coding sequence can lead to inefficient translation initiation and lower yields.

  • Consider Surface Exposure: Bpa is bulky and hydrophobic. Placing it in a surface-exposed loop is often better tolerated than in the hydrophobic core, unless the core is the target of the crosslinking experiment.

  • Use Predictive Tools: For mammalian systems, predictive models like iPASS can help identify permissive sites for amber suppression based on the surrounding sequence context.

  • Empirical Testing: If possible, it is always best to test several potential incorporation sites to empirically determine which gives the highest yield of functional protein.

Purification of Bpa-Containing Peptides and Proteins

Q1: I'm having trouble purifying my Bpa-containing peptide/protein. The peak is broad, and the recovery is low.

The hydrophobicity of the benzophenone moiety in Bpa can lead to aggregation and poor chromatographic performance.

Troubleshooting Guide: Purification of Bpa-Containing Peptides/Proteins

Problem Potential Cause Recommended Solutions
Poor Peak Shape (Tailing/Broadening) in HPLC - Secondary interactions with the stationary phase. - Peptide aggregation.- Optimize Mobile Phase: Use a stronger ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. - Adjust Gradient Slope: A shallower gradient can improve resolution. - Increase Column Temperature: Higher temperatures can reduce viscosity and improve peak shape.
Low Recovery - Irreversible adsorption to the column. - Precipitation of the peptide.- Optimize Sample Solubility: Dissolve the crude peptide in a strong organic solvent like DMSO or isopropanol before diluting with the initial mobile phase. - Use Alternative Chromatography: For very hydrophobic peptides, consider flash chromatography as a preliminary purification step to remove major impurities, which can improve the performance of the final HPLC step.
Co-elution of Impurities Similar hydrophobicity of impurities and the target peptide.- Orthogonal Purification: Use a different separation method, such as ion-exchange chromatography, if the peptide has a net charge.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide your optimization efforts.

Table 1: Impact of Coupling Reagents on Peptide Purity in SPPS

Coupling ReagentRelative Purity of Crude Peptide (ACP 65-74)Key Advantages
HCTUHighHigh coupling efficiency, produces high-purity peptides.
HATUHighHigh coupling efficiency, similar purity to HCTU.
HBTUModerateCommonly used, cost-effective.

Data adapted from a comparative study on a model peptide. While not specific to Bpa, it highlights the superior performance of HCTU and HATU.

Table 2: Influence of Codon Context on Amber Suppression Efficiency in E. coli

Flanking Codons (Upstream-UAG-Downstream)Relative Protein Yield (%)
Optimized Context70-110%
Non-optimized ContextHighly variable, often significantly lower

Data from studies on evolved sequence contexts for highly efficient amber suppression. Optimized contexts show strong preferences for particular mRNA nucleotides and/or amino acids.

Table 3: Effect of RF1 Deletion on Amber Suppression Efficiency in E. coli

E. coli StrainAmber Suppression Efficiency Range (%)
DH10B (RF1 present)51 - 117%
RF1 Deleted Strain76 - 104%

Data from a study using GFP reporters to quantify amber codon reassignment. Note that while the range is similar, the lower-efficiency sites showed significant improvement in the RF1 deleted strain.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Bpa Incorporation

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling:

    • Pre-activate a solution of 3-5 equivalents of the Fmoc-protected amino acid (or Fmoc-Bpa-OH), 3-5 equivalents of a coupling reagent (e.g., HATU), and 6-10 equivalents of a base (e.g., DIEA) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For Bpa or other difficult couplings, extend the time to 4 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (3-5 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash the pellet, and purify by HPLC.

Protocol 2: Recombinant Bpa Incorporation in Mammalian Cells

  • Plasmid Construction:

    • Mutate the gene of interest to introduce an amber (TAG) stop codon at the desired incorporation site.

    • Co-transfect mammalian cells with this mutant plasmid along with a plasmid encoding the orthogonal Bpa-tRNA synthetase (BpaRS) and its cognate suppressor tRNA (tRNACUA).

  • Cell Culture and Bpa Supplementation:

    • Culture the transfected cells in standard growth medium.

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with Bpa. A final concentration of 2 mM Bpa is a good starting point. To prepare the Bpa solution, dissolve Bpa powder in 1 M NaOH before adding to the medium.

  • Protein Expression: Incubate the cells for an additional 24-48 hours to allow for expression of the Bpa-containing protein.

  • Cell Lysis and Purification:

    • Harvest the cells and lyse them using a suitable buffer.

    • Purify the Bpa-containing protein using standard affinity chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

Visualizations

spsp_workflow cluster_synthesis_cycle SPPS Cycle (Repeated for each AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA/Bpa, HATU, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next cycle Final_Cleavage Final Cleavage & Deprotection (TFA) Wash2->Final_Cleavage Final cycle Resin Start: Resin Swelling Resin->Deprotection Purification HPLC Purification Final_Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Bpa-containing peptides.

amber_suppression_logic cluster_ribosome Ribosome mRNA mRNA with UAG Codon A_Site A-Site mRNA->A_Site Full_Length_Protein Full-Length Bpa-Protein (High Yield) A_Site->Full_Length_Protein Peptide Elongation Truncated_Protein Truncated Protein (Low Yield) A_Site->Truncated_Protein Termination tRNA Bpa-tRNA_CUA tRNA->A_Site Successful Suppression RF1 Release Factor 1 (RF1) RF1->A_Site Competition -> Truncation BpaRS Bpa-tRNA Synthetase (BpaRS) BpaRS->tRNA Charges tRNA Bpa_AA Bpa Amino Acid Bpa_AA->BpaRS tRNA_uncharged tRNA_CUA tRNA_uncharged->BpaRS

Caption: Logic of amber suppression for Bpa incorporation and competition with Release Factor 1.

References

Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Bpa-OH (Fmoc-D-4-benzoylphenylalanine) during solid-phase peptide synthesis (SPPS). The bulky benzophenone side chain of D-Bpa can introduce significant steric hindrance, leading to incomplete couplings, deletions, and other side reactions. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help overcome these issues.

Troubleshooting Guide: Overcoming Steric Hindrance

This section addresses common problems observed during the coupling of this compound and provides systematic solutions.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free primary amines.[1] Mass spectrometry of the crude peptide reveals a significant deletion sequence at the D-Bpa position.

  • Potential Causes & Solutions:

    • Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the steric barrier.

      • Solution: Employ a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[2][3] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[2][4]

    • Inadequate Reaction Time or Temperature: The coupling reaction may be too slow under standard conditions.

      • Solution:

        • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a Kaiser test at intermediate time points.

        • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help overcome the activation energy barrier.

    • Suboptimal Solvent Choice: The solvent may not be adequately solvating the peptide chain, leading to aggregation and reduced reactivity.

      • Solution: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.

    • Peptide Aggregation: The growing peptide chain, especially in hydrophobic sequences, can aggregate on the resin, blocking reactive sites.

      • Solution:

        • Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence prior to the difficult coupling.

        • Use chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.

Problem 2: Racemization of the Amino Acid

  • Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, and chiral amino acid analysis confirms the presence of L-Bpa.

  • Potential Causes & Solutions:

    • Over-activation of the Carboxylic Acid: Highly reactive coupling reagents and extended reaction times can increase the risk of racemization.

      • Solution:

        • Choice of Additive: Use additives that minimize racemization. OxymaPure and HOAt are generally superior to HOBt in this regard.

        • Control Base Exposure: The base used in the coupling reaction (e.g., DIPEA) can contribute to racemization. Use the minimum necessary equivalents of base and consider using a less hindered base like 2,4,6-collidine.

        • Reagent Choice: DEPBT is a coupling reagent known for its remarkable resistance to racemization.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence. However, for a sterically hindered amino acid like D-Bpa, high-reactivity reagents are recommended. HATU and HCTU are excellent starting points due to their high coupling efficiency. COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile. For particularly difficult couplings, PyAOP has also shown great success.

Q2: How many equivalents of this compound, coupling reagent, and base should I use?

For difficult couplings, it is advisable to use a higher excess of reagents than for standard amino acids. A typical starting point would be:

  • This compound: 3-5 equivalents

  • Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents

  • Base (e.g., DIPEA): 6-10 equivalents

Always refer to the specific protocol for your chosen reagent.

Q3: What is "double coupling" and should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of the amino acid and reagents after the initial coupling reaction is complete. This is a highly effective strategy for ensuring complete incorporation of sterically hindered residues like D-Bpa. It is strongly recommended if a single coupling proves to be insufficient, as confirmed by a positive Kaiser test.

Q4: Can microwave-assisted peptide synthesis (MAPS) help with D-Bpa incorporation?

Yes, microwave energy can significantly accelerate the coupling reaction, often leading to higher efficiency in shorter time frames, which can be particularly beneficial for hindered couplings. COMU is a reagent that is especially well-suited for microwave-accelerated SPPS.

Q5: My Kaiser test is still positive after double coupling. What should I do?

If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. Capping terminates the unreacted chains, simplifying the purification of the desired full-length peptide.

Data Presentation

Table 1: Comparison of Coupling Reagent Strategies for Hindered Amino Acids

Reagent ClassExample ReagentTypical Equivalents (AA:Reagent:Base)Typical TimeAdvantagesDisadvantages
Uronium/Aminium HATU/HCTU3 : 2.9 : 630 min - 4 hrsHigh reactivity, very effective for hindered couplings.Potential for racemization, HOBt/HOAt components are potentially explosive.
Uronium/Aminium COMU3 : 3 : 630 min - 2 hrsHigh efficiency comparable to HATU, improved safety profile (non-explosive byproducts), good solubility.Higher cost compared to older reagents.
Phosphonium PyBOP/PyAOP2 : 2 : 41 - 3 hrsHigh efficiency, less risk of guanylation side reactions compared to uronium salts.Byproducts can be difficult to remove, potential for side reactions with phosphorylated residues.
Carbodiimide DIC/Oxyma3 : 3 : - (Base in situ)2 - 6 hrsCost-effective, Oxyma additive significantly reduces racemization compared to HOBt.Generally slower and less reactive than onium salts for hindered couplings.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

  • Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in DMF for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

    • Negative (yellow/colorless beads): The coupling is complete. Proceed to washing.

    • Positive (blue beads): The coupling is incomplete. Continue agitating for another 2 hours or perform a double coupling (repeat steps 2-4).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3 times), and DMF (3 times).

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®

  • Resin Preparation: Swell the peptide-resin as described in Protocol 1.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction: Add the this compound/Oxyma solution to the resin. Then, add DIC (3 eq.) to the reaction vessel. Agitate at room temperature.

  • Monitoring: Due to the slower kinetics, allow the reaction to proceed for at least 4 hours before performing a Kaiser test. If the test is positive, allow the reaction to continue overnight.

  • Washing: Follow the washing procedure described in Protocol 1.

Visualizations

G cluster_0 SPPS Cycle for this compound start Start: N-terminal Deprotected Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling This compound Coupling Step wash1->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 Wash (DMF, DCM) monitoring->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.

G cluster_1 Troubleshooting Logic for Incomplete Coupling problem Problem: Positive Kaiser Test check1 Is this the first attempt? problem->check1 solution1 Action: Perform Double Coupling check1->solution1 Yes check2 Still Positive? check1->check2 No solution1->check2 solution2 Action: Switch to Stronger Reagent (e.g., HATU, COMU) check2->solution2 Yes solution4 Action: Cap Free Amines (Acetic Anhydride/DIPEA) check2->solution4 No, proceed with caution check3 Still Positive? solution2->check3 solution3 Action: Increase Temperature (50°C) & Use NMP Solvent check3->solution3 Yes check3->solution4 No, proceed with caution check4 Still Positive? solution3->check4 check4->solution4 Yes

Caption: Decision-making workflow for troubleshooting incomplete this compound coupling.

References

Technical Support Center: Fmoc-D-Bpa-OH Stability During Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with the photosensitive amino acid Fmoc-D-Bpa-OH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving peptides containing this compound?

The main challenge during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing D-Bpa (D-3-(4-benzoylphenyl)alanine) is the stability of the benzophenone moiety. While robust, this group can be susceptible to side reactions depending on the cleavage cocktail used, potentially leading to reduced yield and purity of the final peptide.

Q2: Which scavengers are recommended for the cleavage of peptides containing this compound?

For peptides containing the photosensitive amino acid D-Bpa, a cleavage cocktail that minimizes side reactions with the benzophenone group is crucial. Dithiothreitol (DTT) is a preferred scavenger because it does not readily react with the benzophenone moiety of Bpa.[1][2] Therefore, a cleavage cocktail such as Reagent L, which contains DTT, is highly recommended.

Q3: Are there any scavengers I should avoid when working with this compound?

Yes. Scavengers like ethanedithiol (EDT) and thioanisole, commonly found in standard cleavage cocktails like Reagent K, should be used with caution. While effective for other sensitive residues, there is a potential for these thiol-based scavengers to react with the benzophenone group of D-Bpa, leading to undesired side products. DTT is a safer and more effective alternative in this context.[1][2]

Q4: Can standard cleavage cocktails like TFA/TIS/H₂O be used for peptides with this compound?

A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used if the peptide does not contain other sensitive residues like Cys, Met, or Trp. Triisopropylsilane (TIS) is an excellent scavenger for carbocations generated from protecting groups. However, if the peptide sequence includes other sensitive amino acids, a more comprehensive cocktail containing DTT is advisable to ensure the stability of all residues, including D-Bpa.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing this compound.

Issue Potential Cause Recommended Solution
Low Cleavage Yield Incomplete Cleavage: The peptide is not fully released from the resin.- Extend the cleavage reaction time to 3-4 hours. - Ensure fresh, high-quality TFA is used. - Perform a small-scale trial cleavage to optimize the reaction time for your specific peptide.
Peptide Precipitation in Cleavage Cocktail: Highly hydrophobic peptides may precipitate in the cleavage mixture.- After cleavage, try precipitating the peptide in a different cold solvent, such as methyl-tert-butyl ether instead of diethyl ether.
Presence of Unexpected Side Products (Impurity Peaks in HPLC) Reaction with Scavengers: The benzophenone moiety of D-Bpa may have reacted with certain scavengers.- Switch to a cleavage cocktail containing DTT, such as Reagent L (TFA/TIS/H₂O/DTT). DTT is less likely to react with the benzophenone group.[1]
Oxidation of Sensitive Residues: Other sensitive amino acids in the peptide sequence (e.g., Met, Trp, Cys) may have been oxidized.- Ensure the cleavage is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a scavenger cocktail that includes a reducing agent like DTT.
Alkylation of Sensitive Residues: Reactive carbocations from protecting groups can alkylate sensitive residues like Trp or Tyr.- Use a scavenger cocktail containing TIS, which is highly effective at quenching carbocations.
Difficulty in Peptide Precipitation Peptide Solubility: The peptide may be soluble in the precipitation solvent (e.g., diethyl ether).- Concentrate the TFA filtrate by rotary evaporation (use a cold trap) before adding cold ether. - Try precipitating in a larger volume of cold ether or a different solvent like methyl-tert-butyl ether. - For very hydrophobic peptides, alternative work-up procedures may be necessary.

Data on Scavenger Impact

While direct quantitative comparative studies on the stability of this compound with a wide range of scavenger cocktails are not extensively available in the literature, the qualitative evidence strongly supports the use of DTT to preserve the integrity of the benzophenone group. The following table summarizes the recommended cleavage cocktails based on the peptide composition.

Cleavage CocktailComposition (v/v/w for DTT)Recommended Use Case for Bpa-PeptidesRationale
Reagent L 88% TFA, 2% TIS, 5% H₂O, 5% DTTHighly Recommended for all peptides containing D-Bpa, especially those with other sensitive residues (Cys, Met, Trp).DTT does not readily react with the benzophenone moiety of Bpa, ensuring its stability. TIS effectively scavenges carbocations.
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for peptides containing D-Bpa but lacking other sensitive residues like Cys or Met.TIS provides good protection against carbocation-mediated side reactions.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTUse with Caution. Not generally recommended for Bpa-containing peptides.Thiol-based scavengers like EDT and thioanisole may react with the benzophenone group.

Experimental Protocols

Protocol 1: Recommended Cleavage of this compound Containing Peptides using Reagent L

This protocol is optimized for peptides containing this compound and other sensitive amino acids.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dithiothreitol (DTT)

  • Cold diethyl ether or methyl-tert-butyl ether

  • Reaction vessel with a frit

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation (Reagent L): In a fume hood, prepare the cleavage cocktail fresh just before use. For 10 mL of cocktail, carefully mix:

    • 8.8 mL TFA

    • 0.2 mL TIS

    • 0.5 mL Deionized Water

    • 0.5 g DTT

  • Cleavage Reaction:

    • Add the freshly prepared Reagent L to the resin (approximately 5-10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 90 minutes to 2 hours. It is advisable to perform the reaction under an inert atmosphere.

  • Peptide Isolation:

    • Filter the cleavage mixture through the frit into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates.

  • Peptide Precipitation:

    • In a separate tube, add cold diethyl ether or methyl-tert-butyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently stirring. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and cleavage by-products.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and mass spectrometry to determine purity and identity.

Visualizing the Cleavage Process and Scavenger Roles

The following diagrams illustrate the key steps in the cleavage process and the function of scavengers in protecting the peptide and the D-Bpa residue.

Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage TFA Cleavage cluster_Products Reaction Products Peptide_on_Resin Fmoc-D-Bpa-Peptide-Resin Cleavage_Reaction Cleavage & Deprotection Peptide_on_Resin->Cleavage_Reaction Add Cleavage_Cocktail TFA + Scavengers (DTT, TIS, H2O) Cleavage_Cocktail->Cleavage_Reaction Crude_Peptide Crude D-Bpa-Peptide Cleavage_Reaction->Crude_Peptide Byproducts Trapped Carbocations & Cleaved Protecting Groups Cleavage_Reaction->Byproducts

Caption: General workflow for the cleavage of a D-Bpa containing peptide from the solid support.

Scavenger_Mechanism cluster_Cleavage_Process Cleavage with TFA cluster_Scavenging Scavenger Action Protecting_Groups Side-Chain Protecting Groups (e.g., tBu, Boc, Trt) Carbocations Reactive Carbocations (e.g., t-butyl cation) Protecting_Groups->Carbocations Protonation & Cleavage TFA TFA TIS TIS (Triisopropylsilane) Carbocations->TIS Trapped by Stable_Bpa Stable D-Bpa Residue Carbocations->Stable_Bpa Potential Side Reaction (Prevented by Scavengers) Trapped_Carbocations Neutralized Species TIS->Trapped_Carbocations DTT DTT (Dithiothreitol) DTT->Stable_Bpa Protects Benzophenone Moiety

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of Peptides with Incorporated Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of photo-affinity labeling and protein-protein interaction studies, the unnatural amino acid Fmoc-D-Bpa-OH (N-α-Fmoc-D-4-benzoylphenylalanine) is a powerful tool. Its incorporation into synthetic peptides allows for UV-induced covalent crosslinking to interacting biomolecules, enabling the capture and identification of binding partners. A critical aspect of this workflow is the robust analysis of these modified peptides by mass spectrometry (MS).

This guide provides an objective comparison of the mass spectrometric analysis of this compound-containing peptides with common alternatives, supported by experimental principles. We delve into data presentation, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.

Comparative Analysis of Photo-Crosslinking Amino Acids

The selection of a photo-crosslinkable amino acid is a critical first step that influences the entire experimental workflow, from peptide synthesis to mass spectrometric analysis and data interpretation. This compound belongs to the benzophenone class of photo-crosslinkers. Here, we compare it with two other widely used classes: aryl azides and diazirines.

FeatureThis compound (Benzophenone)Aryl Azide-Containing Amino Acids (e.g., p-Azido-L-phenylalanine)Diazirine-Containing Amino Acids
Photoactivation Wavelength ~350-365 nm~260-280 nm (can be shifted to longer wavelengths with modifications)~350-370 nm
Reactive Intermediate Triplet benzophenone diradicalNitreneCarbene
Reactivity Inserts into C-H bonds, with a preference for electron-rich sites. Can be reversibly photoactivated.Highly reactive and non-selective, inserting into C-H, N-H, and O-H bonds, and adding to double bonds.Highly reactive and non-selective, inserting into a wide range of bonds including C-H, N-H, O-H, and S-H.
Crosslinking Efficiency Moderate to high; reversible photoactivation can increase yields.Generally lower due to the potential for intramolecular rearrangements and reactions with solvents.Generally high due to the high reactivity and short lifetime of the carbene intermediate.[1]
MS/MS Fragmentation Characteristic neutral loss of the benzophenone moiety (181 Da).[2]Loss of N₂ (28 Da) upon photoactivation. Fragmentation of the crosslinked product can be complex.The small size of the diazirine group leads to minimal mass modification upon crosslinking, which can be challenging for data analysis.
Side Reactions/Byproducts Can undergo photoreduction in the presence of reducing agents.The nitrene intermediate is relatively long-lived and can react with buffer components.The diazo isomer can react preferentially with acidic residues (Asp, Glu).[1]
Stability Generally stable under standard peptide synthesis and MS conditions.Can be sensitive to certain reagents and light conditions during synthesis and handling.Generally stable, but can be sensitive to strong acids.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature. For coupling of this compound, extended coupling times (up to 4 hours) or double coupling may be beneficial due to its steric bulk.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

Photo-Crosslinking of Bpa-Containing Peptides to a Target Protein

This protocol describes a general procedure for UV-induced crosslinking.

Materials:

  • Purified Bpa-containing peptide

  • Purified target protein

  • Phosphate-buffered saline (PBS) or other suitable non-amine-containing buffer

  • UV lamp (365 nm)

  • SDS-PAGE reagents

Procedure:

  • Complex Formation: Incubate the Bpa-containing peptide with the target protein in PBS at a suitable molar ratio (e.g., 1:1 or with an excess of the peptide) for 30-60 minutes at 4°C to allow for complex formation.

  • UV Irradiation: Expose the sample to UV light at 365 nm on ice for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the peptide-protein complex.

  • In-gel Digestion: Excise the crosslinked band from the gel and perform in-gel tryptic digestion.

LC-MS/MS Analysis of Crosslinked Peptides

This protocol provides a general framework for the analysis of digested crosslinked peptides by LC-MS/MS.

Instrumentation and Columns:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • A C18 reversed-phase column suitable for peptide separations.

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient (e.g., 5-40% B over 60-90 minutes) is recommended to ensure good separation of crosslinked peptides.

  • Flow Rate: 200-300 nL/min

MS Parameters:

  • Ionization Mode: Positive ion mode

  • MS1 Scan Range: m/z 350-1800

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) using higher-energy collisional dissociation (HCD) is generally effective for fragmenting crosslinked peptides.[3][4] It is beneficial to also include other fragmentation methods like electron-transfer dissociation (ETD) if available, as it can provide complementary fragmentation information.

  • Collision Energy: Use a stepped collision energy to ensure efficient fragmentation of both peptide chains in the crosslinked product.

Data Analysis Workflow

The analysis of MS data from crosslinked peptides requires specialized software to identify the two peptide chains involved in the crosslink.

raw_data Raw MS/MS Data (.raw) peak_list Peak List Generation (.mgf) raw_data->peak_list crosslink_search Crosslink Search Engine (e.g., pLink, MeroX, Kojak) peak_list->crosslink_search search_db Sequence Database (FASTA) search_db->crosslink_search results Identified Crosslinked Peptides crosslink_search->results validation FDR Calculation and Validation results->validation visualization Structural Mapping and Visualization validation->visualization

Caption: A general workflow for the analysis of crosslinking mass spectrometry data.

Signaling Pathway: STAT3 Dimerization and Activation

Peptides incorporating this compound can be designed to probe protein-protein interactions within signaling pathways. The STAT3 signaling pathway, which plays a crucial role in cell growth and proliferation, is an excellent example. The dimerization of STAT3 monomers is a key activation step, and a Bpa-containing peptide mimicking the dimerization domain could be used to identify factors that regulate this process.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat3_mono STAT3 (monomer) jak->stat3_mono Phosphorylation stat3_dimer STAT3 (dimer) stat3_mono->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation gene Target Gene Expression nucleus->gene Transcription

Caption: Simplified STAT3 signaling pathway leading to gene expression.

By providing a framework for comparison, detailed protocols, and visual aids, this guide aims to equip researchers with the necessary knowledge to successfully employ this compound in their mass spectrometry-based protein interaction studies.

References

A Comparative Guide to Confirming the Successful Incorporation of Fmoc-D-Bpa-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The successful incorporation of unnatural amino acids is a critical step in the synthesis of modified peptides for research, diagnostics, and therapeutic development. Fmoc-D-benzoylphenylalanine (Fmoc-D-Bpa-OH), a widely used photo-activatable amino acid, enables the study of molecular interactions through covalent crosslinking. Verifying its precise incorporation into a peptide sequence is paramount for the reliability of subsequent experiments.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the successful coupling of this compound during solid-phase peptide synthesis (SPPS). We compare the most common methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA)—and explore the unique potential of UV-Vis Spectroscopy for Bpa-containing peptides.

Comparative Analysis of Confirmation Techniques

The choice of analytical method depends on the required level of certainty, available equipment, and the desired quantitative versus qualitative nature of the results. Each method offers distinct advantages and limitations in terms of sensitivity, destructiveness, and the information it provides.

Technique Principle Information Provided Sample Prep Sensitivity Destructive? Key Advantage Key Limitation
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity of the crude peptide; retention time shift indicates incorporation.Cleavage from resin, precipitation, dissolution.Low (µg-mg)No (sample can be collected)Excellent for assessing overall purity and successful synthesis of the full-length product.Indirect confirmation; does not definitively identify the mass of the incorporated amino acid.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Exact molecular weight of the peptide, confirming the mass addition of the Bpa residue.Cleavage from resin, co-crystallization (MALDI) or infusion (ESI).High (pmol-fmol)No (can be coupled with HPLC)Unambiguous confirmation of successful incorporation by verifying the final peptide's molecular weight.Can be suppressed by contaminants; does not quantify purity well on its own.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into constituent amino acids, followed by chromatographic separation and quantification.Quantitative ratio of all amino acids in the peptide, including D-Bpa.Complete hydrolysis of the peptide bond (e.g., 6N HCl, 110°C, 24h).Moderate (nmol)YesProvides precise quantification of each amino acid, confirming the stoichiometry of Bpa incorporation.Destroys the peptide; can be time-consuming and requires specialized equipment.
UV-Vis Spectroscopy Measures the absorbance of light at a specific wavelength.Quantifies Bpa concentration based on the characteristic absorbance of the benzophenone group.Cleavage from resin, dissolution in a suitable solvent (e.g., acetonitrile).Moderate (nmol-µmol)NoRapid, non-destructive, and specific for the benzophenone chromophore in Bpa.Requires an accurate extinction coefficient; other aromatic residues (Trp, Tyr) can interfere if their absorbance overlaps.
Workflow for Synthesis and Confirmation

The general process for synthesizing a Bpa-containing peptide and subsequently confirming its successful creation involves several key stages, from initial coupling to final analysis.

cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Confirmation resin 1. Start with Resin deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling 3. Couple this compound deprotection1->coupling Add Bpa, coupling reagents capping 4. Capping (Optional) coupling->capping deprotection2 5. Final Fmoc Deprotection coupling->deprotection2 If no capping capping->deprotection2 cleavage 6. Cleave from Resin deprotection2->cleavage e.g., TFA cocktail crude Crude Peptide cleavage->crude hplc RP-HPLC Analysis crude->hplc ms Mass Spectrometry crude->ms aaa Amino Acid Analysis crude->aaa uv UV-Vis Spectroscopy crude->uv hplc->ms Collect Peak pure Purified Peptide hplc->pure

Caption: General workflow from SPPS incorporation of this compound to analytical confirmation.

Experimental Protocols

Confirmation by Mass Spectrometry (MALDI-TOF)

This protocol outlines the steps to confirm the molecular weight of the synthesized peptide.

  • Sample Preparation :

    • Cleave the synthesized peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent like 50% acetonitrile/water with 0.1% TFA.

  • Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for molecules >10 kDa) or α-cyano-4-hydroxycinnamic acid (CHCA, for <10 kDa), in 50% acetonitrile/water with 0.1% TFA.

  • Spotting : On a MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the peptide solution to the same spot. Allow the mixture to air-dry completely (co-crystallization).

  • Data Acquisition :

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the expected mass range for the Bpa-containing peptide.

    • Expected Result : The theoretical mass of a peptide containing one Bpa residue is calculated by adding the mass of the Bpa residue (C₁₆H₁₃NO₂, approx. 251.28 Da) minus the mass of water (18.02 Da) to the mass of the parent peptide. The major peak in the spectrum should correspond to the calculated theoretical [M+H]⁺ value.

Confirmation by RP-HPLC and UV-Vis Spectroscopy

This combined approach uses HPLC for purification and purity assessment, while the UV detector provides spectral data.

  • Sample Preparation : Prepare the crude peptide solution as described for Mass Spectrometry (1 mg/mL in 50% acetonitrile/water with 0.1% TFA).

  • HPLC Method :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A : 0.1% TFA in H₂O.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A typical gradient runs from 5% to 95% B over 30-40 minutes.

    • Detection : Set the UV detector to monitor at two wavelengths: 220 nm (for the peptide backbone) and a secondary wavelength specific to the benzophenone chromophore, typically around 260 nm or 350 nm.

  • Data Analysis :

    • Purity : Integrate the peak area at 220 nm to determine the purity of the main product relative to synthesis byproducts.

    • Incorporation Confirmation : A significant peak appearing at both 220 nm and the secondary wavelength (e.g., 260 nm) strongly indicates the presence of the Bpa residue in the main product peak. The ratio of the absorbance at 260/220 nm can be a useful diagnostic.

cluster_detect Dual Wavelength Detection start Crude Peptide Solution inject Inject onto C18 Column start->inject gradient Apply ACN Gradient inject->gradient separate Separation by Hydrophobicity gradient->separate uv_detect UV Detection separate->uv_detect w220 220 nm (Peptide Bond) uv_detect->w220 w260 260 nm (Benzophenone) uv_detect->w260 chromatogram Generate Chromatogram w220->chromatogram w260->chromatogram

Caption: HPLC workflow for analyzing Bpa-peptides using dual wavelength detection.

Comparison with an Alternative Photo-Crosslinker: Fmoc-L-Photo-Leucine

Fmoc-L-Photo-Leucine is another popular photo-activatable amino acid that contains a diazirine ring. The confirmation methods are similar, but the unique properties of each molecule offer different advantages.

Feature This compound Fmoc-L-Photo-Leucine-OH Comments
Photo-reactive Group BenzophenoneTrifluoromethylphenyldiazirineDiazirines are activated by longer wavelength UV light (~350-360 nm), which can be less damaging to biological samples.
Residue Mass Add. ~251.28 Da~215.23 DaBoth provide a clear mass shift detectable by MS.
Unique Spectral Handle Strong UV absorbance ~260 nm.Weak UV absorbance; diazirine group absorbance is often masked.Bpa's distinct UV signature provides an orthogonal confirmation method not readily available for diazirine-based amino acids.
Confirmation Methods MS, HPLC, AAA, UV-VisMS, HPLC, AAAPrimary confirmation for Photo-Leucine relies almost exclusively on MS and co-elution in HPLC.

While Mass Spectrometry provides the most definitive, "gold standard" confirmation of this compound incorporation by verifying the exact molecular weight, a multi-faceted approach is recommended for comprehensive validation. The combination of RP-HPLC for purity assessment and Mass Spectrometry for mass verification is highly effective. Furthermore, leveraging the unique UV-Vis spectral properties of the benzophenone group offers a rapid, non-destructive, and specific method to corroborate the findings, an advantage not shared by other common crosslinkers like those containing diazirine moieties. For absolute quantification, Amino Acid Analysis remains the most accurate, albeit destructive, technique.

A Comparative Guide to Fmoc-D-Bpa-OH and Fmoc-L-Bpa-OH in Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug discovery, photo-crosslinking has emerged as a powerful technique to elucidate peptide-protein interactions. The unnatural amino acid p-benzoyl-L-phenylalanine (L-Bpa) has been a cornerstone of this methodology. Its D-enantiomer, p-benzoyl-D-phenylalanine (D-Bpa), presents an intriguing alternative, particularly for applications requiring enhanced peptide stability. This guide provides a comprehensive comparison of Fmoc-D-Bpa-OH and Fmoc-L-Bpa-OH for use in photo-crosslinking studies, supported by established principles and experimental protocols.

Introduction to Photo-Crosslinking with Bpa

Fmoc-p-benzoyl-phenylalanine (Fmoc-Bpa-OH) is a phenylalanine derivative equipped with a benzophenone moiety. Upon exposure to UV light (typically around 350-365 nm), the benzophenone group is excited to a triplet state. This highly reactive diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the peptide and its interacting partner. This "zero-length" crosslinking provides a snapshot of transient interactions in their native context.

Comparison of this compound and Fmoc-L-Bpa-OH

The primary advantage of incorporating D-amino acids into peptides is their increased resistance to proteolytic degradation by endogenous proteases, which typically exhibit high stereospecificity for L-amino acids.[1] This enhanced stability is crucial for in vivo studies and for increasing the therapeutic potential of peptide-based drugs.

However, the stereochemistry of the amino acid at the crosslinking position can have a profound impact on the peptide's secondary structure and its binding orientation to the target protein.[2][3] The introduction of a D-amino acid can induce turns or disrupt helical structures, which may either enhance or hinder the binding affinity and the proximity of the Bpa side chain to its binding partner.[2][4]

Table 1: Qualitative Comparison of Fmoc-L-Bpa-OH and this compound

FeatureFmoc-L-Bpa-OHThis compoundRationale
Proteolytic Stability LowHighD-amino acids are not readily recognized by most proteases.
Impact on Native Peptide Structure Minimal (if replacing an L-amino acid)Potentially SignificantIntroduction of a D-amino acid can alter the local and global peptide conformation.
Potential for Novel Binding Modes LowHighAltered peptide conformation may lead to new interactions with the target protein.
Predictability of Crosslinking HigherLowerThe structural consequences of D-amino acid incorporation can be difficult to predict without empirical testing.
Commercial Availability Widely availableAvailable from specialized suppliersFmoc-L-Bpa-OH is more commonly used and therefore more widely stocked.

Table 2: Hypothetical Quantitative Comparison of Crosslinking Performance

The following data is hypothetical and intended for illustrative purposes, as direct comparative studies are not available. The values for L-Bpa are representative of typical findings in the literature, while the values for D-Bpa are projected based on potential structural impacts.

ParameterPeptide with L-BpaPeptide with D-BpaNotes
Crosslinking Yield (%) 5 - 30%0 - 40%Highly dependent on the specific peptide-protein interaction. The yield for D-Bpa could be higher if the altered conformation improves proximity, or lower if it hinders it.
Binding Affinity (Kd) 1 µM0.1 - 10 µMThe Kd could be improved if the D-amino acid stabilizes a more favorable binding conformation, or weakened if it disrupts key interactions.
Peptide Half-life in Serum MinutesHoursD-amino acid incorporation significantly enhances resistance to proteolysis.

Experimental Protocols

To empirically compare the performance of this compound and Fmoc-L-Bpa-OH, a systematic study is required. Below are detailed protocols for such a comparison.

Peptide Synthesis using Solid-Phase Peptide Synthesis (SPPS)

Peptides containing either L-Bpa or D-Bpa can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Bpa-OH and this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using either Fmoc-L-Bpa-OH or this compound at the desired position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptides by mass spectrometry.

Photo-Crosslinking Assay

Materials:

  • Purified peptides containing L-Bpa and D-Bpa

  • Purified target protein

  • Assay buffer (e.g., PBS, HEPES buffer)

  • UV lamp (365 nm)

  • SDS-PAGE materials

  • Western blot materials or Coomassie stain

Protocol:

  • Binding Reaction: Incubate the peptide (e.g., 10 µM) with the target protein (e.g., 2 µM) in the assay buffer for 30 minutes at room temperature to allow for binding.

  • UV Irradiation: Expose the samples to UV light (365 nm) on ice for a defined period (e.g., 15-60 minutes). A non-irradiated sample should be included as a negative control.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat, and run on a polyacrylamide gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize all proteins.

    • Alternatively, perform a Western blot using an antibody against the target protein or a tag on the peptide to specifically detect the crosslinked product.

  • Quantification: Quantify the intensity of the band corresponding to the crosslinked peptide-protein complex and normalize it to the amount of target protein to determine the crosslinking efficiency.

Analysis of Binding Affinity (e.g., by Surface Plasmon Resonance - SPR)

To determine if the incorporation of D-Bpa affects the binding affinity of the peptide to its target, a quantitative binding assay such as SPR can be performed.

Protocol:

  • Immobilization: Immobilize the target protein on a sensor chip.

  • Binding Analysis: Flow different concentrations of the L-Bpa and D-Bpa containing peptides over the chip and measure the binding response.

  • Data Analysis: Fit the binding data to a suitable model to determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_characterization Characterization cluster_assays Comparative Assays synthesis_l Synthesis of L-Bpa Peptide hplc_l HPLC Purification (L-Bpa Peptide) synthesis_l->hplc_l synthesis_d Synthesis of D-Bpa Peptide hplc_d HPLC Purification (D-Bpa Peptide) synthesis_d->hplc_d ms_l Mass Spectrometry (L-Bpa Peptide) hplc_l->ms_l crosslinking Photo-Crosslinking (UV 365 nm) ms_l->crosslinking spr SPR Analysis (Binding Affinity) ms_l->spr stability Proteolytic Stability Assay ms_l->stability ms_d Mass Spectrometry (D-Bpa Peptide) hplc_d->ms_d ms_d->crosslinking ms_d->spr ms_d->stability sds_page SDS-PAGE / Western Blot (Yield Analysis) crosslinking->sds_page

Caption: Experimental workflow for comparing Fmoc-L-Bpa-OH and this compound.

structural_impact cluster_peptide Peptide Structure cluster_interaction Peptide-Protein Interaction cluster_crosslinking Crosslinking Outcome peptide_l Peptide with L-Bpa (e.g., α-helical) interaction_l Binding to Target Protein (Optimal Fit) peptide_l->interaction_l peptide_d Peptide with D-Bpa (e.g., β-turn) interaction_d Binding to Target Protein (Altered Fit) peptide_d->interaction_d crosslink_l Efficient Crosslinking interaction_l->crosslink_l crosslink_d Potentially Altered Crosslinking Efficiency interaction_d->crosslink_d

Caption: Potential impact of D- vs. L-Bpa on peptide structure and crosslinking.

Conclusion

The choice between this compound and Fmoc-L-Bpa-OH for photo-crosslinking studies involves a trade-off between proteolytic stability and potential structural perturbations. While Fmoc-L-Bpa-OH is the standard choice for mimicking natural peptide interactions, this compound offers a compelling advantage for in vivo applications and the development of more stable peptide therapeutics. The incorporation of D-Bpa may alter the peptide's structure and binding affinity, which could either be beneficial or detrimental to crosslinking efficiency. Therefore, empirical validation through the experimental protocols outlined in this guide is essential to determine the optimal choice for a specific biological system. Future research directly comparing these two enantiomers will be invaluable to the field.

References

A Researcher's Guide to Photo-Crosslinking Amino Acids: Fmoc-D-Bpa-OH in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular biology, the transient and dynamic nature of protein-protein interactions governs the very essence of cellular signaling and function. The ability to capture these fleeting interactions within their native environment is paramount for unraveling complex biological pathways and accelerating drug discovery. Photo-crosslinking unnatural amino acids (UAAs) have emerged as indispensable tools for this purpose. By incorporating these light-activated probes into a protein of interest, researchers can forge covalent bonds with interacting partners upon UV irradiation, effectively trapping them for identification and characterization.[1]

This guide provides a comprehensive comparison of Fmoc-D-Bpa-OH, a benzophenone-based UAA, with other prevalent classes of photo-crosslinking amino acids, namely aryl azides and diazirines. We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to assist researchers in selecting the optimal tool for their specific experimental needs.

An Overview of Photo-Crosslinking Amino Acids

The three primary classes of photo-crosslinking amino acids—aryl azides, benzophenones, and diazirines—each possess distinct photochemical properties that dictate their reactivity and crosslinking efficiency.[1] The choice of a particular UAA depends on the specific biological question, the nature of the protein interaction being studied, and the experimental system.

This compound (p-Benzoyl-L-phenylalanine) belongs to the benzophenone family of photo-crosslinkers.[2][3] Upon activation with UV light (typically ~350-365 nm), the benzophenone moiety forms a triplet diradical.[4] This excited state is relatively stable and can be repeatedly activated until it comes into close proximity with a C-H bond, into which it can insert, forming a covalent crosslink. This reversibility of activation is a key feature of benzophenones.

Aryl azides , such as p-azido-L-phenylalanine (AzF), are another widely used class. UV activation of an aryl azide generates a highly reactive nitrene intermediate, which can insert into C-H and N-H bonds or add to double bonds. This activation is irreversible; if the nitrene does not react with a nearby molecule, it will be quenched by the solvent.

Diazirines , found in UAAs like photo-leucine and photo-methionine, represent a newer class of photo-crosslinkers. They are activated by long-wave UV light (330-370 nm) to form a reactive carbene intermediate. Diazirines are generally more stable than aryl azides and their small size can minimize potential steric hindrance.

Head-to-Head Comparison: this compound vs. Alternatives

While direct, quantitative head-to-head comparisons of crosslinking efficiency under identical conditions are limited in the literature, a qualitative and property-based comparison can guide researcher's choices.

FeatureThis compound (Benzophenone)Aryl Azides (e.g., AzF)Diazirines (e.g., Photo-Leu)
Photo-reactive Group BenzophenoneAryl AzideDiazirine
Reactive Intermediate Triplet DiradicalNitreneCarbene
Activation Wavelength ~350-365 nm~254-280 nm (can be longer with modified structures)~330-370 nm
Activation ReversibleIrreversibleIrreversible
Reactivity Inserts into C-H bondsInserts into C-H, N-H, and adds to double bondsInserts into a wide range of chemical bonds
Stability Chemically stable under ambient lightGenerally stable, but can be sensitive to reducing agentsMore stable than aryl azides
Size Bulky, which may cause steric hindranceRelatively smallVery small, minimal steric hindrance
Quenching by Water Less susceptible to quenching by waterCan be quenched by waterCan be quenched by water
Crosslinking Efficiency Generally high, can accumulate over time with continuous irradiationVariable, dependent on proximity at the moment of activationGenerally high due to the high reactivity of carbene

Experimental Protocols

The following provides a generalized protocol for a photo-crosslinking experiment using unnatural amino acids in mammalian cells. Specific parameters should be optimized for the protein of interest and the cell line used.

Plasmid Construction and Transfection
  • A plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired site for UAA incorporation is required.

  • A second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA is also necessary.

  • Co-transfect both plasmids into the mammalian cell line of choice using a suitable transfection reagent.

Cell Culture and UAA Incorporation
  • Culture the transfected cells in a medium supplemented with the photo-crosslinkable UAA (e.g., this compound). The optimal concentration of the UAA should be determined empirically.

  • Allow the cells to grow for a sufficient period (e.g., 24-48 hours) to permit expression of the POI and incorporation of the UAA.

UV Irradiation
  • Wash the cells to remove excess UAA from the medium.

  • Irradiate the cells with UV light at the appropriate wavelength for the chosen UAA (e.g., 365 nm for Bpa). The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing cell damage.

Cell Lysis and Protein Extraction
  • Lyse the irradiated cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

Analysis of Crosslinked Products
  • SDS-PAGE and Western Blotting: The formation of crosslinked complexes can be visualized by a shift in molecular weight on an SDS-PAGE gel, followed by Western blotting with an antibody against the POI or an epitope tag.

  • Affinity Purification and Mass Spectrometry: For unbiased identification of interacting partners, the POI can be affinity-purified (e.g., using an epitope tag). The purified complexes are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the crosslinked proteins and the sites of crosslinking.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams created using Graphviz depict the photo-activation mechanisms and the general experimental workflow.

Photoactivation_Mechanisms cluster_Bpa Benzophenone (Bpa) cluster_AzF Aryl Azide (AzF) cluster_Diazirine Diazirine Bpa Benzophenone (Ground State) Bpa_excited Triplet Diradical Bpa->Bpa_excited UV (~365nm) Bpa_excited->Bpa Relaxation Crosslink_Bpa Covalent Crosslink Bpa_excited->Crosslink_Bpa C-H Insertion AzF Aryl Azide Nitrene Nitrene AzF->Nitrene UV Crosslink_AzF Covalent Crosslink Nitrene->Crosslink_AzF Insertion/Addition Diazirine Diazirine Carbene Carbene Diazirine->Carbene UV (~350nm) Crosslink_Diazirine Covalent Crosslink Carbene->Crosslink_Diazirine Insertion

Caption: Photo-activation mechanisms of common photo-crosslinking amino acids.

Experimental_Workflow cluster_analysis Analysis Methods start Plasmid Construction (POI with TAG codon) transfection Co-transfection with Synthetase/tRNA Plasmid start->transfection incorporation Cell Culture with Photo-Crosslinking UAA transfection->incorporation irradiation UV Irradiation (e.g., 365 nm) incorporation->irradiation lysis Cell Lysis and Protein Extraction irradiation->lysis analysis Analysis of Crosslinked Products lysis->analysis sds_page SDS-PAGE & Western Blot analysis->sds_page ms_analysis Affinity Purification & Mass Spectrometry analysis->ms_analysis

Caption: Generalized workflow for photo-crosslinking experiments in mammalian cells.

Conclusion

This compound and other photo-crosslinking amino acids are powerful tools for dissecting protein-protein interactions in their native cellular context. The choice between benzophenones, aryl azides, and diazirines depends on a careful consideration of their respective photochemical properties, the specific experimental system, and the nature of the interaction being investigated. While benzophenones like Bpa offer the advantage of reversible activation and high crosslinking efficiency, their bulkiness may be a concern in some systems. Aryl azides and diazirines, being smaller, may be less perturbing but their irreversible activation requires careful optimization of irradiation conditions. By understanding the strengths and limitations of each class, researchers can effectively harness the power of photo-crosslinking to illuminate the dynamic interactomes that drive cellular life.

References

A Researcher's Guide to Characterizing Bpa-Modified Peptides: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with photoreactive peptides, the precise characterization of p-benzoyl-L-phenylalanine (Bpa)-modified peptides is critical for understanding their structure, function, and interaction partners. This guide provides an objective comparison of three primary analytical techniques—Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of Bpa-modified peptides, complete with supporting data and detailed experimental protocols.

The incorporation of the photo-activatable amino acid Bpa into peptides enables the study of transient molecular interactions through UV-induced crosslinking. However, the unique properties of Bpa and the resulting cross-linked products present distinct analytical challenges. The choice of characterization technique is paramount and depends on the specific information required, such as sequence verification, identification of cross-linking sites, or determination of three-dimensional structure.

At a Glance: Comparing the Techniques

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Application Identification of cross-linking sites, sequence verification, and quantitative analysis.N-terminal sequence verification.Determination of 3D structure and conformational dynamics in solution.
Sample Requirement High sensitivity, typically in the femtomole to picomole range.Requires 10-100 picomoles of purified peptide.[1]Higher concentration needed, typically 0.1-5 mM.
Throughput High, suitable for complex mixtures and large-scale studies.[2]Low, sequential analysis of one sample at a time.[3]Low to medium, depending on the complexity of the experiment.
Analysis of Modifications Excellent for identifying a wide range of modifications, including cross-links.Limited; cannot proceed if the N-terminus is blocked or modified.[1][3]Can provide detailed information on the location and nature of modifications and their impact on structure.
Structural Information Provides connectivity and proximity information from cross-links.Provides primary sequence from the N-terminus.Provides high-resolution 3D structure and dynamics.

In-Depth Analysis of Techniques

Mass Spectrometry: The Workhorse for Cross-link Identification

Mass spectrometry has become the dominant technique for analyzing Bpa-modified peptides due to its high sensitivity, speed, and ability to characterize complex cross-linked products. Tandem mass spectrometry (MS/MS) is particularly powerful for identifying the exact sites of cross-linking between a Bpa-containing peptide and its binding partner.

Performance Data for Mass Spectrometry:

ParameterTypical ValueCitation
Sensitivity (LOD) Femtomole to attomole range
Mass Resolution 5,000 - 100,000+ FWHM
Analysis Time Minutes per sample (LC-MS/MS)
Sequence Coverage Can achieve 100% for smaller peptides

Key Advantages for Bpa-Peptide Analysis:

  • Direct Identification of Cross-links: MS/MS can pinpoint the specific amino acid residues involved in the Bpa-mediated cross-link.

  • High Sensitivity: Allows for the analysis of low-abundance cross-linked products.

  • Complex Mixture Analysis: Capable of analyzing complex samples, which is crucial when identifying unknown interaction partners.

  • Quantitative Capabilities: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be used to quantify changes in cross-linking efficiency under different conditions.

Limitations:

  • Database Dependency: Identification of cross-linked peptides often relies on specialized software and search algorithms which can be complex.

  • Ambiguous identifications: Distinguishing between intermolecular and intramolecular cross-links can be challenging. The use of 13C-labeled Bpa can aid in the reliable identification of cross-linked products.

Edman Degradation: The Classic Approach for N-Terminal Sequencing

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide, allowing for the determination of its sequence. While it has been a cornerstone of protein chemistry, its utility for Bpa-modified peptides is limited, particularly when the modification is at or near the N-terminus.

Performance Data for Edman Degradation:

ParameterTypical ValueCitation
Sensitivity 10-100 picomoles
Throughput Low (sequential analysis)
Sequence Length Typically up to 30-50 residues
Accuracy High for unmodified peptides

Key Advantages for Bpa-Peptide Analysis:

  • Unambiguous N-terminal Sequence: Provides direct, residue-by-residue confirmation of the N-terminal sequence of the unmodified peptide.

Limitations:

  • N-terminal Blockage: If the Bpa residue is at the N-terminus or if the N-terminus is otherwise modified, the Edman chemistry cannot proceed.

  • Inability to Characterize Cross-links: This method cannot identify the site of cross-linking or the identity of the cross-linked partner.

  • Lower Sensitivity and Throughput: Compared to MS, it requires more sample and is significantly slower.

  • Instability of Modified Residues: The chemical conditions of Edman degradation can lead to the degradation of modified amino acids, complicating the analysis. For instance, the PTH-derivative of serine is unstable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For High-Resolution Structural Insights

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For Bpa-modified peptides, NMR can provide invaluable information about the conformational changes that occur upon modification and upon cross-linking to a target protein.

Performance Data for NMR Spectroscopy:

ParameterTypical ValueCitation
Sample Concentration 0.1 - 5 mM
Analysis Time Hours to days per sample
Molecular Weight Limit Practically up to ~35 kDa
Structural Resolution Atomic-level detail

Key Advantages for Bpa-Peptide Analysis:

  • 3D Structure Determination: Provides detailed information about the peptide's conformation in its native-like solution state.

  • Mapping Interaction Surfaces: Can identify the binding interface between the Bpa-peptide and its partner by observing chemical shift perturbations.

  • Dynamics Analysis: Offers insights into the flexibility and conformational changes of the peptide.

Limitations:

  • High Sample Requirement: Requires significantly more sample than MS or Edman degradation.

  • Low Throughput: NMR experiments are time-consuming.

  • Size Limitations: Becomes increasingly complex and challenging for larger peptides and proteins.

  • Spectral Complexity: The spectra of cross-linked peptide-protein complexes can be very complex and difficult to interpret.

Experimental Protocols

Mass Spectrometry Protocol for Bpa-Crosslinked Peptides

This protocol outlines a general workflow for the identification of Bpa-mediated cross-links.

  • UV Cross-linking:

    • Incubate the Bpa-containing peptide with its target protein at an appropriate molar ratio.

    • Expose the sample to UV light (typically 365 nm) for a specified time to induce cross-linking.

  • Protein Digestion:

    • Denature the cross-linked protein complex using urea or another denaturant.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the digested peptides using reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

    • Acquire tandem MS (MS/MS) spectra of the peptide ions.

  • Data Analysis:

    • Use specialized software (e.g., pLink, Kojak, MeroX) to search the MS/MS data against a sequence database containing the sequences of the Bpa-peptide and the target protein.

    • The software identifies spectra corresponding to cross-linked peptides and determines the specific residues involved in the cross-link.

Edman Degradation Protocol for Peptides

This protocol describes the basic steps of Edman degradation.

  • Sample Preparation:

    • Ensure the peptide sample is pure and free of any N-terminal blocking modifications.

  • Coupling:

    • React the peptide with phenyl isothiocyanate (PITC) under alkaline conditions to label the N-terminal amino acid.

  • Cleavage:

    • Treat the PITC-labeled peptide with a strong acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as a thiazolinone derivative.

  • Conversion and Identification:

    • Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid.

    • Identify the PTH-amino acid by comparing its retention time on a high-performance liquid chromatography (HPLC) system to known standards.

  • Repeat:

    • Repeat the cycle to identify the subsequent amino acids in the sequence.

NMR Spectroscopy Protocol for Bpa-Modified Peptides

This protocol provides a general outline for NMR analysis of a Bpa-peptide.

  • Sample Preparation:

    • Dissolve the lyophilized Bpa-modified peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in H₂O/D₂O) to the desired concentration (typically 0.1-5 mM).

    • Adjust the pH and add any necessary salts or co-solvents.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H, ¹³C, ¹⁵N, COSY, TOCSY, and NOESY experiments.

  • Resonance Assignment:

    • Assign the NMR signals to specific atoms in the peptide using the through-bond (COSY, TOCSY) and through-space (NOESY) correlation experiments.

  • Structure Calculation:

    • Use the distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants to calculate the three-dimensional structure of the peptide.

  • Interaction Studies (Optional):

    • Titrate the target protein into the NMR sample of the ¹⁵N-labeled Bpa-peptide and monitor changes in the ¹H-¹⁵N HSQC spectrum to identify chemical shift perturbations, which indicate the binding interface.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for characterizing Bpa-modified peptides and a conceptual signaling pathway that can be investigated using this technology.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_crosslinking Cross-linking cluster_analysis Analysis synthesis Solid-Phase Peptide Synthesis incorporation Incorporate Bpa synthesis->incorporation purification Purification & QC incorporation->purification incubation Incubate with Target purification->incubation edman_analysis Edman Degradation (for N-term seq.) purification->edman_analysis nmr_analysis NMR Spectroscopy (for structure) purification->nmr_analysis uv_exposure UV Exposure (365 nm) incubation->uv_exposure digestion Proteolytic Digestion uv_exposure->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis edman_analysis->data_analysis nmr_analysis->data_analysis

Caption: Experimental workflow for Bpa-modified peptide characterization.

signaling_pathway ligand Bpa-Peptide Ligand receptor Cell Surface Receptor ligand->receptor Binding crosslink UV-induced Cross-linking ligand->crosslink receptor->crosslink complex Covalent Ligand-Receptor Complex crosslink->complex downstream Downstream Signaling Cascade complex->downstream response Cellular Response downstream->response

Caption: Probing a signaling pathway with a Bpa-modified peptide.

Conclusion

The characterization of Bpa-modified peptides requires a multi-faceted analytical approach. Mass spectrometry stands out as the most versatile and powerful technique for identifying cross-linking sites and analyzing complex mixtures with high sensitivity. Edman degradation, while a classic method for N-terminal sequencing, has significant limitations when dealing with modified peptides. NMR spectroscopy offers unparalleled insights into the three-dimensional structure and dynamics of these molecules, albeit with higher sample requirements and lower throughput.

For a comprehensive characterization of Bpa-modified peptides and their interactions, an integrated approach is often the most effective. For instance, Edman degradation can be used to confirm the N-terminal sequence of the unmodified peptide, while mass spectrometry is employed to identify the cross-linking sites after UV activation. NMR can then provide a detailed structural context for the observed interactions. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate analytical strategy to address their specific scientific questions and accelerate their research and development efforts.

References

A Researcher's Guide to Validating Crosslinked Protein Complexes: A Comparative Analysis of Western Blotting and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions is paramount. Chemical crosslinking is a powerful technique to stabilize these interactions for subsequent analysis. This guide provides an objective comparison of Western blot-based methods and its alternatives for the validation of crosslinked products, supported by experimental data and detailed protocols.

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking has emerged as a valuable tool to capture transient and stable PPIs, effectively creating a snapshot of the protein interactome at a specific moment. Once proteins are covalently linked, a robust validation method is required to confirm the presence and quantify the extent of crosslinking.

This guide delves into the validation of crosslinked products, with a primary focus on the widely used Western blot technique. We will explore its capabilities and limitations in this context and compare its performance with alternative and emerging technologies, including Co-Immunoprecipitation (Co-IP) followed by Western blot, automated capillary-based Western systems, and Mass Spectrometry.

Comparing the Tools of the Trade: A Quantitative Look

Choosing the right validation method depends on various factors, including the specific research question, the nature of the protein complex, and the available resources. The following table summarizes the key quantitative performance metrics of different techniques used for analyzing crosslinked protein products.

FeatureTraditional Western BlotCo-IP followed by Western BlotAutomated Western Blot (e.g., JESS)Mass Spectrometry (LC-MS/MS)
Primary Goal Confirmation of crosslinking and estimation of complex size.Enrichment and confirmation of specific crosslinked complexes.High-throughput quantitative analysis of crosslinked products.Identification of crosslinked peptides and interaction interfaces.
Limit of Detection ~10-100 pg of target protein~1-10 pg of target protein (post-enrichment)~0.1-1 pg of target protein~1-10 fmol of protein digest
Dynamic Range 2-3 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Quantitative Accuracy Semi-quantitativeSemi-quantitativeQuantitativeQuantitative (with isotopic labeling)
Coefficient of Variation (CV) 15-30%20-40%<15%<20%
Throughput Low to MediumLowHighHigh
Information Provided Presence of higher molecular weight species containing the target protein.Confirmation of interaction between two specific proteins.Precise sizing and quantification of crosslinked species.Identification of specific crosslinked amino acid residues, stoichiometry, and interaction topology.
Cost per Sample LowMediumHighVery High

In-Depth Methodologies: Experimental Protocols

To ensure reproducibility and enable an informed choice of methodology, detailed experimental protocols for the key techniques are provided below.

Traditional Western Blot for Crosslinked Products

This protocol outlines the standard procedure for analyzing crosslinked protein samples by Western blot.

a. Sample Preparation:

  • Perform the crosslinking reaction using an appropriate crosslinking agent (e.g., DSS, BS3, or formaldehyde) at a predetermined optimal concentration and incubation time.

  • Quench the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl or glycine).

  • Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Mix the protein lysate with Laemmli sample buffer. For non-reducible crosslinkers, the reducing agent (e.g., DTT or β-mercaptoethanol) can be omitted.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

b. Gel Electrophoresis:

  • Load 20-40 µg of the prepared protein samples into the wells of a polyacrylamide gel (the percentage of which should be chosen to effectively separate the expected higher molecular weight crosslinked complexes).

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

c. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

d. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of a higher molecular weight band in the crosslinked sample compared to the non-crosslinked control indicates a successful crosslinking reaction.[1]

Co-Immunoprecipitation (Co-IP) of Crosslinked Complexes

This protocol is designed to enrich for a specific crosslinked protein complex before Western blot analysis.

a. Crosslinking and Lysis:

  • Perform the in vivo or in vitro crosslinking reaction as described in the previous protocol.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with a lower concentration of detergents) to preserve protein-protein interactions.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with a primary antibody targeting one of the proteins in the complex overnight at 4°C.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

c. Elution and Western Blot Analysis:

  • Elute the immunoprecipitated complexes from the beads by boiling in Laemmli sample buffer.

  • Analyze the eluted samples by Western blot as described in the previous protocol, probing for the other protein partner in the complex.

Automated Western Blot (JESS System)

This protocol provides a general workflow for the automated, capillary-based JESS system.

a. Sample Preparation:

  • Prepare the crosslinked and control lysates as in the traditional Western blot protocol.

  • Dilute the lysates to the recommended concentration range for the JESS system (typically in the low µg/µL range).

  • Prepare the primary and secondary antibodies and other reagents according to the manufacturer's instructions.

b. Automated Run:

  • Load the samples, antibodies, and reagents into the designated wells of the assay plate.

  • Place the plate and the capillary cartridge into the JESS instrument.

  • The instrument automatically performs protein separation, immunodetection, and data analysis. In this system, proteins are separated by size in capillaries and then immobilized to the capillary wall for immunoprobing.[2]

c. Data Analysis:

  • The software generates a digital lane view and an electropherogram, providing quantitative data on protein size and abundance.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_alternatives Alternative Workflows start Cells/Tissues crosslinking Crosslinking Reaction start->crosslinking quenching Quenching crosslinking->quenching lysis Cell Lysis quenching->lysis quantification Protein Quantification lysis->quantification co_ip Co-Immunoprecipitation lysis->co_ip automated_wb Automated Western Blot lysis->automated_wb mass_spec Mass Spectrometry lysis->mass_spec sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunodetection Immunodetection transfer->immunodetection co_ip->sds_page egfr_signaling_pathway EGF EGF EGFR EGFR Dimer EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

Assessing the Crosslinking Efficiency of Fmoc-D-Bpa-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Photo-Crosslinker Classes

The selection of a photo-crosslinker is critical for the success of an experiment. The three main classes—benzophenones, aryl azides, and diazirines—each possess distinct photochemical properties and reactivity profiles.

FeatureBenzophenones (e.g., Bpa)Aryl AzidesDiazirines
Reactive Intermediate Triplet Benzophenone DiradicalNitreneCarbene
Activation Wavelength ~350-365 nm~260-280 nm~350-370 nm
Reactivity Reacts with C-H bondsHighly reactive with various bonds, but prone to rearrangementHighly reactive with a broad range of bonds
Crosslinking Efficiency ModerateGenerally lower due to side reactionsGenerally higher yields[1][2]
Key Advantages Reversible photoactivation allows for multiple excitation events, not quenched by water.Small size.High reactivity and small size.
Key Disadvantages Bulkier than other crosslinkers, which may perturb protein structure.Can be quenched by water, requires lower UV wavelengths that may damage proteins.Can be quenched by water.

Factors Influencing Benzophenone Crosslinking Efficiency

The efficiency of crosslinking with benzophenone derivatives like Fmoc-D-Bpa-OH is not absolute and can be influenced by several factors:

  • Chemical Environment: The polarity of the solvent can impact the reactivity of the excited benzophenone. Higher polarity may decrease reactivity. The presence of quenching agents, such as nucleophiles and free radical scavengers, in the buffer can also significantly reduce crosslinking efficiency.[3]

  • Substituents on the Benzophenone Ring: The addition of electron-withdrawing groups to the benzophenone ring can stabilize the triplet radical intermediate, thereby facilitating and increasing the cross-linking yield.[3][4]

  • UV Irradiation: Insufficient irradiation time or intensity will result in a lower number of activated benzophenone molecules. Conversely, prolonged exposure to high-intensity UV light can lead to sample damage.

Experimental Protocols

To facilitate the assessment of this compound crosslinking efficiency, detailed experimental protocols are provided below. These can be adapted for comparative studies against other photo-crosslinkers.

Protocol 1: In Vitro Photo-Crosslinking of a Model Peptide-Protein Interaction

This protocol describes an in vitro assay to quantify the crosslinking efficiency between a peptide containing this compound and a target protein.

Materials:

  • Peptide synthesized with this compound at a specific position.

  • Purified target protein.

  • Crosslinking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • UV lamp (365 nm).

  • SDS-PAGE gels and reagents.

  • Coomassie stain or Western blot reagents.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Prepare reaction mixtures containing the target protein at a fixed concentration and varying concentrations of the this compound-containing peptide in the crosslinking buffer. Include a no-UV control for each concentration.

  • UV Irradiation: Place the reaction mixtures in a quartz cuvette or on a parafilm drop and irradiate with a 365 nm UV lamp at a fixed distance for a defined period (e.g., 15-60 minutes). The optimal irradiation time should be determined empirically.

  • SDS-PAGE Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Quantification of Crosslinking Yield:

    • Gel-based: Stain the gel with Coomassie Blue. Quantify the band intensities of the crosslinked product and the uncrosslinked protein using densitometry software (e.g., ImageJ). The crosslinking efficiency can be calculated as: (Intensity of crosslinked product) / (Intensity of crosslinked product + Intensity of uncrosslinked protein) * 100%.

    • Western Blot: If an antibody against the target protein is available, perform a Western blot for more sensitive detection and quantification.

  • Mass Spectrometry Analysis:

    • Excise the band corresponding to the crosslinked product from the Coomassie-stained gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the crosslinked peptides and confirm the site of crosslinking.

Protocol 2: General Workflow for In-Cell Photo-Crosslinking and Interactome Analysis

This protocol outlines a general procedure for identifying the interaction partners of a protein of interest (POI) incorporating this compound within a cellular context.

Materials:

  • Mammalian cell line.

  • Expression vector for the POI with an amber stop codon (TAG) at the desired incorporation site.

  • Vector for the engineered aminoacyl-tRNA synthetase/tRNA pair for Bpa.

  • Cell culture medium and supplements.

  • This compound.

  • UV lamp (365 nm).

  • Lysis buffer.

  • Affinity purification reagents (e.g., antibody-conjugated beads).

  • Mass spectrometer.

Procedure:

  • Cell Culture and Transfection: Co-transfect the cells with the POI expression vector and the synthetase/tRNA vector.

  • UAA Incorporation: Culture the transfected cells in a medium supplemented with this compound.

  • UV Irradiation: Wash the cells to remove unincorporated this compound and irradiate with 365 nm UV light.

  • Cell Lysis and Affinity Purification: Lyse the cells and perform affinity purification of the POI and its crosslinked partners.

  • Proteomic Analysis: Digest the purified protein complexes and identify the interacting proteins by LC-MS/MS.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the photo-activation pathways and a general experimental workflow.

Photoactivation_Pathways cluster_benzophenone Benzophenone Pathway cluster_aryl_azide Aryl Azide Pathway cluster_diazirine Diazirine Pathway BPA Benzophenone (Bpa) (Ground State) BPA_excited Triplet Diradical (Excited State) BPA->BPA_excited UV (365 nm) BPA_excited->BPA Relaxation BPA_crosslink Covalent Crosslink (C-H Insertion) BPA_excited->BPA_crosslink H-abstraction Azide Aryl Azide (Ground State) Nitrene Nitrene Intermediate Azide->Nitrene UV (260-280 nm) Azide_crosslink Covalent Crosslink Nitrene->Azide_crosslink Insertion/Addition Diazirine Diazirine (Ground State) Carbene Carbene Intermediate Diazirine->Carbene UV (350-370 nm) Diazirine_crosslink Covalent Crosslink Carbene->Diazirine_crosslink Insertion

Caption: Photo-activation pathways of common photo-crosslinkers.

Experimental_Workflow start Start: Synthesize/Incorporate This compound prepare Prepare Reaction Mixture (Peptide/Protein + Target) start->prepare irradiate UV Irradiation (365 nm) prepare->irradiate separate Separate Products (SDS-PAGE) irradiate->separate quantify Quantify Crosslinking Yield (Densitometry/Western Blot) separate->quantify analyze Identify Crosslink Sites (LC-MS/MS) separate->analyze end End: Efficiency Assessed quantify->end analyze->end

Caption: General workflow for assessing crosslinking efficiency.

Troubleshooting start Low Crosslinking Yield check_uv Check UV Source (Wavelength & Intensity) start->check_uv check_time Optimize Irradiation Time start->check_time check_buffer Analyze Buffer Components (Potential Quenchers) start->check_buffer check_concentration Optimize Crosslinker Concentration start->check_concentration solution_uv Use Calibrated 365 nm Lamp check_uv->solution_uv solution_time Perform Time-Course Experiment check_time->solution_time solution_buffer Remove Quenchers/ Use Minimal Buffer check_buffer->solution_buffer solution_concentration Titrate Crosslinker Concentration check_concentration->solution_concentration

Caption: Troubleshooting low crosslinking yield.

References

A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical biology and drug discovery, photo-crosslinkers are indispensable tools for elucidating molecular interactions in their native biological context. Among the various options, benzophenones and diazirines have emerged as two of the most widely used classes of photoactivatable moieties. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.

Mechanism of Action: A Tale of Two Intermediates

The fundamental difference between benzophenone and diazirine photo-crosslinkers lies in the nature of the reactive species generated upon UV activation.

Benzophenones are activated by UV light typically in the range of 350-365 nm.[1] This excites the benzophenone moiety from its ground state (S₀) to a singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[2] This triplet diradical is the reactive species that abstracts a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable C-C covalent bond.[3] An advantage of this mechanism is its reversibility; if a suitable reaction partner is not found, the excited benzophenone can return to its ground state, allowing for repeated excitation until a productive crosslink is formed.[1] Photoexcited benzophenones are also not reactive with water.[4]

Diazirines , on the other hand, are smaller, three-membered ring structures that are also activated by long-wave UV light (330-370 nm). Upon photoactivation, they extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into various chemical bonds in close proximity, including C-H, N-H, and O-H bonds, to form covalent links. Some studies suggest that the reaction may proceed through a diazo intermediate, which then forms the carbene upon further irradiation.

G cluster_BP Benzophenone Mechanism cluster_DZ Diazirine Mechanism BP_Ground Benzophenone (S₀) BP_Triplet Triplet Diradical (T₁) BP_Ground->BP_Triplet n-π* transition BP_UV UV Light (350-365 nm) BP_H_Abstraction H-Abstraction from C-H Bond BP_Triplet->BP_H_Abstraction BP_Radical_Pair Radical Pair BP_H_Abstraction->BP_Radical_Pair BP_Crosslink C-C Covalent Bond BP_Radical_Pair->BP_Crosslink Recombination DZ_Ground Diazirine DZ_Carbene Carbene Intermediate DZ_Ground->DZ_Carbene Photolysis DZ_UV UV Light (330-370 nm) DZ_N2 N₂ Gas DZ_Insertion Insertion into X-H Bond (X = C, N, O) DZ_Carbene->DZ_Insertion DZ_Crosslink Covalent Bond DZ_Insertion->DZ_Crosslink

Caption: Photochemical activation mechanisms of Benzophenone and Diazirine.

Performance Comparison: At a Glance

The distinct mechanisms of benzophenones and diazirines translate into significant differences in their experimental performance. The following table summarizes these key characteristics.

FeatureBenzophenoneDiazirine
Activation Wavelength ~350-365 nm~330-370 nm
Reactive Intermediate Triplet DiradicalCarbene
Reaction Type C-H abstractionInsertion into C-H, N-H, O-H bonds
Crosslinking Efficiency Generally lower quantum yield, but can be efficient due to reversible excitationHigher quantum yield but can be low overall due to quenching
Specificity Preferential for C-H bondsHighly reactive and non-selective
Chemical Stability High metabolic and chemical stabilityGenerally stable but can be less stable than benzophenones
Size / Steric Hindrance Larger, bulkier structureSmall, minimally perturbing
Irradiation Time Typically requires longer irradiation periodsRequires shorter irradiation periods
Quenching by Water Not reactive with waterCan be quenched by water, reducing yield
Side Products Fewer side reactionsCan form unreactive diazo isomers

Detailed Experimental Protocols

Successful photo-crosslinking experiments depend on carefully optimized protocols. Below are generalized methodologies for using benzophenone and diazirine-based probes in a cell lysate context.

This protocol is a general guideline and should be optimized for the specific probe and biological system.

  • Probe Incubation:

    • Prepare cell lysate in a suitable buffer (e.g., RIPA buffer, avoiding high concentrations of primary amines like Tris).

    • Add the benzophenone-containing probe to the lysate to the desired final concentration.

    • Incubate the mixture in the dark, typically on ice or at 4°C, for a sufficient duration to allow for binding to the target protein.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a petri dish or the lid of a microfuge tube) on ice to minimize heat-related damage.

    • Position a long-wave UV lamp (350-360 nm) at a fixed distance from the sample.

    • Irradiate the sample for an optimized period. This can range from minutes to hours depending on the probe and lamp intensity. It is crucial to determine the optimal time to maximize crosslinking while minimizing sample damage.

  • Analysis:

    • Following irradiation, the cross-linked products can be analyzed.

    • For probes containing a reporter tag (e.g., biotin, alkyne), proceed with enrichment using streptavidin beads or click chemistry.

    • Analyze the enriched proteins via SDS-PAGE, Western blotting, or mass spectrometry for target identification.

This protocol provides a general framework for diazirine-based photo-affinity labeling.

  • Probe Incubation:

    • Incubate the diazirine- and alkyne-containing photo-affinity probe with the protein mixture (e.g., cell lysate) in the dark.

    • Include a competition control where the sample is co-incubated with an excess of a non-crosslinking competitor to identify specific binding partners.

  • UV Irradiation:

    • Place the samples approximately 6 cm from a UV light source (e.g., a 1000W Hg(Xe) lamp) equipped with a bandpass filter for irradiation around 350 nm.

    • Irradiate the samples for a short duration, typically 1-15 minutes. Keep a control sample protected from the light to assess non-specific interactions.

  • Reporter Tag Conjugation (Click Chemistry):

    • After crosslinking, conjugate a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle on the probe via a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click" reaction.

  • Analysis:

    • Visualize the labeled proteins using in-gel fluorescence scanning or, for biotinylated proteins, perform a Western blot with streptavidin-HRP.

    • For target identification, use streptavidin affinity purification followed by on-bead digestion and mass spectrometry analysis.

Visualizing the Process

Diagrams can help clarify complex experimental workflows and the biological questions they address.

G cluster_workflow General Photo-Crosslinking Workflow Incubate 1. Incubate Probe with Biological Sample UV 2. UV Irradiation (350-365 nm) Incubate->UV Lyse 3. Cell Lysis & Enrichment (e.g., Click Chemistry, Pulldown) UV->Lyse Analyze 4. Analysis (SDS-PAGE, MS, Western Blot) Lyse->Analyze G cluster_pathway Investigating a Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein (Target of Probe) Kinase2->Substrate Phosphorylates Response Cellular Response Substrate->Response Probe Photo-Crosslinker Probe Probe->Substrate Binds & Crosslinks

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-D-Bpa-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of specialized reagents like Fmoc-D-Bpa-OH (Fmoc-D-4-benzoylphenylalanine) is paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound and associated waste streams, ensuring operational excellence and fostering a culture of safety.

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] All waste materials, including the pure compound, contaminated labware, and liquid solutions, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2][3]

Safety First: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to protect against dust particles and splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a chemical fume hood to prevent inhalation.

Disposal of Unused or Expired this compound (Solid Waste)

Solid this compound waste must be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound in a clearly labeled, sealable, and chemically compatible container.[1] If possible, use the original container.[4] The container must be in good condition and free of leaks.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Fmoc-D-4-benzoylphenylalanine" (avoiding abbreviations).

    • The quantity of the waste.

    • The date of waste generation.

    • Your name, department, and contact information.

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure and segregated from incompatible chemicals.

  • Pickup and Disposal: Arrange for the pickup and disposal of the waste through your institution's EHS office.

Disposal of Contaminated Solid Waste

Items such as gloves, weighing paper, pipette tips, and other labware that have come into contact with this compound are considered contaminated solid waste and must be disposed of as hazardous waste.

Step-by-Step Procedure:

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contaminant as "this compound contaminated debris."

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Disposal: Dispose of the waste through your institution's EHS program.

Disposal of Liquid Waste from Experimental Procedures

The use of this compound in peptide synthesis generates liquid waste, primarily from the Fmoc deprotection step. This typically involves a solution of a base, such as piperidine, in a solvent like dimethylformamide (DMF). This liquid waste is hazardous and must be disposed of accordingly.

Step-by-Step Procedure:

  • Collection: Collect all liquid waste from the deprotection and subsequent washing steps in a dedicated, sealed, and chemically compatible waste container. Do not mix this waste with other waste streams.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Piperidine/DMF waste from Fmoc deprotection").

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal solid_waste Unused/Expired this compound collect_solids Collect in Labeled, Sealed Container solid_waste->collect_solids improper_disposal Improper Disposal (Trash/Sewer) solid_waste->improper_disposal contaminated_solids Contaminated Labware (gloves, tips, etc.) contaminated_solids->collect_solids contaminated_solids->improper_disposal storage Store in Designated Hazardous Waste Area collect_solids->storage liquid_waste Liquid from Fmoc Deprotection (e.g., Piperidine/DMF) collect_liquids Collect in Labeled, Sealed Container liquid_waste->collect_liquids liquid_waste->improper_disposal collect_liquids->storage disposal Dispose via Institutional EHS Office storage->disposal

Caption: Workflow for the proper disposal of this compound waste streams.

The following diagram illustrates the decision-making process for handling materials associated with this compound.

start Material Containing this compound is_solid Is it a solid? start->is_solid is_liquid Is it a liquid? is_solid->is_liquid No dispose_solid Dispose as Solid Hazardous Waste is_solid->dispose_solid Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No dispose_liquid Dispose as Liquid Hazardous Waste is_liquid->dispose_liquid Yes dispose_contaminated Dispose as Contaminated Solid Waste is_contaminated->dispose_contaminated Yes end_node Proper Disposal Path Followed dispose_solid->end_node dispose_liquid->end_node dispose_contaminated->end_node

Caption: Decision tree for categorizing and disposing of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Bpa-OH

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists in the field of drug development must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-D-Bpa-OH, a phenylalanine derivative used in peptide synthesis. Adherence to these procedures will help ensure a safe laboratory environment and proper disposal of waste.

Personal Protective Equipment (PPE)

When working with this compound in its solid, powdered form or in solution, a comprehensive set of personal protective equipment is crucial to minimize exposure and ensure personal safety. The required PPE is detailed below and should be used consistently in all handling stages.

A minimum level of PPE for any laboratory work involving chemical hazards includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1] For handling this compound, more specific PPE is required.

Handling Solid this compound:

When handling the solid powder, the primary risks are inhalation of the powder and skin/eye contact.

PPE ItemSpecificationRationale
Gloves Disposable nitrile glovesProvides protection against incidental skin contact.[1][2]
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne particles.[2]
Respiratory Protection N95 (US) or equivalent respiratorRecommended to prevent inhalation of the fine powder.[3]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.

Handling this compound in Solution:

During peptide synthesis, this compound is dissolved in solvents like N,N-dimethylformamide (DMF). The deprotection step often involves the use of piperidine, and cleavage from the resin support typically uses trifluoroacetic acid (TFA). These chemicals introduce additional hazards.

PPE ItemSpecificationRationale
Gloves Disposable nitrile gloves (consider double gloving)Protects against splashes of chemicals. For prolonged contact or with corrosive substances, heavy-duty gloves may be necessary.
Eye Protection Chemical splash gogglesOffers a complete seal around the eyes to protect from splashes of hazardous liquids.
Face Protection Face shield (in addition to goggles)Recommended when working with larger volumes or when there is a significant splash hazard, such as during cleavage with TFA.
Lab Coat Standard laboratory coatProtects skin and clothing from chemical splashes.
Ventilation Chemical fume hoodAll work with volatile and hazardous solvents and reagents should be performed in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure the integrity of the experiment.

1. Preparation and Weighing (Solid Form):

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Don all required PPE for handling solids.

  • Conduct the weighing of the powdered this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use appropriate tools to handle the solid, such as a spatula. Avoid creating dust.

  • Clean any spills immediately using appropriate methods.

2. Dissolution and Reaction (Solution Form):

  • Transition to the PPE required for handling solutions.

  • All manipulations involving solvents and reagents must be performed in a chemical fume hood.

  • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Be aware of the hazards of all other chemicals used in the process, such as coupling reagents, piperidine for Fmoc deprotection, and TFA for cleavage.

3. Storage:

  • Store this compound in a tightly sealed container.

  • It should be stored at 2-8°C.

  • Long-term storage recommendations are -20°C for up to one month or -80°C for up to six months for stock solutions.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

Solid Waste:

  • Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated hazardous waste container.

Liquid Waste:

  • All liquid waste, including reaction mixtures and washes containing solvents like DMF, piperidine, and TFA, must be collected in a clearly labeled, sealed hazardous waste container.

  • The container should be labeled with "Hazardous Waste" and a list of all its chemical components.

  • Never dispose of chemical waste down the drain.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's official hazardous waste management program.

  • Store waste containers in a designated, secure area, segregated from incompatible chemicals, until they are collected.

Below is a workflow diagram illustrating the safe handling of this compound.

start Start: Review SDS prep_ppe Don Appropriate PPE start->prep_ppe weigh_solid Weigh Solid this compound (in Fume Hood) prep_ppe->weigh_solid dissolve Dissolve in Solvent (in Fume Hood) weigh_solid->dissolve solid_waste Collect Solid Waste (Gloves, Weigh Paper) weigh_solid->solid_waste reaction Perform Peptide Synthesis dissolve->reaction liquid_waste Collect Liquid Waste (Solvents, Reagents) reaction->liquid_waste dispose Dispose via Hazardous Waste Program solid_waste->dispose liquid_waste->dispose end End: Clean Work Area dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.